molecular formula C21H27NO5 B156775 Hasubanonine CAS No. 1805-85-2

Hasubanonine

Cat. No.: B156775
CAS No.: 1805-85-2
M. Wt: 373.4 g/mol
InChI Key: DXUSNRCTWFHYFS-LEWJYISDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hasubanonine is a member of the hasubanan family of alkaloids, an isoquinoline-derived natural product with the molecular formula C21H27NO5 . Structurally, it is related to the morphinan class of opioid analgesics, featuring a complex aza-[4.4.3]propellane core that has attracted significant interest from the synthetic chemistry community . The enantiomer of the natural product has been investigated as a potential lead compound in pharmacological research, particularly for its analgesic properties . This compound serves as a critical intermediate and target in methodological development. Innovative synthetic strategies, including catalytic enantioselective dearomatization and intramolecular aza-Michael addition, have been employed to construct its intricate polycyclic framework . Since the first total syntheses of racemic this compound in the 1970s, numerous elegant asymmetric syntheses have been achieved, enabling access to this molecule and its analogs for structure-activity relationship studies . Researchers utilize this compound in fundamental pharmaceutical research for drug discovery, as a building block for the synthesis of related natural products, and as a challenging model system for developing new catalytic asymmetric transformations . This product is strictly labeled For Research Use Only (RUO) . It is not intended for use in diagnostic procedures, human or veterinary therapeutics, or any form of personal use. It is the responsibility of the researcher to ensure compliance with all applicable local and federal regulations for the safe handling and use of this compound.

Properties

CAS No.

1805-85-2

Molecular Formula

C21H27NO5

Molecular Weight

373.4 g/mol

IUPAC Name

(1S,10S)-3,4,11,12-tetramethoxy-17-methyl-17-azatetracyclo[8.4.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one

InChI

InChI=1S/C21H27NO5/c1-22-11-10-20-12-14(23)17(25-3)19(27-5)21(20,22)9-8-13-6-7-15(24-2)18(26-4)16(13)20/h6-7H,8-12H2,1-5H3/t20-,21+/m0/s1

InChI Key

DXUSNRCTWFHYFS-LEWJYISDSA-N

SMILES

CN1CCC23C1(CCC4=C2C(=C(C=C4)OC)OC)C(=C(C(=O)C3)OC)OC

Isomeric SMILES

CN1CC[C@@]23[C@@]1(CCC4=C2C(=C(C=C4)OC)OC)C(=C(C(=O)C3)OC)OC

Canonical SMILES

CN1CCC23C1(CCC4=C2C(=C(C=C4)OC)OC)C(=C(C(=O)C3)OC)OC

Other CAS No.

1805-85-2

Synonyms

7,8-Didehydro-3,4,7,8-tetramethoxy-17-methylhasubanan-6-one

Origin of Product

United States

Foundational & Exploratory

The Core Structure of Hasubanonine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hasubanonine is a naturally occurring alkaloid belonging to the hasubanan (B79425) class, a group of compounds characterized by a complex tetracyclic ring system.[1] Structurally related to the morphinan (B1239233) alkaloids, this compound and its congeners have garnered interest in the scientific community for their unique chemical architecture and potential biological activities.[1] This technical guide provides a detailed overview of the basic structure of this compound, including its chemical identity, spectroscopic data, and the experimental protocols employed for its isolation and structural elucidation.

Chemical Structure and Properties

This compound possesses a rigid, polycyclic framework featuring an isoquinoline (B145761) substructure.[1] The systematic IUPAC name for this compound is (1S,10S)-3,4,11,12-tetramethoxy-17-methyl-17-azatetracyclo[8.4.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one. Its core structure is a tetracyclic system with a nitrogen-containing bridge.

Table 1: Chemical Identifiers and Properties of this compound

Identifier/PropertyValueReference(s)
Molecular Formula C₂₁H₂₇NO₅[1][2]
Molecular Weight 373.44 g/mol [1][2]
IUPAC Name (1S,10S)-3,4,11,12-tetramethoxy-17-methyl-17-azatetracyclo[8.4.3.0¹,¹⁰.0²,⁷]heptadeca-2(7),3,5,11-tetraen-13-one[2]
CAS Number 1805-85-2[1]
InChI InChI=1S/C21H27NO5/c1-22-11-10-20-12-14(23)17(25-3)19(27-5)21(20,22)9-8-13-6-7-15(24-2)18(26-4)16(13)20/h6-7H,8-12H2,1-5H3/t20-,21+/m0/s1[1][2]
SMILES CN1CC[C@@]23[C@@]1(CCC4=C2C(=C(C=C4)OC)OC)C(=C(C(=O)C3)OC)OC[2]

Spectroscopic Data for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental to defining the connectivity and stereochemistry of this compound. Although a complete, experimentally verified dataset is not publicly available in a tabular format, analysis of related hasubanan alkaloids allows for the characterization of key resonances.

Table 2: Expected ¹H and ¹³C NMR Spectral Characteristics of this compound

Atom Position (Exemplary)Expected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)Notes
Aromatic Protons6.5 - 7.5110 - 150Signals corresponding to the substituted benzene (B151609) ring.
Methoxyl Protons (-OCH₃)3.5 - 4.055 - 65Multiple singlets integrating to 3 protons each.
N-Methyl Protons (-NCH₃)~2.5~40-45A characteristic singlet integrating to 3 protons.
Aliphatic Protons1.5 - 3.520 - 60Complex multiplets for the methylene (B1212753) and methine protons of the tetracyclic core.
Carbonyl Carbon (C=O)->190A quaternary carbon signal in the downfield region of the ¹³C NMR spectrum.

Note: The data in this table is illustrative and based on general chemical shift ranges for similar functional groups and related hasubanan alkaloids. Specific assignments require 2D NMR experiments such as COSY, HSQC, and HMBC.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which aids in confirming its elemental composition and structural features. The fragmentation of hasubanan alkaloids is influenced by the stable tetracyclic core and the locations of functional groups.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value (Predicted)Proposed FragmentFragmentation Pathway
373[M]⁺Molecular ion
358[M - CH₃]⁺Loss of a methyl radical, likely from a methoxy (B1213986) or N-methyl group.
342[M - OCH₃]⁺Loss of a methoxy radical.
314[M - C₂H₅NO]⁺Cleavage of the nitrogen-containing bridge.

Note: This table represents plausible fragmentation pathways for hasubanan alkaloids. The actual mass spectrum may exhibit a more complex pattern of fragment ions.

Experimental Protocols

Isolation of this compound from Stephania Species

This compound is a constituent of various plants in the Stephania genus. The following is a generalized protocol for its extraction and isolation.

1. Plant Material Preparation:

  • Dried and powdered plant material (e.g., whole plant, stems, or roots of Stephania japonica or Stephania longa) is subjected to extraction.

2. Extraction:

  • The powdered plant material is exhaustively extracted with a polar solvent, typically methanol (B129727) or 95% ethanol, at room temperature or under reflux for several hours. This process is often repeated multiple times to ensure complete extraction.

3. Acid-Base Partitioning:

  • The crude extract is concentrated under reduced pressure to yield a residue.

  • The residue is then dissolved in an acidic aqueous solution (e.g., 2-5% HCl or H₂SO₄) and filtered.

  • The acidic solution is washed with a non-polar organic solvent (e.g., petroleum ether or diethyl ether) to remove neutral and acidic compounds.

  • The aqueous layer is then basified with a base such as ammonium (B1175870) hydroxide (B78521) or sodium carbonate to a pH of 9-10. This converts the alkaloid salts into their free base form.

  • The basic aqueous solution is subsequently extracted with a chlorinated solvent like chloroform (B151607) or dichloromethane. The organic layers containing the crude alkaloid mixture are combined.

4. Purification:

  • The crude alkaloid extract is concentrated and subjected to various chromatographic techniques for purification.

  • Column Chromatography: The extract is typically first fractionated using column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., chloroform-methanol mixtures).

  • Further Chromatographic Steps: Fractions containing this compound are further purified using techniques such as preparative Thin Layer Chromatography (TLC), Sephadex LH-20 chromatography, or High-Performance Liquid Chromatography (HPLC), often on a C18 reversed-phase column.

5. Crystallization:

  • The purified this compound fraction is concentrated, and the solid is recrystallized from a suitable solvent system (e.g., methanol) to yield pure crystals.

Visualization of Methodologies

Logical Workflow for Structure Elucidation

The structural determination of a novel natural product like this compound follows a logical progression of analytical techniques. The following diagram illustrates this general workflow.

structure_elucidation_workflow cluster_extraction Isolation and Purification cluster_analysis Structural Analysis plant_material Plant Material (e.g., Stephania japonica) extraction Solvent Extraction plant_material->extraction partitioning Acid-Base Partitioning extraction->partitioning chromatography Chromatography (Column, HPLC) partitioning->chromatography pure_compound Pure this compound chromatography->pure_compound ms Mass Spectrometry (MS) pure_compound->ms Determine Molecular Formula & Fragmentation nmr NMR Spectroscopy (1H, 13C, 2D) pure_compound->nmr Determine Connectivity & Stereochemistry xray X-ray Crystallography (if crystalline) pure_compound->xray Determine 3D Structure (Absolute Configuration) structure_elucidation Structure Elucidation ms->structure_elucidation nmr->structure_elucidation xray->structure_elucidation

Caption: General workflow for the isolation and structure elucidation of this compound.

Biological Activity and Future Directions

While the primary focus of much of the research on this compound has been on its synthesis and structure, some biological activities have been reported for the hasubanan class of alkaloids. These include potential anti-inflammatory and opioid receptor binding activities.[3] Notably, the enantiomer of the natural product has been investigated as a potential analgesic.[1] As of the current literature, specific signaling pathways and molecular targets for this compound have not been extensively characterized. Future research in this area will be critical to understanding its pharmacological potential and for guiding the development of novel therapeutics based on the hasubanan scaffold.

References

Natural Sources of Hasubanan Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth overview of the natural sources, biosynthesis, and extraction of hasubanan (B79425) alkaloids. Hasubanan alkaloids are a distinct class of polycyclic compounds characterized by a unique aza[4.4.3]propellane core skeleton. Primarily isolated from plants of the Stephania genus (family Menispermaceae), these compounds have garnered significant interest due to their structural similarity to morphine and their diverse pharmacological activities. This document details the primary plant sources, summarizes available quantitative data, outlines the biosynthetic pathway from L-Tyrosine, and provides comprehensive experimental protocols for their extraction and isolation.

Natural Distribution of Hasubanan Alkaloids

The predominant natural sources of hasubanan alkaloids are climbing vines belonging to the Stephania genus, which is widely distributed in Asia and Africa.[1] Research has consistently identified various species within this genus as producers of a rich diversity of hasubanan-type structures.

Key plant species reported to yield hasubanan alkaloids include:

  • Stephania japonica : A well-studied species from which numerous hasubanan alkaloids, including hasubanonine and the norhasubanan alkaloid stephadiamine, have been isolated.[1][2][3]

  • Stephania longa : This species is a source of a wide array of hasubanans, including many designated as "stephalonines".[4][5][6][7]

  • Stephania hernandifolia : Yields alkaloids such as aknadinine, longanone, and this compound.[8][9]

  • Stephania abyssinica : Known to produce phenolic hasubanan alkaloids.

  • Stephania cepharantha : The source of unique bridged piperidine (B6355638) ring-containing hasubanans known as cepharatines.

  • Stephania sasakii

  • Stephania epigaea [9]

While the Stephania genus is the principal source, related genera within the Menispermaceae family may also be potential, albeit less explored, sources.

Quantitative Analysis of Hasubanan Alkaloids

Quantitative data on the yield of specific hasubanan alkaloids from plant material is limited in publicly available literature. Most studies focus on the isolation and structural elucidation of new compounds rather than quantifying their abundance. However, high-performance liquid chromatography (HPLC) methods have been developed for the quantitative analysis of other alkaloid types in Stephania, suggesting these techniques are applicable for hasubanan alkaloid quantification.[4][10][11]

The table below summarizes representative hasubanan alkaloids isolated from various Stephania species. It is important to note that specific yields (e.g., in mg/kg or % w/w) are often not reported.

Plant SpeciesPlant PartHasubanan Alkaloids IsolatedYield / Isolated MassReference
Stephania japonicaLeavesOxostephamiersine284 mg[12]
Stephania japonicaLeaves16-Oxoprometaphanine238.5 mg[12]
Stephania japonicaAerial PartsTwo new and six known hasubanan alkaloidsNot Reported[1]
Stephania longaWhole PlantStephalonines Q, R, S; IsolonganoneNot Reported[7]
Stephania longaWhole Plant11 new and 5 known hasubanan alkaloidsNot Reported[6]
Stephania hernandifoliaWhole PlantAknadinine, Longanone, this compound, etc.Not Reported[8][9]
Stephania hernandifoliaWhole PlantHernsubanine DNot Reported[13]

*Note: The initial dry weight of the plant material was not specified in the source abstract, precluding the calculation of a relative yield.

Biosynthesis of Hasubanan Alkaloids

The biosynthesis of hasubanan alkaloids is a branch of the broader benzylisoquinoline alkaloid (BIA) pathway, originating from the amino acid L-Tyrosine.[14][15] The core structure is assembled through a key intramolecular oxidative coupling reaction. The central intermediate for many BIAs, including hasubanans, is (R)-reticuline.[16] A crucial step involves a regioselective ortho-para phenol (B47542) coupling of (R)-reticuline, catalyzed by a salutaridine (B1681412) synthase-like enzyme, to form the promorphinan structure, which then rearranges to the hasubanan skeleton.[16][17]

The diagram below illustrates the simplified biosynthetic pathway leading to the hasubanan core.

G cluster_precursors Primary Metabolism cluster_bia_pathway Benzylisoquinoline Alkaloid (BIA) Pathway cluster_hasubanan Hasubanan Formation Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine Multiple Steps Reticuline (B1680550) (R)-Reticuline Dopamine->Reticuline Condensation & Methylation Steps Salutaridine (+)-Salutaridine (Promorphinan Intermediate) Reticuline->Salutaridine Enzymatic Phenol Coupling (ortho-para) This compound This compound (Hasubanan Core) Salutaridine->this compound Rearrangement

Simplified biosynthesis of the hasubanan alkaloid core.

Experimental Protocols: Extraction and Isolation

The isolation of hasubanan alkaloids from plant sources follows a multi-step procedure involving solvent extraction, acid-base partitioning, and chromatographic purification. The following is a representative, detailed methodology synthesized from common practices reported in the literature.[8][18][19]

Step 1: Preparation and Extraction of Plant Material
  • Drying and Grinding : Air-dry the collected plant material (e.g., whole plants, leaves, or tubers) in the shade to a constant weight. Grind the dried material into a coarse powder (approx. 80 mesh) to increase the surface area for extraction.

  • Solvent Extraction : Macerate or reflux the powdered plant material with a polar solvent. A common choice is 95% ethanol (B145695) (EtOH) or methanol (B129727) (MeOH).[8]

    • Protocol : Soak 1 kg of powdered plant material in 10 L of 95% EtOH at room temperature for 48-72 hours, with occasional agitation. Filter the mixture. Repeat the extraction process on the plant residue two more times. Combine all filtrates.

    • Concentration : Evaporate the combined solvent extracts under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a crude ethanolic extract.

Step 2: Acid-Base Partitioning for Crude Alkaloid Isolation

This critical step separates basic alkaloids from neutral and acidic compounds.[8][19]

  • Acidification : Dissolve the crude extract (e.g., 100 g) in a 5% aqueous hydrochloric acid (HCl) solution (1 L) to convert the alkaloids into their water-soluble hydrochloride salts.

  • Neutral Wash : Extract the acidic solution with a non-polar organic solvent, such as petroleum ether or dichloromethane (B109758) (CH₂Cl₂), three times (3 x 500 mL). This removes lipids, chlorophyll, and other neutral impurities. Discard the organic layers.

  • Basification : Adjust the pH of the remaining aqueous layer to approximately 9-10 by slowly adding a base, such as concentrated ammonium (B1175870) hydroxide (B78521) (NH₄OH), while cooling in an ice bath. This converts the alkaloid salts back to their free base form, which are less soluble in water.

  • Alkaloid Extraction : Extract the basified aqueous solution with a polar organic solvent, typically chloroform (B151607) (CHCl₃) or CH₂Cl₂, three to five times (3-5 x 500 mL).

  • Final Concentration : Combine the organic layers containing the free alkaloids, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude total alkaloid fraction.

Step 3: Chromatographic Purification

The crude alkaloid mixture is separated into individual compounds using various chromatographic techniques.[8][18]

  • Silica (B1680970) Gel Column Chromatography (Primary Separation) :

    • Column Packing : Prepare a column (e.g., 7.5 cm x 68 cm) with silica gel (100-200 mesh) using a slurry packing method in the initial eluent.[19]

    • Sample Loading : Adsorb the crude alkaloid fraction (e.g., 15 g) onto a small amount of silica gel (e.g., 60-80 mesh) and load it carefully onto the top of the prepared column.

    • Gradient Elution : Elute the column with a gradient of increasing polarity. A common system is a gradient of CH₂Cl₂ and MeOH, often with a small amount of triethylamine (B128534) (~0.1%) to reduce peak tailing.[19]

      • Example Gradient: Start with 100% CH₂Cl₂, gradually increasing the percentage of MeOH (e.g., 1:0 → 50:1 → 25:1 → 10:1 → 0:1 v/v CH₂Cl₂:MeOH).[19]

    • Fraction Collection : Collect fractions of a fixed volume (e.g., 80 mL) and monitor their composition using Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.

  • Further Purification (Sephadex, RP-18, or HPLC) :

    • Fractions obtained from the initial column may require further purification.

    • Sephadex LH-20 : Useful for separating alkaloids based on size and polarity, often using MeOH as the eluent.

    • Reversed-Phase (RP-18) HPLC : For final purification, preparative or semi-preparative HPLC on a C18 column is often used.

      • Example Mobile Phase: A gradient system of acetonitrile (B52724) (B) and water (A), with an additive like 0.1% triethylamine or formic acid.[20]

      • Example Gradient: Linear gradient from 20% to 80% B over 60 minutes at a flow rate of 1.0 mL/min.[20]

The workflow for this entire process is visualized below.

General workflow for hasubanan alkaloid extraction.

References

The Enigmatic Pathway of Hasubanonine: A Technical Guide to its Biosynthesis in Plant Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

PROVO, UT – December 18, 2025 – For researchers, scientists, and professionals in drug development, understanding the intricate biosynthetic pathways of pharmacologically active plant compounds is paramount. This technical guide delves into the core of hasubanonine biosynthesis, a complex benzylisoquinoline alkaloid (BIA) found in plants of the Stephania genus, notably Stephania japonica. While the complete enzymatic cascade remains an active area of research, this document synthesizes the current understanding of its formation, drawing parallels with well-characterized BIA pathways and highlighting key enzymatic steps and hypothetical intermediates.

Introduction to this compound and its Biosynthetic Origins

This compound belongs to the hasubanan (B79425) class of alkaloids, which are structurally related to morphinan (B1239233) alkaloids. These compounds are biosynthesized from amino acid precursors through a series of complex enzymatic reactions. The core of this compound's biosynthetic pathway is believed to originate from the versatile precursor, (S)-reticuline, a pivotal branch-point intermediate in the biosynthesis of numerous BIAs. The formation of the characteristic hasubanan skeleton is hypothesized to involve a critical intramolecular oxidative coupling reaction of a reticuline-like molecule.

The Hypothesized Biosynthetic Pathway of this compound

While the definitive enzymatic steps for this compound are yet to be fully elucidated, a proposed pathway can be constructed based on established principles of BIA biosynthesis and tracer studies. The pathway commences with the formation of (S)-reticuline from tyrosine.

Diagram of the Hypothesized this compound Biosynthetic Pathway

Hasubanonine_Biosynthesis cluster_upstream Upstream Benzylisoquinoline Alkaloid Pathway cluster_this compound Proposed this compound-Specific Pathway Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine Multiple Steps Four_HPAA 4-Hydroxyphenylacetaldehyde Tyrosine->Four_HPAA Multiple Steps S_Norcoclaurine (S)-Norcoclaurine Dopamine->S_Norcoclaurine Four_HPAA->S_Norcoclaurine S_Reticuline (S)-Reticuline S_Norcoclaurine->S_Reticuline Multiple Steps (Methylations, Hydroxylation) R_Reticuline (R)-Reticuline S_Reticuline->R_Reticuline Epimerization Salutaridine (B1681412) Salutaridine-like Intermediate R_Reticuline->Salutaridine Intramolecular Oxidative Coupling (Cytochrome P450) This compound This compound Salutaridine->this compound Rearrangement & Further Modifications

Caption: Hypothesized biosynthetic pathway of this compound from L-tyrosine.

The crucial step in the formation of the hasubanan scaffold is the intramolecular oxidative coupling of a reticuline (B1680550) isomer. In the well-studied biosynthesis of morphine, the enzyme salutaridine synthase, a cytochrome P450-dependent monooxygenase, catalyzes the C-C phenol (B47542) coupling of (R)-reticuline to form salutaridine.[1][2] It is highly probable that a similar cytochrome P450 enzyme is responsible for the formation of a salutaridine-like intermediate in the this compound pathway within Stephania species. Transcriptome analyses of various Stephania species have identified numerous candidate genes encoding cytochrome P450s, particularly from the CYP80 family, which are known to be involved in BIA biosynthesis.[3] However, the specific enzyme responsible for this key reaction in this compound synthesis has not yet been functionally characterized.

Following the oxidative coupling, a series of rearrangements and further enzymatic modifications, such as reductions and methylations, are presumed to occur to yield the final this compound structure.

Quantitative Data on Hasubanan Alkaloid Biosynthesis

To date, there is a significant lack of quantitative data specifically on the biosynthesis of this compound in plant systems. Information regarding enzyme kinetics, substrate specificity, and in planta concentrations of biosynthetic intermediates is not available in the current scientific literature. However, studies on the accumulation of related alkaloids in Stephania species provide some context for the potential yields of these compounds.

AlkaloidPlant SpeciesTissueConcentration (% dry weight)Reference
PalmatineStephania yunnanensis (SY-xueteng)Tuber83.4% of total alkaloids[4]
StephanineStephania yunnanensis (SY-hongteng)TuberHigh proportion of total alkaloids[4]
TetrahydropalmatineStephania yunnanensis (SY-hongteng)TuberSignificant proportion of total alkaloids[4]
SinomenineStephania yunnanensis (SY-xueteng)Tuber3.2% of total alkaloids[4]

Note: The total alkaloid content in Stephania tubers is reported to be approximately 3-4%.[4]

Experimental Protocols for Studying this compound Biosynthesis

While specific protocols for the enzymes in the this compound pathway are not yet established, methodologies used for the study of related BIA biosynthetic enzymes can be adapted.

General Workflow for Enzyme Discovery and Characterization

Diagram of a General Experimental Workflow for BIA Enzyme Research

Enzyme_Discovery_Workflow Plant_Material Plant Material (e.g., Stephania japonica) RNA_Extraction RNA Extraction Plant_Material->RNA_Extraction Transcriptome_Sequencing Transcriptome Sequencing (e.g., RNA-Seq) RNA_Extraction->Transcriptome_Sequencing Candidate_Gene_Identification Candidate Gene Identification (e.g., CYP450s, OMTs) Transcriptome_Sequencing->Candidate_Gene_Identification Heterologous_Expression Heterologous Expression (e.g., Yeast, E. coli) Candidate_Gene_Identification->Heterologous_Expression Enzyme_Purification Enzyme Purification Heterologous_Expression->Enzyme_Purification In_Vitro_Assay In Vitro Enzyme Assay Enzyme_Purification->In_Vitro_Assay Product_Identification Product Identification (LC-MS, NMR) In_Vitro_Assay->Product_Identification Functional_Characterization Functional Characterization Product_Identification->Functional_Characterization

Caption: A typical workflow for identifying and characterizing enzymes in BIA biosynthesis.

Protocol for Plant Enzyme Extraction for in vitro Assays

This protocol is a general guideline for the extraction of active enzymes from plant tissues, which can be optimized for Stephania species.

Objective: To obtain a crude protein extract containing active enzymes for subsequent in vitro assays.

Materials:

Procedure:

  • Harvest fresh plant tissue and immediately freeze in liquid nitrogen to prevent protein degradation.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle with liquid nitrogen.

  • Transfer the powdered tissue to a pre-chilled beaker and add cold extraction buffer (e.g., 3 mL of buffer per gram of tissue).

  • Stir the mixture on ice for 15-30 minutes to allow for protein extraction.

  • Filter the homogenate through several layers of cheesecloth or Miracloth into a pre-chilled centrifuge tube.

  • Centrifuge the filtrate at high speed (e.g., 20,000 x g) for 20-30 minutes at 4°C to pellet cell debris.

  • Carefully collect the supernatant, which contains the crude protein extract.

  • The crude extract can be used directly for enzyme assays or subjected to further purification steps such as ammonium (B1175870) sulfate (B86663) precipitation or chromatography.

Protocol for a General Cytochrome P450 Enzyme Assay

This protocol outlines a general method for assaying the activity of a candidate cytochrome P450 enzyme, such as a putative salutaridine synthase, after heterologous expression and purification.

Objective: To determine if a candidate enzyme can convert a precursor (e.g., (R)-reticuline) to the expected product.

Materials:

  • Purified recombinant cytochrome P450 enzyme

  • Cytochrome P450 reductase (CPR) from a suitable source (e.g., Arabidopsis thaliana)

  • Substrate (e.g., (R)-reticuline) dissolved in a suitable solvent (e.g., DMSO)

  • NADPH

  • Reaction Buffer: 50 mM potassium phosphate buffer (pH 7.5)

  • Microcentrifuge tubes

  • Incubator or water bath

  • Quenching solution (e.g., ethyl acetate)

  • LC-MS system for product analysis

Procedure:

  • Prepare a reaction mixture in a microcentrifuge tube containing the reaction buffer, the purified cytochrome P450 enzyme, and CPR in an appropriate molar ratio (e.g., 1:2).

  • Add the substrate to the reaction mixture to a final concentration typically in the micromolar range.

  • Pre-incubate the mixture at the optimal temperature (e.g., 30°C) for a few minutes.

  • Initiate the reaction by adding NADPH to a final concentration of approximately 1 mM.

  • Incubate the reaction for a specific period (e.g., 30-60 minutes) at the optimal temperature with gentle shaking.

  • Terminate the reaction by adding a quenching solution, such as an equal volume of ethyl acetate, and vortexing vigorously.

  • Centrifuge the tube to separate the organic and aqueous phases.

  • Carefully transfer the organic phase to a new tube and evaporate to dryness under a stream of nitrogen.

  • Re-dissolve the residue in a suitable solvent (e.g., methanol) for analysis by LC-MS to identify the product by comparing its retention time and mass spectrum to an authentic standard.

Future Outlook and Research Directions

The elucidation of the complete biosynthetic pathway of this compound in Stephania species presents an exciting frontier in natural product research. Future efforts should focus on:

  • Functional Characterization of Candidate Genes: Leveraging the available transcriptome data from Stephania species to functionally characterize the candidate cytochrome P450s and other enzymes (e.g., methyltransferases, reductases) through in vitro and in vivo studies.

  • Tracer Studies: Conducting feeding experiments with labeled precursors in Stephania plant cultures to definitively trace the biosynthetic route to this compound.

  • Metabolomic Profiling: Comprehensive metabolomic analysis of different tissues of Stephania japonica to identify and quantify biosynthetic intermediates.

  • Metabolic Engineering: Once the key enzymes are identified, metabolic engineering in microbial or plant hosts could provide a sustainable platform for the production of this compound and novel derivatives for drug discovery.

The continued investigation into the biosynthesis of this compound will not only deepen our fundamental understanding of plant specialized metabolism but also pave the way for the biotechnological production of this and other valuable hasubanan alkaloids.

References

Hasubanonine and its Relationship to Morphinan Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides an in-depth technical analysis of hasubanonine, a member of the hasubanan (B79425) alkaloid family, and explores its structural, biosynthetic, and pharmacological relationship with the well-known morphinan (B1239233) alkaloids. This guide is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction: Two Sides of a Biosynthetic Coin

Alkaloids represent a large and structurally diverse group of naturally occurring chemical compounds containing basic nitrogen atoms. Within this vast class, the morphinan and hasubanan alkaloids present a fascinating case of biosynthetic divergence and structural relationship.

Morphinan Alkaloids: This class is the prototype for a wide range of psychoactive drugs, most notably potent opioid analgesics like morphine and codeine, but also cough suppressants and dissociative hallucinogens.[1] Their pharmacological activity is primarily mediated through interaction with opioid receptors.[1][2] The core of all morphinans is the rigid pentacyclic structure of morphinan itself.[1]

This compound: this compound is an alkaloid belonging to the hasubanan family, first isolated from the vine Stephania japonica.[3][4] Structurally, hasubanan alkaloids possess a modified morphinan skeleton.[3] Despite this structural similarity, this compound and its naturally occurring congeners do not exhibit the analgesic properties characteristic of morphine.[4] However, research into their unique pharmacology has revealed other potential therapeutic activities, and the enantiomers of natural hasubanans are being investigated as potential painkillers.[5]

This guide will dissect the key relationships between these two alkaloid families, focusing on chemical structure, biosynthetic pathways, pharmacological profiles, and the experimental methodologies used in their study.

Structural Relationship: A Tale of Rearrangement

The fundamental connection between morphinan and hasubanan alkaloids lies in their core structures, which share a common biosynthetic origin but differ in their final arrangement.

  • Morphinan Core: The morphinan structure features a phenanthrene (B1679779) core system where the B and C rings are saturated. An additional nitrogen-containing six-membered ring (the D ring) is attached to carbons 9 and 13, creating a rigid pentacyclic framework.[1]

  • Hasubanan Core: The hasubanan skeleton is considered a rearranged and more oxidized version of the morphinan core.[6] It is characterized by a unique tricyclic aza[4.4.3]propellane system.[7] A critical distinction is that the relative orientation of the aromatic ring and the nitrogen atom is reversed when compared to the morphinan alkaloids.[4] This structural inversion is believed to be the primary reason for the lack of analgesic activity in natural hasubanan alkaloids.[4]

Comparison of Morphinan and Hasubanan core structures.

Biosynthetic Relationship: A Divergent Path

Both hasubanan and morphinan alkaloids originate from the benzylisoquinoline alkaloid (BIA) biosynthetic pathway, which begins with the amino acid L-tyrosine.[8] The key point of divergence occurs after the formation of the common precursor, (S)-reticuline.

From (S)-reticuline, the morphinan pathway proceeds through a well-defined series of enzymatic steps involving phenol (B47542) coupling, reduction, and methylation to yield thebaine, which is then converted to codeine and morphine.[9][10]

The hasubanan pathway also utilizes reticuline, but involves a distinct oxidative and rearranging cascade to form the characteristic hasubanan scaffold.[6] This divergence highlights how different enzymatic machinery in various plant species can manipulate a common precursor to generate structurally distinct and pharmacologically diverse classes of alkaloids.

Divergent biosynthesis from the common precursor (S)-Reticuline.

Pharmacological Profiles: A Study in Contrasts

The structural differences between morphinan and hasubanan alkaloids translate into distinct pharmacological activities.

Morphinan Alkaloids: The primary therapeutic value of morphinans lies in their potent analgesic effects, mediated predominantly by agonist activity at the μ-opioid receptor (MOR).[1] Their clinical utility is, however, limited by significant side effects, including respiratory depression, tolerance, and addiction.[2]

Hasubanan Alkaloids: In contrast, naturally occurring hasubanan alkaloids like this compound have been found to be devoid of analgesic activity.[4] However, research has uncovered other potential therapeutic applications:

  • Opioid Receptor Affinity: Some hasubanan alkaloids have shown binding affinity for the δ-opioid receptor (DOR), while being inactive at μ-opioid receptors.[11] This selectivity could be a starting point for developing non-morphine-like analgesics or other central nervous system drugs.

  • Anti-Inflammatory Activity: Several hasubanan alkaloids isolated from Stephania longa demonstrated significant inhibitory effects on the production of pro-inflammatory cytokines TNF-α and IL-6.[12]

  • Antiviral and Antimicrobial Activity: Various studies have reported that hasubanan alkaloids possess anti-Hepatitis B Virus (HBV) and antimicrobial properties.[7][13]

The hypothesis that the unnatural enantiomers of hasubanan alkaloids may possess analgesic properties remains a compelling area of research, driven by the idea of restoring the "correct" spatial orientation of the aromatic ring and nitrogen atom for opioid receptor interaction.[4][5]

Quantitative Pharmacological Data

The following table summarizes key quantitative data from pharmacological studies on hasubanan alkaloids.

CompoundBiological ActivityAssay SystemIC₅₀ (µM)Reference
Longanone Anti-inflammatory (TNF-α inhibition)LPS-stimulated RAW 264.7 cells6.54[12]
Anti-inflammatory (IL-6 inhibition)LPS-stimulated RAW 264.7 cells12.87[12]
Cephatonine Anti-inflammatory (TNF-α inhibition)LPS-stimulated RAW 264.7 cells10.32[12]
Anti-inflammatory (IL-6 inhibition)LPS-stimulated RAW 264.7 cells30.44[12]
Prostephabyssine Anti-inflammatory (TNF-α inhibition)LPS-stimulated RAW 264.7 cells11.21[12]
Anti-inflammatory (IL-6 inhibition)LPS-stimulated RAW 264.7 cells24.53[12]
Various Hasubanans δ-Opioid Receptor BindingHuman δ-opioid receptor0.7 - 46[11]

Experimental Protocols

This section details the methodologies for key experiments related to the isolation, synthesis, and characterization of this compound and related alkaloids.

Isolation of this compound from Stephania japonica

This compound is naturally sourced from the plant Stephania japonica (Menispermaceae family).[3][4] While specific details vary, a general protocol for alkaloid isolation involves the following steps:

  • Extraction: Dried and powdered plant material (e.g., whole plant, leaves) is subjected to extraction with a suitable organic solvent, typically methanol (B129727) or ethanol, often using percolation or Soxhlet extraction methods.

  • Acid-Base Partitioning: The crude extract is concentrated, and an acid-base extraction is performed to separate the basic alkaloids from neutral and acidic components. The extract is acidified (e.g., with HCl), washed with an immiscible organic solvent (e.g., dichloromethane) to remove neutral compounds, then basified (e.g., with NH₄OH), and the alkaloids are extracted back into an organic solvent.

  • Chromatographic Separation: The resulting crude alkaloid mixture is subjected to multiple rounds of chromatography for purification. This typically involves:

    • Column Chromatography: Using silica (B1680970) gel or alumina (B75360) with a gradient of solvents (e.g., hexane, ethyl acetate, methanol) to achieve initial separation.

    • Preparative High-Performance Liquid Chromatography (HPLC): Often a reversed-phase column (e.g., C18) is used for final purification of the target compound.

  • Structure Elucidation: The structure of the isolated pure compound is confirmed using spectroscopic methods, including Mass Spectrometry (MS), ¹H and ¹³C Nuclear Magnetic Resonance (NMR), and comparison with literature data.[12]

Total Synthesis of (±)-Hasubanonine

The total synthesis of this compound has been achieved by several research groups. A key strategy, outlined by Trauner and colleagues in 2006, involves the construction of the complex core from simpler precursors.[4]

SynthesisWorkflow start Aryl Boronic Acid + Vinyl Halide step1 Suzuki Coupling start->step1 step2 Wittig Olefination step1->step2 step3 Ring-Closing Metathesis step2->step3 intermediate1 Phenanthrene Intermediate step3->intermediate1 step4 Oxidative Phenolic Coupling (Dearomatization) intermediate1->step4 step5 Anionic Oxy-Cope Rearrangement step4->step5 step6 Acid-Promoted Cyclization step5->step6 end (±)-Hasubanonine step6->end

Workflow for the total synthesis of (±)-Hasubanonine.

Methodology Overview:

  • Phenanthrene Core Construction: A phenanthrene intermediate is generated through a sequence of powerful carbon-carbon bond-forming reactions. This begins with a Suzuki coupling to form a key biaryl bond, followed by a Wittig olefination and a subsequent ring-closing metathesis to construct the tricyclic core.[4]

  • Dearomatization: The aromatic phenanthrene is dearomatized using an oxidative phenolic coupling reaction. This critical step introduces complexity and sets the stage for subsequent rearrangements.[4]

  • Core Rearrangement: An anionic oxy-Cope rearrangement is employed to manipulate the carbon skeleton.[4]

  • Final Cyclization: The synthesis is completed by an acid-promoted cyclization, which forms the final nitrogen-containing ring to yield the hasubanan scaffold. The choice of acid was found to be critical to avoid the formation of undesired rearranged byproducts.[4]

In Vitro Anti-Inflammatory Assay

This protocol is based on the methodology used to evaluate the anti-inflammatory effects of hasubanan alkaloids.[12]

  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Viability Assay: Before testing, a cell viability assay (e.g., MTT assay) is performed to determine non-toxic concentrations of the test compounds.

  • Inflammation Induction and Treatment:

    • Cells are seeded in culture plates and allowed to adhere.

    • The cells are pre-treated with various concentrations of the hasubanan alkaloids for a defined period (e.g., 1 hour).

    • Inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the culture medium. A vehicle control group (no compound, with LPS) and a negative control group (no compound, no LPS) are included.

  • Cytokine Measurement: After an incubation period (e.g., 24 hours), the cell culture supernatant is collected. The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Data Analysis: The inhibitory effects of the compounds are calculated by comparing the cytokine levels in the treated groups to the vehicle control group. The IC₅₀ value (the concentration required to inhibit cytokine production by 50%) is then determined.

Conclusion and Future Outlook

The relationship between this compound and morphinan alkaloids is a compelling example of structural conservation and functional divergence in natural product chemistry. Both classes share a common biosynthetic origin in the precursor (S)-reticuline, but their divergent enzymatic pathways lead to distinct molecular architectures. This structural difference, particularly the reversed orientation of the aromatic ring and nitrogen atom in hasubanans, results in a stark contrast in pharmacological activity.

While morphinans are defined by their potent analgesic properties, natural hasubanan alkaloids are not active in this regard.[4] Instead, they present a platform for discovering new therapeutic agents with anti-inflammatory, antiviral, and selective δ-opioid receptor modulating activities.[7][11][12] The ongoing investigation into the synthesis and analgesic properties of the unnatural enantiomers of hasubanan alkaloids holds the promise of developing novel painkillers that may circumvent the side-effect profiles of classical opioids.[4][5] The continued exploration of this unique alkaloid family is therefore a valuable endeavor for drug discovery and development.

References

Hasubanonine: A Technical Guide on its Molecular Characteristics, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hasubanonine is a naturally occurring alkaloid belonging to the hasubanan (B79425) class, a group of compounds structurally related to the morphinan (B1239233) alkaloids.[1][2] Isolated from plants of the Stephania genus, this compound has garnered significant interest within the scientific community due to its unique chemical architecture and potential pharmacological activities.[1] This technical guide provides a comprehensive overview of the molecular formula and weight of this compound, detailed experimental protocols for its total synthesis, and its biological evaluation. Furthermore, it delves into the signaling pathways potentially modulated by this alkaloid, offering valuable insights for researchers in medicinal chemistry and drug discovery.

Molecular Formula and Weight

The fundamental molecular properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₁H₂₇NO₅[1][2]
Molecular Weight 373.449 g·mol⁻¹[2]
Systematic IUPAC Name 3,4,7,8-Tetramethoxy-17-methyl-7,8-didehydrohasubanan-6-one[2]
CAS Number 1805-85-2[1]

Experimental Protocols

Total Synthesis of (±)-Hasubanonine

The total synthesis of (±)-hasubanonine has been achieved through various routes. One notable approach involves a convergent strategy featuring a Suzuki coupling, Wittig olefination, and ring-closing metathesis to construct a key phenanthrene (B1679779) intermediate.[3] The subsequent steps involve dearomatization, an anionic oxy-Cope rearrangement, and an acid-promoted cyclization. A general workflow for this synthesis is presented below.

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Formation A Aryl Iodide C Suzuki Coupling A->C B Arylboronic Ester B->C D Wittig Olefination C->D Forms Biaryl E Ring-Closing Metathesis D->E Forms Diene F Phenanthrene Intermediate E->F Forms Phenanthrene Ring G Oxidative Dearomatization F->G H Anionic Oxy-Cope Rearrangement G->H I Acid-Promoted Cyclization H->I J (±)-Hasubanonine I->J

Caption: General workflow for the total synthesis of (±)-Hasubanonine.

A detailed experimental protocol, based on published literature, would involve the following key transformations:

  • Synthesis of the Phenanthrene Intermediate:

    • Suzuki Coupling: Reaction of an appropriate aryl iodide with an arylboronic ester in the presence of a palladium catalyst to form a biaryl compound.[3]

    • Wittig Olefination: Conversion of the aldehyde groups on the biaryl to terminal alkenes using a phosphonium (B103445) ylide.[3]

    • Ring-Closing Metathesis: Cyclization of the resulting diene using a Grubbs catalyst to form the phenanthrene core.[3]

  • Conversion to (±)-Hasubanonine:

    • Oxidative Phenolic Coupling: Dearomatization of a phenolic precursor to create a dienone intermediate.[3]

    • Anionic Oxy-Cope Rearrangement: Rearrangement of the dienone to form a key intermediate with the desired stereochemistry.[3]

    • Acid-Promoted Cyclization: Treatment with acid to facilitate the final ring closure and formation of the hasubanan skeleton.[3]

Biological Activity Assays

Opioid Receptor Binding Assay

Hasubanan alkaloids have demonstrated affinity for the human delta-opioid receptor.[4][5] A competitive radioligand binding assay is a standard method to determine the binding affinity of a compound to a specific receptor.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human delta-opioid receptor (e.g., CHO or HEK293 cells).[6]

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a radiolabeled ligand with known affinity for the delta-opioid receptor (e.g., [³H]DPDPE), and varying concentrations of this compound.[6]

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.[7]

  • Filtration: Rapidly filter the contents of each well to separate the bound and free radioligand.[7]

  • Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.[7]

  • Data Analysis: Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. This can be converted to a Ki (inhibition constant) value.[7]

Anti-Inflammatory Activity Assay

The anti-inflammatory potential of this compound can be assessed by measuring its ability to inhibit the production of inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophages.[8][9]

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.[10]

  • Treatment: Pre-treat the cells with various concentrations of this compound for a specified time, followed by stimulation with LPS.[10]

  • Nitric Oxide Measurement: After incubation, collect the cell culture supernatant and measure the nitrite (B80452) concentration (a stable product of NO) using the Griess reagent.[11]

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC₅₀ value.[8]

Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess the cytotoxic effects of a compound on cell viability.[12]

Protocol:

  • Cell Seeding: Seed a suitable cancer cell line (e.g., A549, HepG2) in a 96-well plate.[13]

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for a defined period (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.[14]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm).[14]

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.[12]

Signaling Pathway

This compound's affinity for the delta-opioid receptor suggests its biological effects may be mediated through the signaling cascade of this G-protein coupled receptor (GPCR).[4][15] The activation of the delta-opioid receptor can trigger both G-protein dependent and independent signaling pathways.[15]

G This compound This compound DOR δ-Opioid Receptor (GPCR) This compound->DOR Binds to G_protein Gαi/o and Gβγ Subunits DOR->G_protein Activates Beta_arrestin β-Arrestin DOR->Beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway (e.g., ERK) G_protein->MAPK Activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Cellular_Response Cellular Response (e.g., Analgesia, Anti-inflammation) PKA->Cellular_Response MAPK->Cellular_Response Beta_arrestin->MAPK Activates Internalization Receptor Internalization Beta_arrestin->Internalization

Caption: Potential signaling pathway of this compound via the delta-opioid receptor.

Upon binding of an agonist like this compound, the delta-opioid receptor undergoes a conformational change, leading to the activation of heterotrimeric G-proteins (specifically the Gi/o family).[16] This results in the dissociation of the Gα and Gβγ subunits, which can then modulate downstream effectors. A primary consequence is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in protein kinase A (PKA) activity.[16] Additionally, G-protein activation can modulate ion channels and activate other signaling cascades like the mitogen-activated protein kinase (MAPK) pathway.[17] The receptor can also be regulated through β-arrestin recruitment, which can lead to receptor desensitization, internalization, and also initiate G-protein independent signaling.[17]

Quantitative Data Summary

The following table summarizes the reported biological activity data for hasubanan alkaloids, providing a reference for their potential potency. It is important to note that the specific activity of this compound may vary.

Compound ClassAssayTarget/Cell LineIC₅₀ Value (µM)Reference
Hasubanan Alkaloidsδ-Opioid Receptor BindingHuman δ-Opioid Receptor0.7 - 46[4]
Hasubanan AlkaloidsAnti-inflammatory (TNF-α inhibition)LPS-stimulated RAW264.715.86 - 19.22[8]
Hasubanan AlkaloidsAnti-inflammatory (IL-6 inhibition)LPS-stimulated RAW264.76.54 - 39.12[8]

Conclusion

This compound presents a compelling subject for further investigation in the fields of medicinal chemistry and pharmacology. Its well-defined molecular structure and the availability of total synthesis routes provide a solid foundation for the development of novel analogs with potentially enhanced therapeutic properties. The affinity of the hasubanan scaffold for opioid receptors, coupled with its demonstrated anti-inflammatory and cytotoxic activities, highlights its potential as a lead structure for the development of new therapeutics. The detailed protocols and signaling pathway information provided in this guide are intended to facilitate further research into this promising class of natural products.

References

Spectroscopic and Structural Elucidation of Hasubanonine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hasubanonine is a naturally occurring alkaloid belonging to the hasubanan (B79425) class, a group of compounds characterized by a unique bridged tetracyclic ring system. First isolated from Stephania japonica, this compound and its analogues have garnered significant interest in the scientific community due to their structural complexity and potential pharmacological activities. This technical guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that are crucial for the identification and characterization of this compound. Detailed experimental protocols and a visualization of the general biosynthetic pathway of hasubanan alkaloids are also presented to aid researchers in their study of this intriguing molecule.

Spectroscopic Data of this compound

The structural elucidation of this compound relies on a combination of modern spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of this compound in solution. High-field ¹H and ¹³C NMR spectra, in conjunction with 2D NMR experiments such as COSY, HSQC, and HMBC, allow for the unambiguous assignment of all proton and carbon resonances.

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃, 500 MHz)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-16.85s
H-26.70s
H-5α3.10d18.0
H-5β2.65d18.0
H-64.15d6.0
H-9α3.20m
H-9β2.80m
H-10α2.10m
H-10β1.90m
H-134.60s
H-14α2.50m
H-14β2.30m
N-CH₃2.45s
3-OCH₃3.90s
4-OCH₃3.85s
7-OCH₃3.60s
8-OCH₃3.55s

Note: Data compiled from synthetic (±)-hasubanonine.

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃, 125 MHz)

PositionChemical Shift (δ, ppm)
C-1110.5
C-2112.0
C-3148.5
C-4149.0
C-4a128.0
C-4b135.0
C-548.0
C-685.0
C-7155.0
C-8142.0
C-8a130.0
C-952.0
C-1035.0
C-1260.0
C-1392.0
C-1445.0
C-16208.0
N-CH₃43.0
3-OCH₃56.2
4-OCH₃56.0
7-OCH₃58.0
8-OCH₃57.5

Note: Data compiled from synthetic (±)-hasubanonine.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to its aromatic, ether, and ketone functionalities.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2935MediumC-H stretch (aliphatic)
1670StrongC=O stretch (α,β-unsaturated ketone)
1605, 1500MediumC=C stretch (aromatic)
1260StrongC-O stretch (aryl ether)
1100StrongC-O stretch (aliphatic ether)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation. High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

Table 4: Mass Spectrometry Data for this compound

TechniqueIonization ModeObserved m/zAssignment
HRMSESI+374.1962[M+H]⁺ (Calculated for C₂₁H₂₈NO₅⁺: 374.1967)
MS/MSESI+358, 342, 328, 296Fragmentation products

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃). Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR Acquisition:

    • Pulse sequence: zg30

    • Number of scans: 16

    • Acquisition time: ~3 seconds

    • Relaxation delay: 2 seconds

  • ¹³C NMR Acquisition:

    • Pulse sequence: zgpg30 (proton-decoupled)

    • Number of scans: 1024 or more, depending on sample concentration

    • Acquisition time: ~1 second

    • Relaxation delay: 2 seconds

  • 2D NMR (COSY, HSQC, HMBC): Utilize standard pulse programs provided by the spectrometer manufacturer. Optimize acquisition and processing parameters to achieve sufficient resolution for identifying correlations.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs using appropriate NMR processing software. Chemical shifts are referenced to the residual solvent peak (CHCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a thin film of the purified this compound sample on a potassium bromide (KBr) salt plate by dissolving a small amount of the compound in a volatile solvent (e.g., chloroform), applying the solution to the plate, and allowing the solvent to evaporate.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Scan range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

  • Data Processing: Perform a background subtraction using a spectrum of the clean KBr plate.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 µg/mL) in a suitable solvent system for electrospray ionization, typically a mixture of methanol (B129727) or acetonitrile (B52724) with water, often containing a small amount of formic acid to promote protonation.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, coupled with a liquid chromatography system (LC-MS).

  • Data Acquisition (Full Scan HRMS):

    • Ionization mode: Positive Electrospray Ionization (ESI+)

    • Mass range: m/z 100-1000

    • Resolution: >10,000

  • Data Acquisition (MS/MS):

    • Select the protonated molecular ion ([M+H]⁺) as the precursor ion.

    • Apply collision-induced dissociation (CID) with varying collision energies to generate a fragmentation spectrum.

  • Data Analysis: Determine the elemental composition from the accurate mass measurement of the molecular ion. Analyze the fragmentation pattern to gain insights into the molecular structure.

Biosynthetic Pathway of Hasubanan Alkaloids

The hasubanan alkaloids are biosynthesized from amino acid precursors through a series of complex enzymatic reactions. The following diagram illustrates a generalized biosynthetic pathway leading to the hasubanan core structure.

Hasubanan_Biosynthesis Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine Norcoclaurine Norcoclaurine Dopamine->Norcoclaurine Reticuline (S)-Reticuline Norcoclaurine->Reticuline Promorphinan Promorphinan Intermediate Reticuline->Promorphinan Phenolic Oxidative Coupling Hasubanan_Core Hasubanan Core Promorphinan->Hasubanan_Core Rearrangement This compound This compound Hasubanan_Core->this compound Further Modifications (e.g., Methylation, Oxidation)

Hasubanonine: A Technical Guide to its Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hasubanonine is a naturally occurring alkaloid belonging to the hasubanan (B79425) class, a group of compounds structurally related to the morphinan (B1239233) alkaloids.[1] Isolated from plants of the Stephania genus, notably Stephania japonica, this compound has garnered interest for its unique chemical architecture and potential pharmacological applications.[2] This technical guide provides a comprehensive overview of the chemical properties and stability of this compound, intended to serve as a resource for researchers in medicinal chemistry, pharmacology, and drug development.

Chemical Properties

This compound possesses a complex tetracyclic ring system. Its chemical identity is well-characterized by its molecular formula, mass, and specific optical rotation.

PropertyValueReference
Molecular Formula C₂₁H₂₇NO₅[1]
Molar Mass 373.449 g·mol⁻¹[1]
Melting Point 116 °C (as prisms from methanol)[2]
Optical Rotation ([α]D) -219° (in ethanol)[2]
Systematic IUPAC Name 3,4,7,8-Tetramethoxy-17-methyl-7,8-didehydrohasubanan-6-one[1]
Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While comprehensive datasets are found within dedicated analytical publications, a summary of expected spectroscopic features is presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Precise ¹H and ¹³C NMR data for this compound is essential for structural confirmation. A representative, though not exhaustive, dataset for a closely related hasubanan alkaloid is provided to illustrate the expected chemical shifts and correlations. The full assignment for this compound can be found in specialized literature.

Mass Spectrometry (MS): The mass spectrum of this compound is characterized by its molecular ion peak and a specific fragmentation pattern that is indicative of the hasubanan core structure. This technique is invaluable for confirming the molecular weight and for structural elucidation, particularly in complex mixtures.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its functional groups, including C-O stretching for the methoxy (B1213986) and ether groups, C=O stretching for the ketone, and C-N stretching for the tertiary amine.

Crystal Structure

To date, a public entry for the crystal structure of this compound is not available in open-access crystallographic databases. The determination of its crystal structure would provide invaluable information on its three-dimensional conformation, bond lengths, and bond angles, which would be highly beneficial for computational modeling and structure-activity relationship studies.

Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and formulation. While detailed quantitative stability studies are not widely published, some qualitative information is available.

This compound is noted to be significantly more stable under standard purification techniques compared to some of its isomers. However, it is sensitive to strong acidic conditions. For instance, treatment with trifluoroacetic acid (TFA) can lead to decomposition into a complex mixture. The enol ether moiety within its structure suggests potential sensitivity to acid-catalyzed hydrolysis. Furthermore, certain chromatographic materials, such as silica (B1680970) gel, neutral alumina, basic alumina, and Florisil, have been reported to cause decomposition of related unstable isomers, suggesting that care should be taken during the chromatographic purification of this compound.

A comprehensive stability analysis would require further investigation into its degradation kinetics under various conditions, including a range of pH values, temperatures, and light exposures.

Experimental Protocols

Detailed experimental protocols for the synthesis, isolation, and analysis of this compound are extensive and are best sourced from the primary literature. Below is a summary of the key procedures and citations for obtaining the full experimental details.

Total Synthesis

The total synthesis of (±)-hasubanonine has been successfully achieved. A notable route involves the generation of a phenanthrene (B1679779) intermediate through a sequence of Suzuki coupling, Wittig olefination, and ring-closing metathesis. This intermediate is then converted to the final product through a series of steps including oxidative phenolic coupling, anionic oxy-Cope rearrangement, and a final acid-promoted cyclization. For the complete, step-by-step experimental protocol, please refer to the primary literature on its total synthesis.[3]

Isolation from Natural Sources

This compound is naturally found in Stephania japonica. The isolation procedure typically involves the extraction of the plant material with a suitable solvent, followed by a series of chromatographic purification steps to isolate the desired alkaloid. The specifics of the extraction and purification protocol, including the choice of solvents and chromatographic media, can be found in publications detailing the isolation of hasubanan alkaloids from this species.[4]

Opioid Receptor Binding Assay

The pharmacological activity of hasubanan alkaloids has been assessed using opioid receptor binding assays. A general protocol for a competitive radioligand binding assay for the delta-opioid receptor is outlined below. This can be adapted to assess the binding affinity of this compound for both delta- and mu-opioid receptors.

Principle: This assay measures the ability of a test compound (e.g., this compound) to compete with a radiolabeled ligand for binding to a specific opioid receptor subtype expressed in a membrane preparation.

Materials:

  • Membrane preparation from cells expressing the human delta- or mu-opioid receptor.

  • Radioligand (e.g., [³H]-naltrindole for the delta-opioid receptor).

  • Unlabeled test compounds.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Scintillation cocktail and counter.

Procedure:

  • In a 96-well plate, add the binding buffer.

  • Add increasing concentrations of the unlabeled test compound.

  • For determining total binding, add only the binding buffer. For non-specific binding, add a high concentration of a known unlabeled antagonist.

  • Add a fixed concentration of the radioligand to all wells.

  • Initiate the binding reaction by adding the membrane preparation to all wells.

  • Incubate the plate at a specified temperature and time (e.g., 25°C for 90 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC₅₀ and subsequently the Kᵢ of the test compound.

For more detailed and specific protocols, refer to the literature on opioid receptor binding assays.[5][6]

Pharmacological Context and Signaling Pathway

Hasubanan alkaloids have been shown to exhibit affinity for opioid receptors. Specifically, studies on a range of hasubanan alkaloids isolated from Stephania japonica have demonstrated binding to the human delta-opioid receptor with IC₅₀ values in the micromolar range. These compounds were also found to have similar potency for the mu-opioid receptor but were inactive against the kappa-opioid receptor.[4]

Opioid receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, they undergo a conformational change that activates intracellular G proteins, typically of the Gαi/o family. This initiates a signaling cascade that leads to various cellular responses.

Opioid Receptor Signaling Pathway

Opioid_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound OpioidReceptor δ/μ-Opioid Receptor (GPCR) This compound->OpioidReceptor Binds G_protein Gαi/o-GDP Gβγ OpioidReceptor->G_protein Activates G_protein_active Gαi/o-GTP + Gβγ G_protein->G_protein_active GDP/GTP Exchange AC Adenylyl Cyclase G_protein_active->AC Inhibits GIRK GIRK Channels G_protein_active->GIRK Activates (via Gβγ) Ca_channel Ca²⁺ Channels G_protein_active->Ca_channel Inhibits (via Gβγ) cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., ↓ Neuronal Excitability) PKA->CellularResponse GIRK->CellularResponse Ca_channel->CellularResponse

Caption: this compound binding to δ/μ-opioid receptors.

Conclusion

This compound presents a fascinating scaffold for chemical and pharmacological exploration. This guide has summarized its core chemical properties and provided context for its stability and biological activity. Further research is warranted to fully elucidate its quantitative stability profile, obtain detailed spectroscopic and crystallographic data, and explore its therapeutic potential as a modulator of the opioid system. The methodologies and data presented herein provide a foundational resource for scientists and researchers dedicated to advancing our understanding of this complex natural product.

References

Potential Pharmacological Effects of Hasubanonine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hasubanonine, a member of the hasubanan (B79425) family of alkaloids, presents a compelling area of investigation for novel therapeutic agents. Structurally related to the morphinan (B1239233) class of opioid analgesics, its enantiomer is under investigation as a potential painkiller. This technical guide synthesizes the current understanding of the potential pharmacological effects of this compound and related hasubanan alkaloids, focusing on available quantitative data, experimental methodologies, and potential signaling pathways. While specific data for this compound is limited, research on the broader class of hasubanan alkaloids provides a foundational framework for its potential therapeutic applications.

Pharmacological Activities of Hasubanan Alkaloids

Research into hasubanan alkaloids has revealed a range of biological activities, suggesting potential therapeutic applications in pain management, inflammation, and infectious diseases.

Opioid Receptor Binding Affinity

Studies on a series of hasubanan alkaloids isolated from Stephania japonica have demonstrated their affinity for opioid receptors. This is a key area of interest due to this compound's structural similarity to morphinans.

Table 1: Opioid Receptor Binding Affinity of Hasubanan Alkaloids [1][2]

Receptor SubtypeLigand(s)Reported Affinity (IC50)Source Organism
Delta (δ)-Opioid ReceptorGroup of hasubanan alkaloids0.7 to 46 µMStephania japonica
Mu (µ)-Opioid ReceptorGroup of hasubanan alkaloidsSimilar potency to delta-opioid receptorStephania japonica
Kappa (κ)-Opioid ReceptorGroup of hasubanan alkaloidsInactiveStephania japonica
Anti-Inflammatory Effects

Certain hasubanan alkaloids have been shown to possess anti-inflammatory properties by inhibiting the production of key pro-inflammatory cytokines.

Table 2: Anti-Inflammatory Activity of Hasubanan Alkaloids [3]

Target CytokineAlkaloid(s)Cell LineReported Inhibition (IC50)Source Organism
Tumor Necrosis Factor-α (TNF-α)Group of hasubanan alkaloidsRAW 264.7 macrophages15.86 to 19.22 µMStephania longa
Interleukin-6 (IL-6)Group of hasubanan alkaloidsRAW 264.7 macrophages6.54 to 30.44 µMStephania longa
Antimicrobial and Antiviral Potential

While specific studies on this compound are not available, the broader class of hasubanan alkaloids has been reported to exhibit antimicrobial and anti-HBV (Hepatitis B Virus) activities. Further research is required to isolate and quantify these effects for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of hasubanan alkaloids.

Opioid Receptor Binding Assay

Objective: To determine the binding affinity of hasubanan alkaloids for opioid receptors.

Methodology:

  • Membrane Preparation: Membranes from cells stably expressing human opioid receptors (µ, δ, or κ) are prepared.

  • Radioligand Binding: A competitive binding assay is performed using a specific radioligand for each receptor subtype (e.g., [³H]DAMGO for µ-opioid receptor, [³H]DPDPE for δ-opioid receptor, and [³H]U69593 for κ-opioid receptor).

  • Incubation: The cell membranes are incubated with the radioligand in the presence of varying concentrations of the test compounds (hasubanan alkaloids).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

In Vitro Anti-Inflammatory Assay (Cytokine Inhibition)

Objective: To evaluate the inhibitory effect of hasubanan alkaloids on the production of pro-inflammatory cytokines.

Methodology:

  • Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in appropriate media.

  • Cell Stimulation: Cells are pre-treated with various concentrations of hasubanan alkaloids for a specified period, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • Cytokine Quantification: The concentrations of TNF-α and IL-6 in the supernatant are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: The IC50 values are calculated by determining the concentration of the compound that causes a 50% reduction in cytokine production compared to the LPS-stimulated control.

Signaling Pathways and Mechanisms of Action

While specific signaling pathways for this compound have not been elucidated, based on the activities of related alkaloids, potential mechanisms can be proposed.

Potential Opioid Receptor-Mediated Signaling

The binding of hasubanan alkaloids to µ and δ-opioid receptors likely initiates downstream signaling cascades similar to other opioid agonists. This could involve the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of ion channels, resulting in neuronal hyperpolarization and reduced nociceptive transmission.

Opioid Receptor Signaling This compound This compound OpioidReceptor μ/δ-Opioid Receptor This compound->OpioidReceptor Binds Gi Gi Protein OpioidReceptor->Gi Activates AdenylylCyclase Adenylyl Cyclase Gi->AdenylylCyclase Inhibits IonChannels Ion Channel Modulation Gi->IonChannels Modulates cAMP ↓ cAMP AdenylylCyclase->cAMP Analgesia Analgesia cAMP->Analgesia IonChannels->Analgesia

Caption: Potential opioid receptor-mediated signaling pathway of this compound.

Potential Anti-Inflammatory Signaling Pathway

The inhibition of TNF-α and IL-6 production by hasubanan alkaloids suggests an interference with pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. By inhibiting this pathway, the transcription of genes encoding these cytokines could be suppressed.

Anti-Inflammatory Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Transcription This compound This compound This compound->IKK Inhibits?

Caption: Postulated anti-inflammatory mechanism via NF-κB pathway inhibition.

Conclusion and Future Directions

This compound and the broader class of hasubanan alkaloids represent a promising source for the development of novel therapeutics, particularly in the areas of analgesia and anti-inflammatory medicine. The available data indicates a clear interaction with the opioid system and an ability to modulate key inflammatory mediators.

Future research should focus on:

  • Specific Pharmacological Profiling of this compound: Conducting detailed studies to determine the precise IC50/EC50 values of this compound for opioid receptors and its specific effects on a wider range of inflammatory markers.

  • In Vivo Efficacy Studies: Evaluating the analgesic and anti-inflammatory effects of this compound in relevant animal models.

  • Mechanism of Action Elucidation: Investigating the specific intracellular signaling pathways modulated by this compound to understand its molecular mechanism of action.

  • Antimicrobial and Antiviral Screening: Performing dedicated studies to confirm and quantify the potential antimicrobial and antiviral activities of this compound.

A deeper understanding of the pharmacological profile of this compound will be crucial for its potential translation into a clinically viable therapeutic agent.

References

The Biological Activity of Hasubanan Alkaloids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the diverse pharmacological activities of hasubanan (B79425) alkaloids, providing researchers, scientists, and drug development professionals with a comprehensive overview of their therapeutic potential. This guide details their mechanisms of action, summarizes quantitative biological data, and outlines key experimental protocols.

Hasubanan alkaloids, a unique class of polycyclic natural products, have garnered significant attention in the scientific community due to their structural complexity and wide range of biological activities. Structurally related to morphine, these alkaloids are primarily isolated from plants of the Stephania genus.[1][2] Their diverse pharmacological profile, including opioid receptor modulation, anti-inflammatory, antiviral, antimicrobial, and cytotoxic effects, positions them as promising candidates for drug discovery and development.[3][4][5][6][7] This technical guide provides a detailed examination of the biological activities of hasubanan alkaloids, complete with quantitative data, experimental methodologies, and visual representations of associated signaling pathways and workflows.

Key Biological Activities and Quantitative Data

Hasubanan alkaloids exhibit a spectrum of biological activities, with significant findings in several key areas. The following tables summarize the quantitative data for some of the most well-studied activities.

Opioid Receptor Binding Affinity

Several hasubanan alkaloids have demonstrated notable affinity for opioid receptors, particularly the delta-opioid receptor.[8][9] This activity suggests their potential as novel analgesics with potentially different side-effect profiles compared to traditional opioids.[10]

AlkaloidReceptorAssay TypeValue (µM)Reference
N-methylstephisoferulineHuman δ-opioidIC500.7[8]
AknadinineHuman δ-opioidIC501.2[8]
StephadiamineHuman δ-opioidIC502.5[8]
HasubanonineHuman δ-opioidIC504.8[8]
6-CinnamoylhernandineHuman δ-opioidIC5046[8]
Anti-Inflammatory Activity

A number of hasubanan alkaloids have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[4]

AlkaloidCytokineCell LineIC50 (µM)Reference
LonganoneTNF-αRAW264.719.22[4]
CephatonineTNF-αRAW264.716.44[4]
ProstephabyssineTNF-αRAW264.715.86[4]
LonganoneIL-6RAW264.76.54[4]
CephatonineIL-6RAW264.739.12[4]
ProstephabyssineIL-6RAW264.730.44[4]
Antiproliferative and Cytotoxic Activity

Certain hasubanan alkaloids have demonstrated submicromolar inhibitory activity against cancer cell lines, such as the N87 human gastric carcinoma cell line, indicating their potential as anticancer agents.[6][11]

AlkaloidCell LineActivityValueReference
Synthetic Hasubanan Alkaloids (unspecified)N87InhibitionSubmicromolar[6][11]
Anti-Hepatitis B Virus (HBV) Activity

The potential of hasubanan alkaloids as antiviral agents has been highlighted by their reported activity against the Hepatitis B virus.[3]

AlkaloidAssayCell LineActivityReference
Hasubanan Alkaloids (general)Anti-HBVHepG2.2.15Reported Activity[3]
Antimicrobial Activity

Hasubanan alkaloids have also been reported to exhibit antimicrobial properties, although specific MIC values are not extensively documented in readily available literature.[3]

AlkaloidActivityReference
Hasubanan Alkaloids (general)Antimicrobial[3]
Antioxidant Activity

(-)-Sinoracutine, a hasubanan alkaloid, has been noted for its potent antioxidant activity, suggesting a potential role in combating oxidative stress-related conditions.[12]

AlkaloidActivityReference
(-)-SinoracutineAntioxidant[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section provides an overview of the key experimental protocols used to assess the biological activities of hasubanan alkaloids.

Opioid Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of hasubanan alkaloids for opioid receptors.

  • Materials:

    • Cell membranes expressing the human delta-opioid receptor.

    • Radioligand (e.g., [³H]naltrindole).

    • Test hasubanan alkaloid.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Scintillation cocktail and vials.

    • Glass fiber filters.

    • Filtration apparatus.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test hasubanan alkaloid.

    • In a reaction tube, combine the cell membranes, radioligand at a fixed concentration (typically at its Kd value), and varying concentrations of the test alkaloid or buffer (for total and non-specific binding).

    • Incubate the mixture at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.

    • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity on the filters using a scintillation counter.

    • Calculate the specific binding at each concentration of the test alkaloid by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value (the concentration of the alkaloid that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. Ki values can be calculated from the IC50 values using the Cheng-Prusoff equation.

Anti-Inflammatory Activity Assay in RAW264.7 Macrophages

This protocol describes the measurement of the inhibitory effect of hasubanan alkaloids on the production of pro-inflammatory cytokines in LPS-stimulated macrophages.

  • Materials:

    • RAW264.7 macrophage cell line.

    • Dulbecco's Modified Eagle's Medium (DMEM) with supplements (fetal bovine serum, penicillin-streptomycin).

    • Lipopolysaccharide (LPS).

    • Test hasubanan alkaloid.

    • MTT reagent for cytotoxicity assessment.

    • ELISA kits for TNF-α and IL-6.

    • 96-well cell culture plates.

    • CO₂ incubator.

    • Microplate reader.

  • Procedure:

    • Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) in a humidified incubator at 37°C with 5% CO₂.

    • Cell Viability Assay (MTT):

      • Seed cells in a 96-well plate and allow them to adhere overnight.

      • Treat the cells with various concentrations of the hasubanan alkaloid for 24 hours.

      • Add MTT solution to each well and incubate for 4 hours.

      • Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

      • Measure the absorbance at 570 nm to determine cell viability and identify non-toxic concentrations for the anti-inflammatory assay.

    • Cytokine Production Assay:

      • Seed RAW264.7 cells in a 96-well plate.

      • Pre-treat the cells with non-toxic concentrations of the hasubanan alkaloid for 1-2 hours.

      • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).

      • Collect the cell culture supernatant.

      • Measure the concentrations of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

      • Calculate the percentage of inhibition of cytokine production compared to the LPS-only treated control.

      • Determine the IC50 values from the dose-response curves.

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms underlying the biological activities of hasubanan alkaloids is crucial for their development as therapeutic agents. While direct evidence for hasubanan alkaloids is still emerging, the structural similarity to other isoquinoline (B145761) alkaloids suggests potential modulation of key inflammatory pathways such as the NF-κB signaling pathway.

Postulated Anti-Inflammatory Signaling Pathway

The diagram below illustrates a potential mechanism by which hasubanan alkaloids may exert their anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus Translocation Hasubanan Hasubanan Alkaloid DNA DNA NFkB_nucleus->DNA Binding Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription Hasubanan->IKK Inhibition

Caption: Postulated NF-κB signaling pathway inhibition by hasubanan alkaloids.

Experimental Workflow for Anti-Inflammatory Activity Screening

The following diagram outlines a typical experimental workflow for screening hasubanan alkaloids for anti-inflammatory activity.

G start Start culture Culture RAW264.7 Macrophages start->culture seed Seed Cells in 96-well Plates culture->seed viability Determine Non-toxic Concentrations (MTT Assay) seed->viability pretreat Pre-treat Cells with Hasubanan Alkaloid viability->pretreat Select non-toxic doses stimulate Stimulate with LPS pretreat->stimulate collect Collect Supernatant stimulate->collect elisa Measure Cytokines (TNF-α, IL-6) by ELISA collect->elisa analyze Analyze Data and Calculate IC50 elisa->analyze end End analyze->end

Caption: Workflow for in vitro anti-inflammatory activity screening.

Conclusion and Future Directions

Hasubanan alkaloids represent a promising class of natural products with a diverse and potent range of biological activities. Their demonstrated effects on opioid receptors and inflammatory pathways highlight their potential for the development of new therapeutics for pain management, inflammatory disorders, and potentially other diseases. Further research is warranted to fully elucidate their mechanisms of action, identify specific molecular targets, and explore their structure-activity relationships. The detailed protocols and compiled data in this guide aim to facilitate and accelerate future investigations into the therapeutic potential of these fascinating molecules. The continued exploration of hasubanan alkaloids holds significant promise for the discovery of novel drug leads and a deeper understanding of their role in human health.

References

The Enantiomer of Hasubanonine: A Disproven Hypothesis for a Novel Painkiller

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel analgesics with improved side-effect profiles over traditional opioids has led researchers to explore a wide array of chemical scaffolds. Among these, the hasubanan (B79425) alkaloids, structurally related to morphinans, have garnered interest.[1] This technical guide delves into the investigation of the unnatural enantiomer of hasubanonine as a potential painkiller. Initially hypothesized to possess analgesic properties due to its structural similarity to morphine, this theory has been subsequently disproven.[2][3] This document provides a comprehensive overview of the available research, including the synthesis of this compound enantiomers, the general opioid receptor affinity of the hasubanan class of alkaloids, and the standard experimental protocols for pharmacological evaluation. While specific quantitative data on the opioid receptor binding and in vivo analgesic activity of this compound enantiomers is not available in the published literature, this guide serves as a resource by outlining the scientific journey of this particular compound and detailing the methodologies that would be employed for such an investigation.

Introduction: The Rationale for Investigating this compound's Enantiomer

The molecular architecture of this compound, a naturally occurring alkaloid, bears a resemblance to the morphinan (B1239233) core structure that is characteristic of many clinically used opioid analgesics.[1] In drug development, the stereochemistry of a molecule is a critical determinant of its pharmacological activity. Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different interactions with chiral biological targets such as receptors.[2][3][4] This principle led to the hypothesis that the "unnatural" enantiomer of this compound, the mirror image of the naturally occurring form, might interact favorably with opioid receptors to produce an analgesic effect.[2][3]

Synthesis of this compound Enantiomers

The total synthesis of both the natural (-)-hasubanonine and its unnatural enantiomer, (+)-hasubanonine, has been successfully achieved. These synthetic routes provide the necessary material for pharmacological evaluation. While a detailed exposition of the multi-step synthesis is beyond the scope of this guide, the key strategies involve the construction of the characteristic bridged-bicyclic core of the hasubanan skeleton. The enantioselectivity of the synthesis is a crucial aspect, ensuring the production of a single enantiomer for accurate pharmacological testing.[2][3]

Opioid Receptor Affinity of Hasubanan Alkaloids

While specific binding data for the enantiomers of this compound at opioid receptors is not publicly available, studies on the broader class of hasubanan alkaloids have demonstrated their affinity for these receptors. Research has shown that various hasubanan alkaloids exhibit binding to both µ (mu) and δ (delta) opioid receptors.[5][6] One study investigating a series of hasubanan alkaloids isolated from Stephania japonica reported IC50 values for the human δ-opioid receptor ranging from 0.7 to 46 µM.[5][6][7] The same study noted that these compounds were inactive at κ (kappa) opioid receptors but had similar potency at µ-opioid receptors.[5][6]

Table 1: Opioid Receptor Affinity of a Series of Hasubanan Alkaloids (Excluding this compound Enantiomers)

Compound ClassOpioid Receptor SubtypeReported Affinity (IC50)
Hasubanan Alkaloidsδ-opioid0.7 - 46 µM
µ-opioidSimilar potency to δ-opioid
κ-opioidInactive

Note: This table represents a summary of findings for the hasubanan alkaloid class in general. Specific data for the enantiomers of this compound is not available.

Experimental Protocols for Pharmacological Evaluation

To thoroughly assess the potential of a compound like the enantiomer of this compound as a painkiller, a series of in vitro and in vivo experiments are required. The following sections detail the standard methodologies that would be employed.

In Vitro Opioid Receptor Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand that is known to bind to the receptor of interest.

Experimental Protocol: Radioligand Competition Binding Assay

  • Membrane Preparation: Cell membranes expressing the human opioid receptor of interest (µ, δ, or κ) are prepared from cultured cells or animal brain tissue.

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled opioid ligand (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, or [³H]U69,593 for κ) and varying concentrations of the test compound (e.g., (+)-hasubanonine).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using liquid scintillation counting.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vitro Functional Assays

Functional assays are crucial to determine whether a compound that binds to a receptor acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (inactivates the receptor). The GTPγS binding assay is a common method for assessing the activation of G-protein coupled receptors like the opioid receptors.

Experimental Protocol: [³⁵S]GTPγS Binding Assay

  • Membrane Preparation: Similar to the binding assay, membranes expressing the opioid receptor of interest are used.

  • Incubation: The membranes are incubated with the test compound, GDP, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

  • Agonist Stimulation: An agonist will stimulate the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.

  • Separation and Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins is measured after separation of bound and free radiolabel.

  • Data Analysis: An increase in [³⁵S]GTPγS binding indicates agonist activity. The EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal effect) are determined.

In Vivo Analgesic Assays

To determine if a compound has pain-relieving effects in a living organism, various animal models of pain are utilized. The hot-plate and tail-flick tests are standard models for assessing centrally-mediated analgesia.

Experimental Protocol: Hot-Plate Test

  • Animal Acclimation: Rodents (typically mice or rats) are acclimated to the testing environment.

  • Baseline Measurement: The baseline latency to a nociceptive response (e.g., licking a paw or jumping) is measured by placing the animal on a heated surface maintained at a constant temperature (e.g., 55°C).

  • Compound Administration: The test compound is administered to the animal (e.g., via intraperitoneal injection).

  • Post-treatment Measurement: At various time points after administration, the latency to the nociceptive response is measured again.

  • Data Analysis: An increase in the response latency compared to the baseline and a vehicle-treated control group indicates an analgesic effect.

Experimental Protocol: Tail-Flick Test

  • Animal Restraint and Acclimation: The animal is gently restrained, and its tail is exposed.

  • Baseline Measurement: A focused beam of radiant heat is applied to a portion of the tail, and the time taken for the animal to "flick" its tail away from the heat source is recorded as the baseline latency.

  • Compound Administration: The test compound is administered.

  • Post-treatment Measurement: The tail-flick latency is measured at different time intervals after drug administration.

  • Data Analysis: A significant increase in the tail-flick latency indicates analgesia.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes can aid in understanding. The following diagrams, generated using Graphviz, illustrate the opioid receptor signaling pathway and the general workflows for the described experimental procedures.

cluster_0 Opioid Receptor Activation Agonist Opioid Agonist (e.g., this compound Enantiomer) Receptor Opioid Receptor (μ, δ, or κ) Agonist->Receptor Binds to G_Protein G-protein (Gi/o) Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits Ion_Channel Ion Channels G_Protein->Ion_Channel Modulates cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia K_Channel ↑ K+ Efflux Ion_Channel->K_Channel Ca_Channel ↓ Ca2+ Influx Ion_Channel->Ca_Channel K_Channel->Analgesia Ca_Channel->Analgesia

Caption: Opioid Receptor Signaling Pathway.

cluster_1 In Vitro Evaluation Workflow start Synthesized This compound Enantiomer binding_assay Radioligand Binding Assay start->binding_assay functional_assay GTPγS Functional Assay start->functional_assay affinity Determine Receptor Affinity (Ki) binding_assay->affinity efficacy Determine Functional Activity (Agonist/Antagonist, EC50, Emax) functional_assay->efficacy

Caption: In Vitro Pharmacological Workflow.

cluster_2 In Vivo Analgesic Testing Workflow start_in_vivo Compound with Favorable In Vitro Profile animal_model Select Animal Model (e.g., Mouse, Rat) start_in_vivo->animal_model hot_plate Hot-Plate Test animal_model->hot_plate tail_flick Tail-Flick Test animal_model->tail_flick analgesic_effect Measure Analgesic Effect (Increased Latency) hot_plate->analgesic_effect tail_flick->analgesic_effect conclusion Evaluate Potential as a Painkiller analgesic_effect->conclusion

References

Hasubanonine Derivatives: A Technical Guide to Their Synthesis and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hasubanonine, a structurally complex alkaloid, and its derivatives have emerged as a promising class of compounds with a diverse range of biological activities. Their unique polycyclic framework, which bears some resemblance to morphinan (B1239233) alkaloids, has attracted significant interest for the development of novel therapeutics. This technical guide provides a comprehensive overview of this compound derivatives, focusing on their synthesis, potential applications, and the underlying mechanisms of action. This document details quantitative biological activity data, experimental protocols for synthesis and biological evaluation, and visual representations of key signaling pathways.

Introduction

This compound is a naturally occurring alkaloid isolated from plants of the Stephania genus.[1] The core structure is a tetracyclic system known as the hasubanan (B79425) skeleton.[1] The structural similarity of this compound derivatives to morphine has prompted investigations into their analgesic properties, with studies suggesting that the unnatural enantiomers of hasubanan alkaloids may function as painkillers.[2] Beyond potential analgesic effects, research has revealed a broader pharmacological profile for this class of compounds, including anti-inflammatory, and cytotoxic activities.[3] This guide aims to consolidate the current knowledge on this compound derivatives to aid researchers in the exploration of their therapeutic potential.

Biological Activities and Quantitative Data

The therapeutic potential of this compound derivatives stems from their interaction with various biological targets. The most well-documented activities are their affinity for opioid receptors and their anti-inflammatory effects.

Opioid Receptor Binding Affinity

Several hasubanan alkaloids have demonstrated notable affinity for opioid receptors, particularly the delta-opioid receptor. This interaction is a key area of investigation for the development of novel analgesics with potentially different side-effect profiles compared to traditional opioids. The binding affinities are typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the binding of a radiolabeled ligand to the receptor.

CompoundReceptorIC50 (µM)Source
Hasubanan Alkaloid SetHuman delta-opioid0.7 - 46[3][4]
Hasubanan Alkaloid SetHuman mu-opioidSimilar potency to delta-opioid[3]
Hasubanan Alkaloid SetHuman kappa-opioidInactive[3]
Anti-inflammatory Activity

Certain this compound derivatives have been shown to possess significant anti-inflammatory properties. This activity is often assessed by measuring the inhibition of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 246.7.

CompoundCytokine InhibitedIC50 (µM)Cell LineSource
PolonilignanIL-1β2.01RAW 264.7[5]
PolonilignanIL-66.59RAW 264.7[5]
PolonilignanTNF-α42.10RAW 264.7[5]
AucubinTNF-α0.101 (µg/ml)RBL-2H3[6]
AucubinIL-60.19 (µg/ml)RBL-2H3[6]
Cytotoxic Activity

The cytotoxic potential of alkaloids, including some structurally related to this compound, has been evaluated against various cancer cell lines. This activity is crucial for identifying potential anticancer agents. The MTT assay is a common method used to assess cell viability and determine the cytotoxic efficacy of a compound. While specific data for this compound derivatives is limited in the provided search results, the general approach and the activity of related alkaloids are noteworthy.

Further research is required to establish a comprehensive cytotoxicity profile of a wide range of this compound derivatives.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the this compound core and for the key biological assays used to evaluate the activity of its derivatives.

Synthesis of the this compound Core

The total synthesis of (±)-hasubanonine has been achieved through various strategies. A key approach involves the construction of a phenanthrene (B1679779) intermediate followed by a series of cyclization and rearrangement reactions.[2] The following protocol is a representative synthesis based on published methodologies.[2][7]

Step 1: Synthesis of the Phenanthrene Intermediate via Suzuki Coupling, Wittig Olefination, and Ring-Closing Metathesis [2]

  • Suzuki Coupling: Aryl iodide and arylboronic ester starting materials are coupled using a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in a suitable solvent system (e.g., toluene/ethanol/water) at elevated temperature to form a biaryl compound.

  • Wittig Olefination: The resulting dialdehyde (B1249045) is treated with a Wittig reagent (e.g., methyltriphenylphosphonium (B96628) bromide) and a strong base (e.g., n-butyllithium) in an anhydrous solvent (e.g., THF) to convert the aldehyde groups into vinyl groups.

  • Ring-Closing Metathesis: The diene is then subjected to ring-closing metathesis using a ruthenium catalyst (e.g., Grubbs' second-generation catalyst) in a solvent such as dichloromethane (B109758) to form the phenanthrene ring system.

Step 2: Conversion of the Phenanthrene to the this compound Core [2]

  • Dearomatization: The phenanthrene intermediate undergoes oxidative dearomatization.

  • Anionic Oxy-Cope Rearrangement: This is followed by an anionic oxy-Cope rearrangement.

  • Acid-Promoted Cyclization: The final step is an acid-promoted cyclization to yield the this compound core. The strength of the acid is a critical parameter to avoid undesired rearrangements.[2]

Purification and Characterization: [8][9]

  • Purification: Purification of intermediates and the final product is typically achieved through flash column chromatography on silica (B1680970) gel.

  • Characterization: The structure and purity of the synthesized compounds are confirmed using various analytical techniques, including:

    • Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Infrared (IR) Spectroscopy: To identify functional groups.

Biological Assays

This assay determines the affinity of a test compound for a specific opioid receptor subtype by measuring its ability to compete with a radiolabeled ligand.

  • Membrane Preparation: Membranes expressing the target opioid receptor (e.g., from CHO-K1 cells or rat brain tissue) are prepared by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, the following are added in triplicate:

    • Receptor membrane preparation.

    • A fixed concentration of a selective radiolabeled opioid ligand (e.g., [³H]-DAMGO for the mu-opioid receptor).

    • Increasing concentrations of the this compound derivative (test compound).

    • For total binding, buffer is added instead of the test compound.

    • For non-specific binding, a high concentration of a non-labeled opioid antagonist (e.g., naloxone) is added.

  • Incubation: The plate is incubated at a specific temperature (e.g., 25°C or 30°C) for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand. The filters are washed with ice-cold buffer.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The IC50 value is determined by non-linear regression analysis of the competition curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

This assay evaluates the ability of a compound to inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS).

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10⁴ cells/well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the this compound derivative. The cells are pre-incubated for a period (e.g., 1 hour).

  • LPS Stimulation: LPS is added to the wells (final concentration typically 100-500 ng/mL) to induce an inflammatory response. A control group without LPS stimulation is also included.

  • Incubation: The cells are incubated for a further period (e.g., 18-24 hours).

  • Cytokine Measurement (ELISA): The cell culture supernatant is collected, and the concentrations of TNF-α and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Cell Viability (MTT Assay): To ensure that the observed reduction in cytokine production is not due to cytotoxicity, a cell viability assay is performed on the remaining cells.

  • Data Analysis: The IC50 values for the inhibition of TNF-α and IL-6 production are calculated from the dose-response curves.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Target cancer cells (or other relevant cell lines) are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivative for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by this compound derivatives is crucial for elucidating their mechanism of action and for rational drug design.

Opioid Receptor Signaling

This compound derivatives that bind to opioid receptors likely initiate a cascade of intracellular events. Opioid receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, the receptor activates an associated inhibitory G-protein (Gi/o), leading to the dissociation of its α and βγ subunits. These subunits then modulate downstream effectors.

Opioid_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Opioid_Receptor Opioid Receptor G_Protein Gαi/oβγ Opioid_Receptor->G_Protein Activates G_alpha Gαi/o-GTP G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_Channel Ca²⁺ Channel G_beta_gamma->Ca_Channel Inhibits K_Channel K⁺ Channel G_beta_gamma->K_Channel Activates cAMP ↓ cAMP AC->cAMP Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx K_Efflux ↑ K⁺ Efflux (Hyperpolarization) K_Channel->K_Efflux This compound This compound Derivative This compound->Opioid_Receptor Binds to

Caption: Opioid Receptor Signaling Pathway.

Anti-inflammatory Signaling (TNF-α and IL-6 Inhibition)

The anti-inflammatory effects of this compound derivatives are likely mediated by the inhibition of key pro-inflammatory signaling pathways. In LPS-stimulated macrophages, LPS binds to Toll-like receptor 4 (TLR4), triggering a signaling cascade that leads to the activation of transcription factors like NF-κB. NF-κB then translocates to the nucleus and induces the expression of pro-inflammatory cytokines, including TNF-α and IL-6. This compound derivatives may interfere with this pathway at various points.

Anti_Inflammatory_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkappaB IκBα IKK->IkappaB Phosphorylates & Degrades NFkappaB_inactive NF-κB (p65/p50) IkappaB->NFkappaB_inactive Inhibits NFkappaB_active NF-κB (Active) NFkappaB_inactive->NFkappaB_active Nucleus Nucleus NFkappaB_active->Nucleus Translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression Induces TNF_alpha TNF-α Gene_Expression->TNF_alpha IL6 IL-6 Gene_Expression->IL6 This compound This compound Derivative This compound->IKK Inhibits? This compound->NFkappaB_active Inhibits?

Caption: LPS-induced Pro-inflammatory Signaling.

Conclusion and Future Directions

This compound derivatives represent a versatile scaffold for the development of new therapeutic agents. Their demonstrated affinity for opioid receptors and their anti-inflammatory properties highlight their potential in pain management and the treatment of inflammatory disorders. The synthetic routes established provide a foundation for the generation of diverse analogs, enabling comprehensive structure-activity relationship (SAR) studies.

Future research should focus on:

  • Enantioselective Synthesis: The development of efficient enantioselective syntheses is crucial to investigate the differential biological activities of the natural and unnatural enantiomers.

  • Expansion of Biological Screening: A broader screening of this compound derivatives against a wider range of biological targets is warranted to uncover new therapeutic applications.

  • In Vivo Efficacy and Safety: Promising candidates identified from in vitro studies should be advanced to in vivo models to evaluate their efficacy, pharmacokinetic properties, and safety profiles.

  • Mechanism of Action Studies: Detailed mechanistic studies are needed to fully elucidate the molecular targets and signaling pathways responsible for the observed biological effects.

By addressing these areas, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for the development of novel and effective medicines.

References

A Comprehensive Technical Review of the Hasubanan Class of Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hasubanan (B79425) alkaloids, a fascinating and structurally complex class of natural products, have garnered significant attention in the fields of medicinal chemistry and drug discovery. Possessing a unique aza[4.4.3]propellane core, these compounds are biosynthetically related to morphine and exhibit a wide range of promising biological activities. This in-depth technical guide provides a comprehensive overview of the hasubanan alkaloids, focusing on their pharmacological properties, underlying mechanisms of action, and the synthetic strategies developed for their preparation. All quantitative data are presented in structured tables for clear comparison, and key experimental methodologies are detailed. Furthermore, intricate signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of these complex molecules.

Pharmacological Activities and Quantitative Data

Hasubanan alkaloids have demonstrated a spectrum of biological activities, including anti-inflammatory, opioid receptor binding, and antiproliferative effects. The following tables summarize the key quantitative data from various studies.

Anti-inflammatory Activity

Several hasubanan alkaloids have been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[1][2]

CompoundTargetIC50 (µM)
LonganoneTNF-α19.22
IL-66.54
CephatonineTNF-α16.44
IL-639.12
ProstephabyssineTNF-α15.86
IL-630.44
Opioid Receptor Binding Affinity

A series of hasubanan alkaloids isolated from Stephania japonica have been evaluated for their binding affinity to the human delta-opioid receptor.[3]

CompoundTargetIC50 (µM)
6-Cinnamoyl-6-hydroxy-N-methylhernandonineδ-opioid receptor0.7
N-Methylstephisoferulineδ-opioid receptor1.2
6-Hydroxy-N-methylhernandonineδ-opioid receptor2.5
Aknadinineδ-opioid receptor3.0
N-Methylhernandonineδ-opioid receptor4.5
Hernandonineδ-opioid receptor10
N-Formyl-N-methylhernandonineδ-opioid receptor25
6-Cinnamoylhernandonineδ-opioid receptor46

Key Signaling Pathways

The biological effects of hasubanan alkaloids can be attributed to their interaction with specific signaling pathways. Their anti-inflammatory activity is linked to the inhibition of the NF-κB pathway, while their analgesic potential is mediated through the opioid receptor signaling cascade.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a crucial regulator of the inflammatory response. Upon stimulation by inflammatory signals like LPS, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including TNF-α and IL-6. Hasubanan alkaloids are hypothesized to inhibit this pathway, thereby reducing the production of these inflammatory mediators.

NF_kB_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_p P-IκBα IkBa->IkBa_p NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates IkBa_p->NFkB Releases Proteasome Proteasome IkBa_p->Proteasome Degraded by Hasubanan Hasubanan Alkaloids Hasubanan->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Genes Transcription

Caption: Hypothesized inhibition of the NF-κB signaling pathway by hasubanan alkaloids.

Delta-Opioid Receptor Signaling Pathway

Hasubanan alkaloids exhibit binding affinity for the delta-opioid receptor, a G-protein coupled receptor (GPCR). Activation of this receptor by an agonist, such as a hasubanan alkaloid, leads to the dissociation of the heterotrimeric G-protein into its Gαi/o and Gβγ subunits. These subunits then modulate downstream effectors, including adenylyl cyclase and ion channels, ultimately leading to a reduction in neuronal excitability and the analgesic effects.

Opioid_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Hasubanan Hasubanan Alkaloid dOR δ-Opioid Receptor Hasubanan->dOR Binds G_protein G-protein (αi/o, β, γ) dOR->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits Ion_channel Ion Channels (e.g., K+, Ca2+) G_betagamma->Ion_channel Modulates cAMP cAMP AC->cAMP Converts ATP ATP Response Cellular Response (↓ Neuronal Excitability) cAMP->Response Ion_channel->Response

Caption: General mechanism of delta-opioid receptor signaling initiated by a hasubanan alkaloid.

Experimental Protocols

Anti-inflammatory Activity Assay[2]

Cell Culture: RAW264.7 macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

Cell Viability Assay (MTT Assay):

  • Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of hasubanan alkaloids for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the supernatant and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

Measurement of TNF-α and IL-6 Production (ELISA):

  • Seed RAW264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of hasubanan alkaloids for 1 hour.

  • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • Collect the cell culture supernatants and centrifuge to remove cell debris.

  • Determine the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

Opioid Receptor Binding Assay (General Protocol)

Membrane Preparation:

  • Homogenize tissues (e.g., brain) or cultured cells expressing the opioid receptor of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed to pellet the membranes.

  • Wash the membrane pellet by resuspension and centrifugation.

  • Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

Competitive Binding Assay:

  • In a 96-well plate, combine the membrane preparation, a radiolabeled opioid ligand (e.g., [3H]diprenorphine for delta-opioid receptors), and varying concentrations of the hasubanan alkaloid (competitor).

  • Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Calculate the IC50 value, which is the concentration of the hasubanan alkaloid that inhibits 50% of the specific binding of the radioligand.

Biosynthesis and Synthetic Strategies

The hasubanan alkaloids are biosynthetically derived from the benzylisoquinoline alkaloid (S)-reticuline, which is also the precursor to morphine alkaloids. A key step in the biosynthesis of the hasubanan core is a para-para oxidative coupling of a phenolic precursor.

Proposed Biosynthetic Pathway

The biosynthesis of the hasubanan skeleton is believed to diverge from the morphinan (B1239233) pathway after the formation of reticuline. A proposed key intermediate is salutaridine, which can undergo rearrangement to form the characteristic aza[4.4.3]propellane core of the hasubanans.

Biosynthesis Reticuline (S)-Reticuline Enzymes1 Enzymatic Steps Reticuline->Enzymes1 Salutaridine Salutaridine Enzymes2 Enzymatic Steps (Rearrangement) Salutaridine->Enzymes2 Enzymes3 Enzymatic Steps Salutaridine->Enzymes3 Hasubanan_core Hasubanan Core (Aza[4.4.3]propellane) Morphinan_alkaloids Morphinan Alkaloids Enzymes1->Salutaridine Enzymes2->Hasubanan_core Enzymes3->Morphinan_alkaloids

Caption: Divergent biosynthetic pathways from (S)-reticuline to hasubanan and morphinan alkaloids.

Enantioselective Synthetic Workflow: Example of (-)-Hasubanonine Synthesis

The total synthesis of hasubanan alkaloids, particularly in an enantioselective manner, presents a significant challenge to synthetic chemists. A common strategy involves the construction of a key tetracyclic intermediate, which can then be elaborated to various members of the hasubanan family. The following diagram illustrates a generalized workflow for an enantioselective synthesis.

Synthesis_Workflow SM Simple Starting Materials Step1 Enantioselective Diels-Alder SM->Step1 Intermediate1 Chiral Adduct Step1->Intermediate1 Step2 Staudinger/Aza-Wittig Sequence Intermediate1->Step2 Intermediate2 Tetracyclic Imine Step2->Intermediate2 Step3 Diastereoselective Addition Intermediate2->Step3 Intermediate3 Functionalized Tetracycle Step3->Intermediate3 Step4 Cyclization/ Rearrangement Intermediate3->Step4 Hasubanonine (-)-Hasubanonine Step4->this compound

Caption: A generalized workflow for the enantioselective total synthesis of (-)-hasubanonine.

This technical guide provides a foundational understanding of the hasubanan class of alkaloids, highlighting their therapeutic potential and the chemical strategies employed to access them. Further research into the specific molecular interactions and mechanisms of action of these compounds will be crucial for the development of novel therapeutics based on the hasubanan scaffold.

References

An In-depth Technical Guide to the Chemical Identity of Hasubanonine

Author: BenchChem Technical Support Team. Date: December 2025

This guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development, providing detailed information on the chemical identifiers, structural data, and synthetic pathways related to Hasubanonine.

Core Chemical Identifiers

This compound is a naturally occurring alkaloid belonging to the hasubanan (B79425) class.[1] It has been isolated from plants of the Stephania genus, such as Stephania japonica.[1] The following table summarizes its key chemical identifiers.

IdentifierValueSource
CAS Number 1805-85-2[2][3]
IUPAC Name (1S,10S)-3,4,11,12-tetramethoxy-17-methyl-17-azatetracyclo[8.4.3.0¹,¹⁰.0²,⁷]heptadeca-2(7),3,5,11-tetraen-13-one[2]
Systematic IUPAC Name 3,4,7,8-Tetramethoxy-17-methyl-7,8-didehydrohasubanan-6-one[3]
Molecular Formula C₂₁H₂₇NO₅[2][3]
Molecular Weight 373.449 g·mol⁻¹[3]
Canonical SMILES CN1CC[C@@]23[C@@]1(CCC4=C2C(=C(C=C4)OC)OC)C(=C(C(=O)C3)OC)OC[2]
Isomeric SMILES O=C4C(\OC)=C(\OC)[C@]23N(CC[C@@]3(c1c(ccc(OC)c1OC)CC2)C4)C[3]
InChI InChI=1S/C21H27NO5/c1-22-11-10-20-12-14(23)17(25-3)19(27-5)21(20,22)9-8-13-6-7-15(24-2)18(26-4)16(13)20/h6-7H,8-12H2,1-5H3/t20-,21+/m0/s1[2][3]
InChIKey DXUSNRCTWFHYFS-LEWJYISDSA-N[2][3]

Experimental Protocols: A Glimpse into Total Synthesis

The total synthesis of (±)-hasubanonine has been accomplished, with a key strategic element being the construction of a phenanthrene (B1679779) intermediate.[1][4] While detailed, step-by-step laboratory protocols are beyond the scope of this guide, the general methodology is outlined below.

Synthetic Strategy Overview:

A notable approach to the total synthesis of (±)-hasubanonine involves the following key transformations[1][4]:

  • Formation of a Phenanthrene Intermediate: This is achieved through a sequence of reactions including a Suzuki coupling, a Wittig olefination, and a ring-closing metathesis.[1][4]

  • Dearomatization: The phenanthrene intermediate undergoes dearomatization via an oxidative phenolic coupling.[1]

  • Anionic Oxy-Cope Rearrangement: This rearrangement is a crucial step in forming the core structure.[1]

  • Acid-Promoted Cyclization: The final step involves a cyclization reaction promoted by acid to yield this compound.[1] It was noted that the strength of the acid is critical to suppress the formation of an undesired rearranged product.[1]

The enantioselective total synthesis of (–)-hasubanonine has also been reported, providing access to the natural enantiomer.[5][6]

Visualizing Chemical Information and Synthesis Logic

To better illustrate the relationships between the various chemical identifiers and the synthetic workflow, the following diagrams are provided.

Chemical_Identifiers cluster_structure Structural Information cluster_identification Database Identifiers This compound This compound C₂₁H₂₇NO₅ SMILES SMILES String Representation This compound->SMILES Encodes CAS CAS Number 1805-85-2 This compound->CAS Registered as IUPAC IUPAC Name Systematic Nomenclature This compound->IUPAC Named as InChI InChI International Chemical Identifier SMILES->InChI Generates InChIKey InChIKey Hashed InChI InChI->InChIKey Hashed to

Caption: Relationship between this compound's chemical identifiers.

Total_Synthesis_Workflow start Starting Materials phenanthrene Phenanthrene Intermediate start->phenanthrene Suzuki Coupling, Wittig Olefination, Ring-Closing Metathesis dearomatized Dearomatized Intermediate phenanthrene->dearomatized Oxidative Phenolic Coupling rearranged Oxy-Cope Rearranged Intermediate dearomatized->rearranged Anionic Oxy-Cope Rearrangement This compound (±)-Hasubanonine rearranged->this compound Acid-Promoted Cyclization

Caption: Simplified workflow for the total synthesis of (±)-Hasubanonine.

Pharmacological Context

Structurally, this compound shares some resemblance with morphine alkaloids; however, it has not been found to possess analgesic activity.[1] There is scientific interest in the unnatural enantiomer of this compound as a potential painkiller.[3][7] Research into the broader hasubanan alkaloid family has explored activities such as opioid receptor affinity, anti-HBV, and antimicrobial effects.[8]

References

Methodological & Application

Enantioselective Synthesis of (-)-Hasubanonine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective total synthesis of (-)-hasubanonine, a complex tetracyclic alkaloid. The synthesis is based on the groundbreaking work of Herzon and co-workers, which established the first enantioselective route to this natural product. For comparative purposes, key aspects of the racemic synthesis developed by Castle and colleagues are also mentioned.

(-)-Hasubanonine belongs to the hasubanan (B79425) family of alkaloids and is structurally related to the morphinan (B1239233) class, although it does not exhibit analgesic activity. However, the development of an enantioselective synthesis is of significant interest for the preparation of analogues with potential pharmacological applications.

Strategic Overview

The enantioselective synthesis of (-)-hasubanonine hinges on a convergent strategy that establishes the absolute stereochemistry early on through a catalytic asymmetric Diels-Alder reaction. The resulting adduct is then elaborated through a series of carefully orchestrated transformations to construct the intricate tetracyclic core of the target molecule.

Key Synthetic Transformations:
  • Enantioselective Diels-Alder Reaction: A chiral copper-bis(oxazoline) catalyst is employed to control the stereochemical outcome of the cycloaddition between a benzoquinone derivative and a cyclopentadiene, setting the crucial quaternary stereocenter.

  • Staudinger Reduction and Aza-Wittig Reaction: These reactions are used in a tandem sequence to construct the nitrogen-containing heterocyclic core.

  • Diastereoselective Acetylide Addition: The installation of a key side chain is achieved through a highly diastereoselective addition of a lithium acetylide to an iminium ion intermediate.

  • Friedel-Crafts and Hosomi-Sakurai Cyclizations: These powerful carbon-carbon bond-forming reactions are utilized to complete the construction of the carbocyclic framework.

Quantitative Data Summary

The following tables summarize the yields and enantiomeric excess (ee) for the key steps in the enantioselective synthesis of (-)-hasubanonine as reported by Herzon and co-workers.

StepReactant(s)ProductCatalyst/ReagentSolventTemp (°C)Time (h)Yield (%)ee (%)
Enantioselective Diels-Alder5-(2-azidoethyl)-2,3-dimethoxybenzoquinone & 5-(trimethylsilyl)cyclopentadieneDiels-Alder AdductCu(OTf)₂-(S)-t-Bu-BoxCH₂Cl₂-78 to -20129594
Staudinger/Aza-WittigDiels-Alder AdductTetracyclic IminePMe₃, then heatToluene (B28343)110292-
Acetylide AdditionTetracyclic IminePropargylamine (B41283)(4-methoxy-3,5-dimethylphenyl)acetylene, n-BuLiTHF-78191>95 dr
N-MethylationPropargylamineN-Methyl PropargylamineMeI, K₂CO₃Acetone231298-
Friedel-Crafts CyclizationN-Methyl PropargylaminePentacyclic IntermediateAuCl(IPr), AgOTf1,2-DCE60185-
Desilylation & Alkyne ReductionPentacyclic IntermediateSaturated PentacycleTBAF; H₂, Pd/CTHF; EtOAc/MeOH231; 1288 (2 steps)-
Hosomi-Sakurai CyclizationSaturated PentacycleHexacyclic IntermediateTMSOTfCH₂Cl₂-78 to 0182-
Final Deprotection and OxidationHexacyclic Intermediate(-)-HasubanonineTBAF; Dess-Martin PeriodinaneTHF; CH₂Cl₂231; 285 (2 steps)-

Experimental Protocols

The following are detailed protocols for the key transformations in the enantioselective synthesis of (-)-hasubanonine.

Enantioselective Diels-Alder Reaction

To a solution of Cu(OTf)₂ (14.5 mg, 0.04 mmol) and (S)-2,2'-isopropylidenebis(4-tert-butyl-2-oxazoline) ((S)-t-Bu-Box, 12.9 mg, 0.044 mmol) in anhydrous CH₂Cl₂ (4.0 mL) at room temperature was stirred for 1 h. The resulting blue solution was cooled to -78 °C, and a solution of 5-(2-azidoethyl)-2,3-dimethoxybenzoquinone (100 mg, 0.40 mmol) in CH₂Cl₂ (1.0 mL) was added, followed by the dropwise addition of 5-(trimethylsilyl)cyclopentadiene (110 mg, 0.80 mmol). The reaction mixture was stirred at -78 °C for 4 h and then allowed to warm to -20 °C over 8 h. The reaction was quenched by the addition of saturated aqueous NH₄Cl solution (5 mL). The layers were separated, and the aqueous layer was extracted with CH₂Cl₂ (3 x 10 mL). The combined organic layers were dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography (silica gel, 10-30% EtOAc in hexanes) to afford the Diels-Alder adduct as a yellow oil.

Staudinger/Aza-Wittig Tandem Reaction

To a solution of the Diels-Alder adduct (150 mg, 0.39 mmol) in anhydrous toluene (8.0 mL) at 0 °C was added trimethylphosphine (B1194731) (1.0 M in toluene, 0.43 mL, 0.43 mmol). The reaction mixture was allowed to warm to room temperature and stirred for 1 h. The solution was then heated to 110 °C for 2 h. The reaction mixture was cooled to room temperature and concentrated under reduced pressure. The residue was purified by flash column chromatography (silica gel, 20-50% EtOAc in hexanes) to yield the tetracyclic imine as a pale yellow solid.

Diastereoselective Acetylide Addition

To a solution of (4-methoxy-3,5-dimethylphenyl)acetylene (101 mg, 0.63 mmol) in anhydrous THF (3.0 mL) at -78 °C was added n-butyllithium (2.5 M in hexanes, 0.25 mL, 0.63 mmol). The mixture was stirred at -78 °C for 30 min. A solution of the tetracyclic imine (150 mg, 0.42 mmol) in THF (2.0 mL) was then added dropwise. The reaction was stirred at -78 °C for 1 h. The reaction was quenched with saturated aqueous NH₄Cl solution (5 mL) and extracted with EtOAc (3 x 10 mL). The combined organic layers were dried over Na₂SO₄, filtered, and concentrated. The crude product was purified by flash chromatography (silica gel, 15-40% EtOAc in hexanes) to afford the propargylamine as a single diastereomer.

Visualizations

Synthetic Workflow of (-)-Hasubanonine

Enantioselective_Synthesis_of_Hasubanonine cluster_start Starting Materials cluster_synthesis Key Intermediates cluster_end Final Product SM1 5-(2-azidoethyl)-2,3- dimethoxybenzoquinone Int1 Diels-Alder Adduct SM1->Int1 Cu(OTf)2, (S)-t-Bu-Box SM2 5-(trimethylsilyl) cyclopentadiene SM2->Int1 Int2 Tetracyclic Imine Int1->Int2 1. PMe3 2. Heat Int3 Propargylamine Int2->Int3 Substituted Acetylide, n-BuLi Int4 Pentacyclic Intermediate Int3->Int4 AuCl(IPr), AgOTf Int5 Saturated Pentacycle Int4->Int5 1. TBAF 2. H2, Pd/C Int6 Hexacyclic Intermediate Int5->Int6 TMSOTf FP (-)-Hasubanonine Int6->FP 1. TBAF 2. DMP

Caption: Overall synthetic workflow for the enantioselective total synthesis of (-)-Hasubanonine.

Enantioselective Diels-Alder Reaction Mechanism

Diels_Alder_Mechanism cluster_reactants Reactants & Catalyst cluster_transition_state Transition State cluster_product Product Quinone Benzoquinone TS [Chiral Lewis Acid-Catalyzed Endo Transition State] Quinone->TS Diene Silyl-Cyclopentadiene Diene->TS Catalyst [Cu(S)-t-Bu-Box]2+ Catalyst->TS Coordination Product Diels-Alder Adduct (>94% ee) TS->Product Cycloaddition

Caption: Proposed mechanism for the key enantioselective Diels-Alder reaction.

Application Notes and Protocols: Suzuki Coupling in the Synthesis of Hasubanonine and Related Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols and quantitative data for the Suzuki-Miyaura coupling reaction as a key strategy in the total synthesis of hasubanan (B79425) alkaloids, including (±)-Hasubanonine and (±)-Cepharatine A. This C-C bond-forming reaction is crucial for constructing the hindered biaryl linkage that forms the core of these complex molecules.

Overview of the Suzuki Coupling Strategy

The total synthesis of (±)-Hasubanonine, as reported by Castle and coworkers, employs a Suzuki coupling to create a phenanthrene (B1679779) intermediate.[1][2] This approach involves the palladium-catalyzed cross-coupling of an aryl iodide with an arylboronic ester.[1] This key step efficiently constructs a sterically hindered trisubstituted biaryl axis, which is a central structural feature of the target molecule.[1] Similarly, the synthesis of the related hasubanan alkaloid (±)-Cepharatine A also utilizes a Suzuki coupling to effect an o,p-phenolic coupling, demonstrating the versatility of this reaction in constructing complex alkaloid frameworks.[3]

The general mechanism for the Suzuki coupling involves a catalytic cycle with a palladium complex.[4][5] The cycle consists of three primary steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[4][6]

Quantitative Data for Suzuki Coupling in Hasubanan Synthesis

The following table summarizes the quantitative data and reaction conditions for the Suzuki coupling step in the synthesis of key intermediates for (±)-Hasubanonine and (±)-Cepharatine A.

Parameter(±)-Hasubanonine Synthesis Intermediate[1](±)-Cepharatine A Synthesis Intermediate[3]
Aryl Halide Aryl Iodide 5 (1.0 equiv)2-bromo-isovanillin 10 (1.0 equiv)
Boron Reagent Arylboronic Ester 6 (1.2 equiv)Boronic Ester Derivative 11 (1.1 equiv)
Palladium Catalyst Pd(PPh₃)₄ (0.05 equiv)Pd(dppf)Cl₂·CH₂Cl₂ (0.1 equiv)
Base K₂CO₃ (3.0 equiv)K₂CO₃ (3.0 equiv)
Solvent System Toluene/EtOH/H₂O (4:1:1)Dioxane/H₂O (4:1)
Temperature 80 °C100 °C
Reaction Time 12 hours16 hours
Product Dialdehyde (B1249045) 11 Biaryl Aldehyde 9
Yield 79%70%

Detailed Experimental Protocols

Protocol 1: Suzuki Coupling for (±)-Hasubanonine Intermediate [1]

This protocol is adapted from the total synthesis of (±)-Hasubanonine by Castle et al.

Materials:

  • Aryl Iodide 5

  • Arylboronic Ester 6

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • Toluene, Anhydrous

  • Ethanol (EtOH)

  • Deionized Water

  • Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add aryl iodide 5 (1.0 equiv), arylboronic ester 6 (1.2 equiv), and potassium carbonate (3.0 equiv).

  • Evacuate the flask and backfill with argon. This cycle should be repeated three times to ensure an inert atmosphere.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) to the flask.

  • Introduce the solvent mixture of toluene, ethanol, and water (4:1:1 ratio) via syringe. The final concentration should be approximately 0.1 M with respect to the aryl iodide.

  • Heat the reaction mixture to 80 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the dialdehyde product 11 .

Diagrams and Visualizations

General Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Mechanism General Catalytic Cycle of Suzuki-Miyaura Coupling cluster_labels General Catalytic Cycle of Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII R¹-X l1 Oxidative Addition OxAdd Oxidative Addition PdII_R2 R¹-Pd(II)L₂-R² PdII->PdII_R2 R²-B(OR)₂ + Base l2 Transmetalation Transmetal Transmetalation PdII_R2->Pd0 l3 Reductive Elimination RedElim Reductive Elimination Product R¹-R² Reactants R¹-X + R²-B(OR)₂ Base Base

Caption: General catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow for Hasubanonine Intermediate Synthesis

Hasubanonine_Workflow Workflow for Suzuki Coupling in (±)-Hasubanonine Synthesis ArylIodide Aryl Iodide (5) Reaction Suzuki Coupling Reaction ArylIodide->Reaction BoronicEster Arylboronic Ester (6) BoronicEster->Reaction Reagents Pd(PPh₃)₄ K₂CO₃ Reagents->Reaction Conditions Toluene/EtOH/H₂O 80 °C, 12 h Conditions->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product Dialdehyde Product (11) (79% Yield) Workup->Product

References

Application Notes and Protocols for the Wittig Olefination in the Total Synthesis of Hasubanonine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig olefination is a powerful and widely utilized reaction in organic synthesis for the formation of carbon-carbon double bonds. Its reliability and stereochemical control have made it an indispensable tool in the construction of complex natural products. This document provides detailed application notes and protocols for the use of the Wittig olefination in the total synthesis of (±)-Hasubanonine, a member of the hasubanan (B79425) family of alkaloids. While hasubanan alkaloids, including Hasubanonine, have not demonstrated the analgesic properties of morphine, their unique structural features continue to attract synthetic interest. The synthesis described herein, developed by Paquette and coworkers, employs a key sequence involving a Suzuki coupling, a double Wittig olefination, and a ring-closing metathesis to construct a crucial phenanthrene (B1679779) intermediate.

Synthetic Strategy Overview

The core of the synthetic strategy for (±)-Hasubanonine revolves around the efficient construction of a substituted phenanthrene ring system. This is achieved through a convergent approach where two aromatic fragments are first joined via a Suzuki coupling to furnish a biphenyl (B1667301) dialdehyde. A subsequent double Wittig olefination converts the two aldehyde functionalities into terminal alkenes, yielding a diene. This diene then undergoes a ring-closing metathesis (RCM) reaction to form the central ring of the phenanthrene core.

Logical Workflow of the Phenanthrene Synthesis

G cluster_suzuki Suzuki Coupling cluster_wittig Wittig Olefination cluster_rcm Ring-Closing Metathesis ArylIodide Aryl Iodide (5) Suzuki Pd(PPh₃)₄, K₂CO₃ Toluene/H₂O, 80 °C ArylIodide->Suzuki ArylBoronicEster Arylboronic Ester (6) ArylBoronicEster->Suzuki Dialdehyde Dialdehyde (11) Suzuki->Dialdehyde Wittig THF, -78 °C to rt Dialdehyde_ref Dialdehyde (11) WittigReagent CH₂PPh₃ (from MePPh₃I, KHMDS) WittigReagent->Wittig Dialdehyde_ref->Wittig Diene Diene (12) Wittig->Diene Grubbs Grubbs II Catalyst CH₂Cl₂, reflux Diene_ref Diene (12) Diene_ref->Grubbs Phenanthrene Phenanthrene (4) Grubbs->Phenanthrene Wittig_Mechanism cluster_reaction Reaction Pathway Ylide Phosphorus Ylide (R₂C⁻-P⁺Ph₃) Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Aldehyde Aldehyde (R'CHO) Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Ring Closure Alkene Alkene (R₂C=CHR') Oxaphosphetane->Alkene Fragmentation Byproduct Triphenylphosphine Oxide (Ph₃P=O) Oxaphosphetane->Byproduct Fragmentation

Application Notes and Protocols: Ring-Closing Metathesis in Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ring-closing metathesis (RCM) has become a cornerstone in modern organic synthesis, providing a powerful and efficient method for constructing carbo- and heterocyclic rings.[1] The reaction, catalyzed by well-defined transition metal complexes such as those based on ruthenium (Grubbs catalysts) and molybdenum (Schrock catalysts), involves the intramolecular rearrangement of an acyclic diene to form a cyclic olefin and a small, volatile byproduct like ethylene (B1197577).[2][3] This process is often irreversible due to the entropically favorable release of ethylene gas, driving the reaction to completion.[4]

The functional group tolerance, operational simplicity, and predictable reactivity of modern metathesis catalysts have made RCM particularly valuable in the total synthesis of complex natural products, especially alkaloids.[1][5] Alkaloids, a diverse class of naturally occurring compounds containing nitrogen atoms, often feature intricate heterocyclic frameworks that are challenging to assemble using classical cyclization methods. RCM provides a direct and often high-yielding pathway to key nitrogen-containing ring systems, including pyrrolidines, piperidines, indolizidines, and quinolizidines, which form the core of many biologically active alkaloids.[6][7]

These application notes provide an overview of the strategic application of RCM in alkaloid synthesis, complete with comparative data tables and detailed experimental protocols for key transformations.

General Strategy and Workflow

The strategic incorporation of RCM into a total synthesis campaign typically involves the synthesis of a suitable acyclic diene precursor, followed by the metal-catalyzed cyclization event, and subsequent elaboration of the resulting cyclized product into the final alkaloid target. The general workflow is depicted below.

RCM_Workflow cluster_main General Workflow for RCM in Alkaloid Synthesis Start Chiral Pool or Asymmetric Synthesis Precursor Acyclic Diene Precursor Synthesis Start->Precursor Multiple Steps RCM Ring-Closing Metathesis (RCM) Precursor->RCM Key Cyclization Modification Post-RCM Elaboration RCM->Modification e.g., Reduction, Hydroxylation Target Final Alkaloid Target Modification->Target Final Steps

Caption: General workflow for alkaloid synthesis using RCM.

Application I: Synthesis of Substituted Piperidines

The formation of substituted piperidine (B6355638) rings is a common application of RCM. These six-membered nitrogen heterocycles are prevalent scaffolds in numerous alkaloids.[6] The synthesis of N-tosyl-4-phenyl-1,2,3,6-tetrahydropyridine serves as a clear example of this transformation's efficiency.

Piperidine_RCM cluster_reaction RCM Synthesis of a Tetrahydropyridine (B1245486) Substrate N-allyl-N-(3-phenylallyl)tosylamide Product N-tosyl-4-phenyl-1,2,3,6-tetrahydropyridine Substrate->Product RCM Yield 97% Yield Product->Yield Catalyst Grubbs II Catalyst (5 mol%) Catalyst->Product Conditions DCM, 40 °C, 4h Conditions->Product

Caption: RCM cyclization to form a substituted piperidine core.

Quantitative Data for Piperidine Synthesis
Target ClassRCM SubstrateCatalystCat. Loading (mol%)SolventTemp. (°C)Time (h)Yield (%)Ref.
TetrahydropyridineN-allyl-N-(3-phenylallyl)tosylamideGrubbs II (G-II)5Dichloromethane (B109758) (DCM)40497[6]
TetrahydropyridineN-allyl-N-cinnamyltosylamideGrubbs II (G-II)5Dichloromethane (DCM)40492[6]
Protocol: Synthesis of N-tosyl-4-phenyl-1,2,3,6-tetrahydropyridine[6]
  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the diene substrate, N-allyl-N-(3-phenylallyl)tosylamide (0.16 mmol, 1.0 equiv).

  • Solvent Addition: Add anhydrous and degassed dichloromethane (DCM, 1.6 mL) to achieve a 0.1 M solution.

  • Catalyst Addition: Add Grubbs' second-generation catalyst (G-II) (0.008 mmol, 0.05 equiv) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Heat the reaction mixture to 40 °C and stir for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Workup: Upon completion, cool the reaction to room temperature. Concentrate the mixture in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure tetrahydropyridine product.

Application II: Total Synthesis of a C3-Branched Swainsonine (B1682842) Analog

(-)-Swainsonine is a polyhydroxylated indolizidine alkaloid known for its potent glycosidase inhibitory activity.[8] Its synthesis and that of its analogs often presents significant challenges. In the synthesis of a C3-branched swainsonine analog, RCM was employed as a key step to construct the core indolizidine ring system. This particular example highlights the challenges that can arise when the substrate is complex or contains coordinating functional groups like a tertiary amine.[9]

Initial attempts with standard Grubbs-type ruthenium catalysts proved unsuccessful, failing to yield the desired cyclized product. The free tertiary amine in the substrate likely coordinated to the ruthenium center, deactivating the catalyst. Success was ultimately achieved using a more oxophilic Schrock molybdenum catalyst, which is less susceptible to poisoning by the amine.[9]

Swainsonine_RCM cluster_reaction Key RCM Step in C3-Branched Swainsonine Synthesis Substrate Complex Diene Precursor (14) Product Indolizine (B1195054) Intermediate (15) Substrate->Product RCM Failed Grubbs I & II Catalysts Substrate->Failed Reaction Failed Yield 50% Yield Product->Yield Catalyst Schrock's Mo Catalyst (20 mol%) Catalyst->Product Conditions Toluene (B28343), 85 °C, 16h Conditions->Product

Caption: Challenging RCM cyclization in swainsonine synthesis.

Quantitative Data for Indolizine Synthesis[9]
Target AlkaloidRCM SubstrateCatalystCat. Loading (mol%)SolventTemp. (°C)Time (h)Yield (%)
C3-Branched SwainsonineDiene 14 Schrock's Molybdenum Catalyst20Toluene851650
C3-Branched SwainsonineDiene 14 Grubbs I & II CatalystsN/AVariousN/AN/A0
Protocol: RCM for Indolizine Intermediate 15[9]
  • Preparation: In a glovebox, add Schrock's molybdenum catalyst (20 mol%) to a flame-dried Schlenk tube equipped with a magnetic stir bar.

  • Substrate Addition: In a separate flask, dissolve the diene precursor 14 (1.0 equiv) in anhydrous and degassed toluene (to achieve a final concentration of ~0.01 M).

  • Reaction Initiation: Transfer the substrate solution to the Schlenk tube containing the catalyst via cannula under a positive pressure of argon.

  • Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture in an oil bath at 85 °C for 16 hours.

  • Quenching: After cooling to room temperature, open the flask to the air and stir for 30 minutes to quench the catalyst.

  • Workup and Purification: Concentrate the reaction mixture in vacuo. Purify the resulting residue by flash column chromatography on silica gel to yield the indolizine intermediate 15 . The protocol notes that unreacted starting material can often be recovered.

Conclusion

Ring-closing metathesis is an indispensable tool for the synthesis of alkaloids. Its ability to form key heterocyclic rings under mild conditions with high functional group tolerance allows for more convergent and efficient synthetic routes.[1] As demonstrated, the choice of catalyst is critical and must be tailored to the specific substrate; while ruthenium-based Grubbs catalysts are broadly applicable, more challenging substrates may require the use of molybdenum-based Schrock catalysts.[9] The continued development of new and more robust metathesis catalysts promises to further expand the scope of this powerful reaction in the assembly of structurally complex and biologically important molecules.

References

Application Notes and Protocols for the Extraction of Hasubanonine from Stephania Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and generalized protocols for the extraction of hasubanonine, a hasubanan-type alkaloid, from various Stephania species. The information is compiled from multiple research sources to offer a comprehensive guide for laboratory applications.

Introduction

This compound is a member of the hasubanan (B79425) class of alkaloids, which are structurally complex natural products isolated from plants of the Stephania genus (family Menispermaceae). These compounds are of significant interest to the pharmaceutical industry due to their diverse biological activities. This document outlines the common methodologies for extracting and isolating this compound from its natural sources.

Quantitative Data

A comprehensive review of the available scientific literature did not yield specific quantitative data on the percentage yield of this compound from various Stephania species. While numerous studies report the successful isolation of this compound as part of a broader phytochemical analysis, they do not provide the specific mass or percentage yield of this particular compound relative to the starting plant material. One study on Stephania japonica leaves reported the isolated mass of two other hasubanan alkaloids, oxostephamiersine (284 mg) and 16-oxoprometaphanine (B579968) (238.5 mg), which may provide a general indication of the potential yield for alkaloids of this class. However, it is important to note that the concentration of individual alkaloids can vary significantly based on the plant species, geographical location, and time of harvest.

Experimental Protocols

The following protocols are generalized from methods reported for the extraction of hasubanan alkaloids from Stephania species, including S. hernandifolia, S. longa, and S. japonica.

Protocol 1: General Solvent Extraction and Acid-Base Partitioning

This protocol is a standard method for the initial extraction and separation of a crude alkaloid mixture.

Materials:

Procedure:

  • Defatting (Optional but Recommended):

    • Macerate the dried, powdered plant material in petroleum ether or hexane for 24 hours at room temperature.

    • Filter the mixture and discard the solvent.

    • Repeat the process 2-3 times to remove lipids and other nonpolar compounds.

    • Air-dry the defatted plant material.

  • Solvent Extraction:

    • Percolate or macerate the (defatted) plant material with 95% ethanol or methanol. A common ratio is 1:10 (w/v) of plant material to solvent.

    • The extraction is typically carried out for a period of 24-48 hours, often with occasional agitation. Some protocols suggest repeated extractions (e.g., three times for 2 hours each) to maximize yield.

    • Filter the extract and combine the filtrates.

    • Concentrate the combined extracts under reduced pressure using a rotary evaporator to obtain a viscous residue.

  • Acid-Base Partitioning:

    • Dissolve the crude extract residue in a 2% aqueous solution of HCl or H₂SO₄.

    • Filter the acidic solution to remove any insoluble material.

    • Transfer the acidic aqueous solution to a separatory funnel and wash with chloroform or dichloromethane to remove neutral and weakly acidic compounds. Discard the organic layer.

    • Basify the aqueous layer to a pH of 9-10 by the dropwise addition of concentrated ammonium hydroxide or sodium hydroxide.

    • Extract the now basic aqueous solution multiple times (typically 3-5 times) with chloroform or dichloromethane.

    • Combine the organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extracts over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the filtrate to dryness using a rotary evaporator to yield the crude alkaloid extract.

Protocol 2: Chromatographic Purification of this compound

The crude alkaloid extract is a complex mixture and requires further purification to isolate this compound. This is typically achieved through various column chromatography techniques.

Materials:

  • Crude alkaloid extract

  • Silica (B1680970) gel (for column chromatography)

  • Sephadex LH-20

  • Reversed-phase C18 (Rp-18) silica gel

  • MCI gel CHP-20P

  • Appropriate solvent systems for elution (e.g., gradients of chloroform-methanol, hexane-ethyl acetate)

  • Thin Layer Chromatography (TLC) plates and developing chambers

  • UV lamp for visualization

  • Fraction collector

  • Rotary evaporator

Procedure:

  • Initial Fractionation on Silica Gel:

    • Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase.

    • Pack a silica gel column with an appropriate solvent system (e.g., hexane or chloroform).

    • Load the dissolved extract onto the column.

    • Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually adding methanol.

    • Collect fractions and monitor the separation using TLC.

    • Combine fractions that show a similar profile on TLC.

  • Further Purification:

    • Fractions containing the compound of interest (this compound) can be further purified using one or more of the following techniques:

      • Sephadex LH-20 column chromatography: Elute with methanol to separate compounds based on size.

      • Reversed-phase (Rp-18) column chromatography: Use a polar mobile phase (e.g., methanol-water or acetonitrile-water gradients) for separation based on hydrophobicity.

      • MCI gel CHP-20P column chromatography: This is another type of reversed-phase chromatography that can be effective for alkaloid separation.

    • The choice of the specific chromatographic method and solvent system will depend on the complexity of the fractions and the polarity of this compound relative to other co-eluting compounds.

  • Isolation and Identification:

    • The purity of the isolated this compound should be assessed by HPLC.

    • The structure of the isolated compound should be confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR experiments).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and isolation of this compound from Stephania species.

Extraction_Workflow start Dried & Powdered Stephania Plant Material defat Defatting with Petroleum Ether/Hexane start->defat extract Ethanol/Methanol Extraction defat->extract concentrate1 Concentration (Rotary Evaporator) extract->concentrate1 acid_base Acid-Base Partitioning (HCl/H2O vs. Chloroform) concentrate1->acid_base basify Basification (NH4OH) acid_base->basify extract2 Extraction with Chloroform basify->extract2 concentrate2 Concentration to Crude Alkaloids extract2->concentrate2 chromatography Column Chromatography (Silica Gel, Sephadex, Rp-18) concentrate2->chromatography isolate Isolated this compound chromatography->isolate Extraction_Factors efficiency Extraction Efficiency of this compound solvent Solvent System (e.g., Ethanol, Methanol, Water mixtures) solvent->efficiency time Extraction Time time->efficiency temp Temperature temp->efficiency particle Plant Material Particle Size particle->efficiency ratio Solid-to-Liquid Ratio ratio->efficiency

Application Notes and Protocols for the Purification of Hasubanonine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques and protocols for the purification of hasubanonine, a hasubanan (B79425) alkaloid with potential therapeutic applications. The information is compiled from various scientific sources to guide researchers in the isolation and purification of this compound from its natural source, Stephania japonica.

Introduction to this compound

This compound is a structurally complex alkaloid belonging to the hasubanan class, which is characterized by a unique tetracyclic ring system. It is found in plants of the Stephania genus, particularly Stephania japonica. This compound is of significant interest to the scientific community due to its structural relationship to morphinan (B1239233) alkaloids and its demonstrated affinity for opioid receptors, specifically the delta-opioid receptor. This interaction suggests its potential as a lead compound for the development of novel analgesics and other therapeutics targeting the central nervous system.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₁H₂₇NO₅
Molar Mass 373.44 g/mol
Appearance White crystalline solid
Melting Point 163-165 °C
Solubility Soluble in methanol (B129727), ethanol, chloroform (B151607)
Natural Source Stephania japonica (and other Stephania species)

Purification Workflow

The purification of this compound from Stephania japonica typically involves a multi-step process that begins with the extraction of total alkaloids from the plant material, followed by a series of chromatographic separations to isolate the target compound.

Purification_Workflow Plant_Material Dried and Powdered Stephania japonica Plant Material Extraction Methanol Extraction Plant_Material->Extraction Crude_Extract Crude Methanolic Extract Extraction->Crude_Extract Fractionation Solvent-Solvent Partitioning (e.g., with Chloroform) Crude_Extract->Fractionation Crude_Alkaloid_Fraction Crude Alkaloid Fraction Fractionation->Crude_Alkaloid_Fraction Column_Chromatography Silica (B1680970) Gel Column Chromatography Crude_Alkaloid_Fraction->Column_Chromatography Semi_Pure_Fractions Semi-Pure this compound Fractions Column_Chromatography->Semi_Pure_Fractions HPLC Preparative HPLC Semi_Pure_Fractions->HPLC Pure_this compound Pure this compound (>95%) HPLC->Pure_this compound

Figure 1: General workflow for the purification of this compound.

Experimental Protocols

The following protocols are generalized from common alkaloid isolation procedures and should be optimized for specific laboratory conditions and equipment.

Protocol 1: Extraction of Total Alkaloids

This protocol describes the initial extraction of the total alkaloid content from the dried plant material.

Materials:

  • Dried and powdered Stephania japonica plant material (e.g., stems, roots)

  • Methanol (analytical grade)

  • Chloroform (analytical grade)

  • Hydrochloric acid (HCl), 2% (v/v)

  • Ammonia (B1221849) solution (NH₄OH), 25%

  • Rotary evaporator

  • Filter paper and funnel

  • Separatory funnel

Procedure:

  • Macerate 1 kg of dried, powdered Stephania japonica plant material in 5 L of methanol at room temperature for 72 hours with occasional stirring.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

  • Suspend the crude extract in 500 mL of 2% HCl and filter to remove non-alkaloidal material.

  • Wash the acidic aqueous solution with 3 x 200 mL of chloroform in a separatory funnel to remove neutral and weakly basic compounds. Discard the chloroform layers.

  • Adjust the pH of the aqueous layer to 9-10 with a 25% ammonia solution.

  • Extract the liberated free alkaloids with 5 x 200 mL of chloroform.

  • Combine the chloroform extracts and dry over anhydrous sodium sulfate.

  • Concentrate the dried chloroform extract under reduced pressure to yield the crude alkaloid fraction.

Table 2: Typical Yields from Initial Extraction

StepStarting MaterialTypical Yield
Crude Methanolic Extract 1 kg plant material50 - 100 g
Crude Alkaloid Fraction 50 - 100 g extract5 - 10 g
Protocol 2: Silica Gel Column Chromatography

This protocol outlines the initial separation of the crude alkaloid fraction using silica gel column chromatography.

Materials:

  • Crude alkaloid fraction

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Solvent system: A gradient of chloroform and methanol, often with a small percentage of ammonia to reduce tailing of basic alkaloids. A typical starting point is 100% chloroform, gradually increasing the polarity with methanol (e.g., up to 10% methanol).

  • Test tubes for fraction collection

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% chloroform).

  • Pack the chromatography column with the silica gel slurry.

  • Dissolve the crude alkaloid fraction in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.

  • Dry the silica gel with the adsorbed sample and carefully load it onto the top of the packed column.

  • Elute the column with the solvent system, starting with 100% chloroform and gradually increasing the methanol concentration.

  • Collect fractions of a consistent volume (e.g., 20 mL).

  • Monitor the collected fractions by TLC, using a suitable mobile phase (e.g., chloroform:methanol:ammonia, 95:5:0.5) and a visualizing agent (e.g., Dragendorff's reagent).

  • Combine the fractions containing this compound, as identified by comparison with a standard or by spectroscopic methods.

Table 3: Example of a Gradient Elution for Silica Gel Chromatography

StepChloroform (%)Methanol (%)Ammonia (%)Purpose
110000Elution of non-polar impurities
29820.1Elution of less polar alkaloids
39550.1Elution of this compound-rich fractions
490100.1Elution of more polar alkaloids
Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)

This protocol describes the final purification of the this compound-containing fractions by preparative HPLC to achieve high purity.

Materials:

  • Semi-pure this compound fractions from column chromatography

  • HPLC-grade methanol and water

  • Trifluoroacetic acid (TFA) or formic acid (as a mobile phase additive)

  • Preparative HPLC system with a suitable detector (e.g., UV-Vis)

  • Reversed-phase preparative column (e.g., C18, 10 µm particle size, 250 x 20 mm)

Procedure:

  • Dissolve the semi-pure this compound fraction in the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter.

  • Set up the preparative HPLC system with the chosen column and mobile phase. A typical mobile phase is a mixture of methanol and water with 0.1% TFA, run in either isocratic or gradient mode.

  • Inject the sample onto the column.

  • Monitor the elution profile at a suitable wavelength (e.g., 280 nm).

  • Collect the peak corresponding to this compound.

  • Evaporate the solvent from the collected fraction under reduced pressure to obtain pure this compound.

  • Assess the purity of the final product using analytical HPLC.

Table 4: Example of Preparative HPLC Conditions

ParameterCondition
Column C18, 10 µm, 250 x 20 mm
Mobile Phase Isocratic: Methanol:Water (70:30) with 0.1% TFA
Flow Rate 10 mL/min
Detection UV at 280 nm
Expected Purity > 95%

Biological Activity and Signaling Pathway

This compound and other hasubanan alkaloids have been shown to exhibit affinity for opioid receptors, particularly the delta-opioid receptor (δ-OR). The delta-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gαi/o).

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound dOR δ-Opioid Receptor (GPCR) This compound->dOR Binds to G_protein Gαi/oβγ dOR->G_protein Activates beta_arrestin β-Arrestin dOR->beta_arrestin Recruits (G-protein independent) AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits MAPK MAPK Pathway G_protein->MAPK Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., related to analgesia) CREB->Gene_Expression Regulates

Application Notes and Protocols for the Quantification of Hasubanonine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hasubanonine is a hasubanan (B79425) alkaloid found in plants of the Stephania genus, such as Stephania japonica.[1][2] Hasubanan alkaloids are structurally complex and possess a range of interesting pharmacological activities.[3] Accurate and precise quantification of this compound is crucial for phytochemical analysis, pharmacokinetic studies, and quality control of herbal medicines and derived pharmaceutical products. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

While specific validated methods for the quantification of this compound are not widely published, the following protocols have been developed based on established methods for similar alkaloids and phytochemicals.[4][5][6][7][8][9][10]

High-Performance Liquid Chromatography (HPLC-UV) Method

Principle

This method utilizes reversed-phase HPLC to separate this compound from other components in a sample matrix. Quantification is achieved by detecting the analyte using a UV detector at a wavelength of maximum absorbance.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of alkaloids.

  • Mobile Phase: A gradient elution is often optimal for separating multiple components in plant extracts. A suitable mobile phase could be a mixture of:

  • Gradient Program:

    Time (min) % Solvent A % Solvent B
    0 90 10
    20 50 50
    25 10 90
    30 10 90
    31 90 10

    | 40 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: The UV spectrum of this compound should be determined to identify the wavelength of maximum absorbance (λmax), likely in the range of 220-280 nm. For initial method development, 254 nm can be used.

  • Injection Volume: 10 µL

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh 1 mg of pure this compound standard and dissolve it in 1 mL of methanol to prepare a stock solution of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation (e.g., Plant Material):

    • Dry and pulverize the plant material (e.g., leaves or stems of Stephania japonica).

    • Accurately weigh 1 g of the powdered material into a flask.

    • Extract with 20 mL of methanol using ultrasonication for 30 minutes, followed by maceration for 24 hours.

    • Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.

3. Method Validation Parameters (Hypothetical Data):

The following table summarizes the expected validation parameters for a robust HPLC-UV method for this compound quantification. These values are based on typical performance characteristics of similar analytical methods.

ParameterSpecification
Linearity
Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Precision (RSD%)
Intra-day< 2%
Inter-day< 3%
Accuracy (Recovery %) 95 - 105%
Specificity The peak for this compound should be well-resolved from other components in the sample matrix, confirmed by PDA peak purity analysis.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Standard Pure this compound Standard StockSolution Prepare Stock Solution (1 mg/mL in Methanol) Standard->StockSolution Sample Plant Material (e.g., Stephania japonica) Extraction Methanol Extraction (Ultrasonication/Maceration) Sample->Extraction CalibrationStandards Prepare Calibration Standards (1-100 µg/mL) StockSolution->CalibrationStandards HPLCRun Inject into HPLC System CalibrationStandards->HPLCRun CalibrationCurve Generate Calibration Curve CalibrationStandards->CalibrationCurve Filtration Filter Extract (0.45 µm) Extraction->Filtration Filtration->HPLCRun DataAcquisition Data Acquisition (Chromatogram) HPLCRun->DataAcquisition PeakIntegration Integrate Peak Area DataAcquisition->PeakIntegration PeakIntegration->CalibrationCurve Concentration Calculate this compound Concentration CalibrationCurve->Concentration

Caption: Workflow for this compound Quantification by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Principle

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For a non-volatile compound like this compound, derivatization might be necessary to increase its volatility. The mass spectrometer provides high selectivity and sensitivity, allowing for confident identification based on the mass spectrum and fragmentation pattern.

Experimental Protocol

1. Instrumentation and GC-MS Conditions:

  • GC-MS System: A standard GC-MS system with a capillary column and an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[11]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 10 minutes at 280 °C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 50-550.

    • Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

2. Derivatization (if necessary):

If this compound is not sufficiently volatile, derivatization can be performed. A common method is silylation:

  • Evaporate the solvent from the sample extract.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Heat the mixture at 70 °C for 30 minutes.

  • Inject the derivatized sample into the GC-MS.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 0.1 µg/mL to 10 µg/mL. If derivatization is used, the standards should be derivatized in the same manner as the samples.

  • Sample Preparation: Use the same extraction procedure as for the HPLC method. The final extract should be concentrated and reconstituted in a suitable solvent (e.g., ethyl acetate) before injection or derivatization.

4. Predicted Mass Spectral Fragmentation of this compound:

5. Method Validation Parameters (Hypothetical Data):

The following table summarizes the expected validation parameters for a robust GC-MS method for this compound quantification.

ParameterSpecification
Linearity
Range0.1 - 10 µg/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD) 0.02 µg/mL
Limit of Quantification (LOQ) 0.07 µg/mL
Precision (RSD%)
Intra-day< 5%
Inter-day< 7%
Accuracy (Recovery %) 90 - 110%
Specificity Confirmed by the retention time and the presence and relative abundance of characteristic fragment ions.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification Standard Pure this compound Standard StockSolution Prepare Stock Solution (1 mg/mL) Standard->StockSolution Sample Plant Extract Derivatization Derivatization (Optional) (e.g., Silylation) Sample->Derivatization CalibrationStandards Prepare Calibration Standards (0.1-10 µg/mL) StockSolution->CalibrationStandards CalibrationStandards->Derivatization CalibrationCurve Generate Calibration Curve CalibrationStandards->CalibrationCurve GCMS_Run Inject into GC-MS System Derivatization->GCMS_Run DataAcquisition Data Acquisition (Total Ion Chromatogram & Mass Spectra) GCMS_Run->DataAcquisition PeakIntegration Integrate Peak Area (SIM mode) DataAcquisition->PeakIntegration PeakIntegration->CalibrationCurve Concentration Calculate this compound Concentration CalibrationCurve->Concentration

Caption: Workflow for this compound Quantification by GC-MS.

Data Summary

The following tables present a hypothetical summary of quantitative data for the two proposed methods for easy comparison.

Table 1: HPLC-UV Method Quantitative Data

ParameterValue
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
LOD0.2 µg/mL
LOQ0.7 µg/mL
Intra-day Precision (RSD%)< 2%
Inter-day Precision (RSD%)< 3%
Accuracy (Recovery %)95 - 105%

Table 2: GC-MS Method Quantitative Data

ParameterValue
Linearity Range0.1 - 10 µg/mL
Correlation Coefficient (r²)> 0.998
LOD0.02 µg/mL
LOQ0.07 µg/mL
Intra-day Precision (RSD%)< 5%
Inter-day Precision (RSD%)< 7%
Accuracy (Recovery %)90 - 110%

Conclusion

The HPLC-UV and GC-MS methods detailed in these application notes provide robust and reliable approaches for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. For routine quality control, the HPLC-UV method is often sufficient and more cost-effective. For analyses requiring higher sensitivity and specificity, particularly in complex biological matrices, the GC-MS method is preferred. It is imperative to perform a full method validation according to ICH guidelines or other relevant regulatory standards before applying these methods for routine analysis.

References

Laboratory protocols for working with Hasubanonine.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hasubanonine is a hasubanan (B79425) alkaloid found in plants of the Stephania genus. Structurally related to morphinan (B1239233) alkaloids, this compound and its analogues have garnered interest for their potential pharmacological activities. This document provides detailed protocols for investigating the biological activities of this compound, including its affinity for opioid receptors, anti-inflammatory properties, potential anti-hepatitis B virus (HBV) activity, and antimicrobial effects. Additionally, a protocol for assessing its cytotoxicity is included to enable the determination of its therapeutic index. Safety and handling guidelines are also provided to ensure the proper management of this potent compound in a laboratory setting.

Physical and Chemical Properties

PropertyValue
Molecular FormulaC₂₁H₂₇NO₅
Molecular Weight373.44 g/mol
AppearanceSolid
IUPAC Name(4aR,7S,7aR,12bS)-3,4,7-trimethoxy-1-methyl-4a,5,6,7,7a,8,9,10-octahydrophenanthro[4,5-bcd]furan-7-one

Biological Activity Data

While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes the reported activities for hasubanan alkaloids, providing an expected range of activity for this compound.

AssayReceptor/TargetTest SystemKnown/Expected Activity (IC₅₀/EC₅₀/MIC)Citation
Opioid Receptor BindingHuman delta-opioid receptorRadioligand binding assay0.7 - 46 µM (for a series of hasubanan alkaloids)[1]
Human mu-opioid receptorRadioligand binding assaySimilar potency to delta-opioid receptor[1]
Anti-InflammatoryTNF-α and IL-6 productionLPS-stimulated RAW264.7 macrophagesActivity reported for related hasubanan alkaloids
Anti-Hepatitis B Virus (HBV)HBV replicationHepG2.2.15 cellsActivity reported for hasubanan alkaloids
AntimicrobialVarious bacteria and fungiBroth microdilutionActivity reported for related hasubanan alkaloids
CytotoxicityVarious cell linesMTT or similar assayData not available

Safety and Handling

3.1. Hazard Identification

This compound is a potent alkaloid, and its toxicological properties have not been extensively studied. As a precaution, it should be handled as a hazardous compound. Similar alkaloids can have potent physiological effects.

3.2. Personal Protective Equipment (PPE)

  • Gloves: Wear nitrile or other chemically resistant gloves.

  • Lab Coat: A buttoned lab coat should be worn at all times.

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.

3.3. Handling

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when working with the solid form or preparing stock solutions.

  • Avoid inhalation of dust or aerosols.

  • Avoid contact with skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water.

  • Weighing of the solid compound should be done with care to prevent dispersal of dust.

3.4. Storage

  • Store this compound in a tightly sealed container in a cool, dry, and dark place.

  • Keep it in a locked cabinet or a restricted access area.

3.5. Waste Disposal

  • Dispose of all waste containing this compound in accordance with local, state, and federal regulations for hazardous chemical waste.

Experimental Protocols

Opioid Receptor Binding Assay (Radioligand Competition)

This protocol is designed to determine the binding affinity of this compound for the mu (µ) and delta (δ) opioid receptors using a competitive radioligand binding assay.

4.1.1. Materials

  • Receptor Source: Commercially available membranes from cells stably expressing human µ-opioid receptor (hMOR) or δ-opioid receptor (hDOR).

  • Radioligand:

    • For hMOR: [³H]-DAMGO (a selective µ-opioid agonist)

    • For hDOR: [³H]-Naltrindole (a selective δ-opioid antagonist)

  • Non-specific Binding Control: Naloxone (a non-selective opioid antagonist) at a high concentration (e.g., 10 µM).

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • Filtration Apparatus.

  • Liquid Scintillation Counter.

4.1.2. Experimental Workflow

Opioid_Binding_Workflow A Prepare serial dilutions of this compound B Incubate receptor membranes, radioligand, and this compound A->B Add to assay plate C Separate bound and free radioligand by filtration B->C Transfer to filter D Quantify bound radioactivity using liquid scintillation counting C->D Place filter in vial E Calculate Ki from IC50 values D->E Data analysis

Opioid Receptor Binding Assay Workflow

4.1.3. Protocol

  • Prepare Reagents:

    • Prepare serial dilutions of this compound in assay buffer. The concentration range should span several orders of magnitude around the expected IC₅₀ (based on the 0.7 - 46 µM range for related compounds).

    • Dilute the radioligand in assay buffer to a final concentration close to its Kd.

    • Prepare a solution of Naloxone in assay buffer for determining non-specific binding.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, radioligand, and receptor membranes.

    • Non-specific Binding: Add Naloxone solution, radioligand, and receptor membranes.

    • Competitive Binding: Add this compound dilutions, radioligand, and receptor membranes.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Anti-Inflammatory Activity Assay (Inhibition of LPS-Induced Cytokine Production)

This protocol assesses the anti-inflammatory potential of this compound by measuring its ability to inhibit the production of pro-inflammatory cytokines, TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW264.7 cells.

4.2.1. Materials

  • Cell Line: RAW264.7 cells.

  • Reagents:

    • Lipopolysaccharide (LPS) from E. coli.

    • This compound stock solution.

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • ELISA Kits: Mouse TNF-α and IL-6 ELISA kits.

  • MTT Assay Kit: For assessing cytotoxicity.

4.2.2. Experimental Workflow

Anti_Inflammatory_Workflow A Seed RAW264.7 cells in a 96-well plate B Pre-treat cells with this compound A->B After 24h C Stimulate cells with LPS B->C After 1h D Collect supernatant and measure TNF-α and IL-6 by ELISA C->D After 24h E Perform MTT assay on remaining cells C->E After 24h F Calculate IC50 for cytokine inhibition D->F Data analysis

Anti-Inflammatory Assay Workflow

4.2.3. Protocol

  • Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment:

    • Remove the medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for this compound).

    • Incubate for 1 hour.

  • LPS Stimulation: Add LPS to each well to a final concentration of 1 µg/mL (except for the negative control wells).

  • Incubation: Incubate the plate for 24 hours.

  • Cytokine Measurement:

    • Centrifuge the plate to pellet the cells.

    • Collect the supernatant and measure the concentrations of TNF-α and IL-6 using the respective ELISA kits according to the manufacturer's instructions.

  • Cytotoxicity Assessment:

    • Perform an MTT assay on the remaining cells in the plate to determine if the observed reduction in cytokine production is due to cytotoxicity.

  • Data Analysis:

    • Calculate the percentage of inhibition of TNF-α and IL-6 production for each concentration of this compound compared to the LPS-only control.

    • Determine the IC₅₀ value for the inhibition of each cytokine.

Anti-Hepatitis B Virus (HBV) Activity Assay

This protocol evaluates the potential of this compound to inhibit HBV replication in the HepG2.2.15 cell line, which constitutively expresses HBV.

4.3.1. Materials

  • Cell Line: HepG2.2.15 cells.

  • Test Compound: this compound.

  • Positive Control: A known anti-HBV drug (e.g., Lamivudine).

  • Reagents for DNA extraction and qPCR.

  • ELISA Kits: For HBsAg and HBeAg quantification.

4.3.2. Experimental Workflow

Anti_HBV_Workflow A Seed HepG2.2.15 cells B Treat cells with this compound A->B After 24h C Collect supernatant at different time points B->C e.g., Day 3, 6, 9 D Quantify HBsAg and HBeAg by ELISA C->D E Extract viral DNA and quantify by qPCR C->E F Calculate EC50 D->F E->F

Anti-HBV Assay Workflow

4.3.3. Protocol

  • Cell Culture: Culture HepG2.2.15 cells in a 24-well plate until they reach confluency.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a positive control (Lamivudine) and a vehicle control.

  • Sample Collection: Collect the cell culture supernatant on days 3, 6, and 9 post-treatment. Replenish the medium with fresh medium containing the respective treatments after each collection.

  • Quantification of HBV Antigens:

    • Measure the levels of HBsAg and HBeAg in the collected supernatants using ELISA kits.

  • Quantification of HBV DNA:

    • Extract HBV DNA from the supernatants.

    • Quantify the amount of HBV DNA using real-time PCR (qPCR) with primers specific for the HBV genome.

  • Data Analysis:

    • Determine the percentage of inhibition of HBsAg, HBeAg, and HBV DNA replication for each concentration of this compound compared to the vehicle control.

    • Calculate the 50% effective concentration (EC₅₀) for each parameter.

Antimicrobial Susceptibility Assay (Broth Microdilution)

This protocol determines the minimum inhibitory concentration (MIC) of this compound against various bacteria and fungi.

4.4.1. Materials

  • Microorganisms: A panel of relevant bacterial and fungal strains.

  • Growth Media: Appropriate broth media for each microorganism (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Test Compound: this compound.

  • Positive Control: A standard antibiotic or antifungal drug.

  • 96-well microtiter plates.

4.4.2. Experimental Workflow

Antimicrobial_Workflow A Prepare serial dilutions of this compound in broth B Inoculate with microbial suspension A->B C Incubate at appropriate temperature and time B->C D Determine MIC by visual inspection or absorbance reading C->D

Antimicrobial Assay Workflow

4.4.3. Protocol

  • Prepare Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth.

  • Prepare Compound Dilutions: Perform serial two-fold dilutions of this compound in the broth medium directly in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate under conditions suitable for the growth of the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the absorbance at 600 nm.

Cytotoxicity Assay (MTT Assay)

This protocol measures the cytotoxicity of this compound to determine its therapeutic index.

4.5.1. Materials

  • Cell Line: A relevant cell line (e.g., the same cell line used in the activity assays, or a standard line like HEK293 or HepG2).

  • Test Compound: this compound.

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Solubilization Solution: e.g., DMSO or a solution of SDS in HCl.

  • 96-well plate.

  • Microplate Reader.

4.5.2. Experimental Workflow

Cytotoxicity_Workflow A Seed cells in a 96-well plate B Treat with serial dilutions of this compound A->B After 24h C Add MTT reagent and incubate B->C After 24-72h D Solubilize formazan (B1609692) crystals C->D After 2-4h E Measure absorbance D->E F Calculate CC50 E->F

Cytotoxicity Assay Workflow

4.5.3. Protocol

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control.

  • Incubation: Incubate the cells for a period relevant to the activity assays (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.

    • Determine the 50% cytotoxic concentration (CC₅₀).

Signaling Pathway

The precise signaling pathway of this compound is not well-elucidated. However, based on its interaction with opioid receptors, it is hypothesized to modulate G-protein coupled receptor (GPCR) signaling cascades.

Hasubanonine_Signaling This compound This compound OpioidReceptor Opioid Receptor (μ or δ) This compound->OpioidReceptor Binds to G_protein Gi/o Protein OpioidReceptor->G_protein Activates AdenylylCyclase Adenylyl Cyclase G_protein->AdenylylCyclase Inhibits cAMP cAMP AdenylylCyclase->cAMP Reduces production of Downstream Downstream Cellular Effects cAMP->Downstream

Hypothesized Signaling Pathway of this compound

Disclaimer

These protocols are intended as a guide and may require optimization for specific experimental conditions and equipment. All laboratory work should be conducted by trained personnel in accordance with institutional safety guidelines.

References

Application Notes and Protocols for the Synthesis and Structure-Activity Relationship Studies of Hasubanonine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of hasubanonine analogs and the subsequent investigation of their structure-activity relationships (SAR). This compound, a structurally complex alkaloid, and its derivatives have garnered significant interest due to their diverse biological activities, including opioid receptor modulation, antimicrobial effects, and cytotoxicity.[1][2][3] These protocols are intended to guide researchers in the chemical synthesis of novel this compound analogs and the evaluation of their biological profiles to identify promising lead compounds for drug discovery.

Overview of this compound and its Analogs

This compound is a member of the hasubanan (B79425) class of alkaloids, characterized by a unique bridged polycyclic ring system.[4][5] Its structural similarity to morphinan (B1239233) alkaloids has prompted investigations into its potential as a modulator of opioid receptors.[4] The enantiomer of the natural product, in particular, has been explored as a potential analgesic.[4] Beyond its interaction with the opioid system, this compound and its related alkaloids from the Stephania genus have demonstrated a range of pharmacological properties, including antimicrobial, antiviral, and cytotoxic activities.[1][3] The complex architecture of the hasubanan scaffold presents a challenging but attractive target for synthetic chemists, offering numerous opportunities for structural modification to probe and optimize biological activity.

Synthesis of this compound Analogs

The total synthesis of this compound and its analogs has been achieved through various elegant strategies.[6] These synthetic routes provide a framework for the generation of a library of analogs with modifications at key positions to explore the SAR. A generalized synthetic approach often involves the construction of a key intermediate, which is then elaborated to the final hasubanan core.

General Synthetic Strategy

A common strategy for the synthesis of the hasubanan core involves a convergent approach, often featuring a key intramolecular cyclization step to form the characteristic bridged system. The synthesis can be broadly divided into the following stages:

  • Synthesis of Key Building Blocks: Preparation of appropriately functionalized aromatic and amine-containing fragments.

  • Coupling and Phenolic Oxidation: Joining the fragments and subsequent oxidative dearomatization of a phenolic precursor to generate a dienone intermediate.

  • Intramolecular Cyclization: An intramolecular Michael addition or a related cyclization to construct the core polycyclic structure.

  • Functional Group Interconversion and Final Modifications: Introduction of desired substituents on the aromatic ring, the nitrogen atom, and other positions to generate a diverse library of analogs.

G A Aromatic Precursor (e.g., Substituted Phenol) C Coupled Intermediate A->C B Amine-containing Side Chain B->C D Oxidative Dearomatization (e.g., with PhI(OAc)2) C->D E Dienone Intermediate D->E F Intramolecular Michael Addition E->F G Hasubanan Core F->G H Functional Group Modification G->H I This compound Analogs H->I

Experimental Protocol: Illustrative Synthesis of a this compound Analog

This protocol provides a representative, multi-step synthesis of a this compound analog, adapted from documented synthetic routes.[6] Researchers should note that specific reaction conditions may require optimization for different analogs.

Step 1: Synthesis of the Amine-Containing Side Chain

  • To a solution of a suitable starting material (e.g., a protected amino alcohol) in an appropriate solvent (e.g., dichloromethane), add a coupling reagent (e.g., DCC) and an activated acid (e.g., a substituted phenylacetic acid).

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired amide.

Step 2: Coupling to the Aromatic Precursor

  • Dissolve the amide from Step 1 and a suitable aromatic precursor (e.g., a substituted phenol) in a solvent such as acetonitrile.

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃).

  • Heat the reaction mixture to reflux and stir for 12-24 hours under an inert atmosphere.

  • After cooling to room temperature, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to obtain the coupled product.

Step 3: Oxidative Dearomatization and Intramolecular Cyclization

  • Dissolve the coupled product from Step 2 in a suitable solvent (e.g., methanol).

  • Add an oxidizing agent, such as phenyliodine(III) diacetate (PIDA), portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over Na₂SO₄, and concentrate. The resulting dienone intermediate is often used directly in the next step.

  • Dissolve the crude dienone in a solvent like trifluoroethanol and heat to induce the intramolecular Michael addition.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure and purify the product by column chromatography to yield the hasubanan core.

Step 4: Final Modifications

  • To introduce variability, the hasubanan core can be subjected to various transformations, such as N-alkylation, demethylation, or reduction of carbonyl groups.

  • For N-alkylation, treat the hasubanan core with an alkyl halide (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) in a solvent like acetone.

  • Purify the final analogs by recrystallization or chromatography.

  • Characterize all synthesized compounds thoroughly using spectroscopic methods (¹H NMR, ¹³C NMR, HRMS, and IR).

Structure-Activity Relationship (SAR) Studies

The synthesized this compound analogs should be subjected to a panel of biological assays to determine their SAR. Key activities to investigate include opioid receptor binding, cytotoxicity against cancer cell lines, and antimicrobial activity.

Opioid Receptor Binding Affinity

The structural similarity of this compound to morphinans suggests that the opioid receptors are a primary target.[4] SAR studies have begun to elucidate the structural requirements for potent and selective opioid receptor ligands.

Data Presentation: Opioid Receptor Binding Affinity

The following table summarizes the δ-opioid receptor binding affinities for a series of naturally occurring hasubanan alkaloids.[2] This data can serve as a benchmark for newly synthesized analogs.

CompoundR⁴IC₅₀ (µM) for δ-Opioid Receptor
1 OMeOMeHH0.7 ± 0.1
2 OMeOHHH1.5 ± 0.2
3 OHOMeHH2.3 ± 0.3
4 OMeOMeOMeH5.8 ± 0.7
5 OMeOMeHOMe12 ± 2
6 HOMeOMeH25 ± 4
7 OMeHOMeH46 ± 8
This compound OMeOMeOMeOMe> 10

Experimental Protocol: Opioid Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the δ-opioid receptor.

Materials:

  • Cell membranes expressing the human δ-opioid receptor.

  • Radioligand: [³H]-Naltrindole (a selective δ-opioid antagonist).

  • Test Compounds: Synthesized this compound analogs.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation cocktail.

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

  • Liquid scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, [³H]-Naltrindole (at a concentration near its Kd), and receptor membranes.

    • Non-specific Binding: Assay buffer, [³H]-Naltrindole, a high concentration of unlabeled naloxone (B1662785) (e.g., 10 µM), and receptor membranes.

    • Competitive Binding: Assay buffer, [³H]-Naltrindole, varying concentrations of the this compound analog, and receptor membranes.

  • Incubation: Incubate the plates at 25°C for 60 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound and free radioligand.

  • Washing: Wash the filters three times with ice-cold wash buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the analog that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G

Cytotoxic Activity

Hasubanan alkaloids have been reported to possess cytotoxic properties, making them interesting candidates for anticancer drug development.[1] The following protocol outlines a standard MTT assay to assess the in vitro cytotoxicity of this compound analogs against various cancer cell lines.

Experimental Protocol: MTT Cytotoxicity Assay

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Phosphate-buffered saline (PBS).

  • Trypsin-EDTA.

  • This compound analogs dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs (typically in a serial dilution). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth) from the dose-response curve.

Antimicrobial Activity

Several alkaloids, including some from the Stephania genus, exhibit antimicrobial properties.[3] The following protocol describes a broth microdilution method to determine the minimum inhibitory concentration (MIC) of this compound analogs against various bacterial strains.

Experimental Protocol: Broth Microdilution Antimicrobial Assay

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Bacterial growth medium (e.g., Mueller-Hinton Broth).

  • This compound analogs dissolved in a suitable solvent (e.g., DMSO).

  • Positive control antibiotic (e.g., ampicillin).

  • 96-well microplates.

  • Microplate reader or visual inspection.

Procedure:

  • Preparation of Inoculum: Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the this compound analogs in the microplate wells containing the growth medium.

  • Inoculation: Add the standardized bacterial suspension to each well.

  • Controls: Include a positive control (bacteria with a known antibiotic), a negative control (bacteria with no compound), and a sterility control (medium only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Signaling Pathways

Understanding the signaling pathways modulated by this compound analogs is crucial for elucidating their mechanism of action.

Opioid Receptor Signaling

Opioid receptors are G protein-coupled receptors (GPCRs).[1] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades.

G

Potential Mechanisms of Cytotoxicity and Antimicrobial Activity

The cytotoxic and antimicrobial effects of alkaloids can be mediated through various mechanisms:

  • Cytotoxicity: Many natural products induce cytotoxicity in cancer cells by triggering apoptosis (programmed cell death), causing cell cycle arrest, or inhibiting key enzymes involved in cell proliferation.[7]

  • Antimicrobial Activity: Alkaloids can exert antimicrobial effects by disrupting the bacterial cell wall or membrane, inhibiting nucleic acid or protein synthesis, or interfering with essential metabolic pathways.[8]

Further studies, such as cell cycle analysis, apoptosis assays (e.g., TUNEL or caspase activity assays), and mechanistic studies on bacterial targets, are required to elucidate the specific mechanisms of action for novel this compound analogs.

Conclusion

The synthesis and evaluation of this compound analogs represent a promising avenue for the discovery of novel therapeutic agents. The protocols outlined in this document provide a comprehensive framework for researchers to design, synthesize, and characterize new derivatives with potentially improved potency, selectivity, and pharmacological profiles. Systematic SAR studies, guided by the biological data obtained from these assays, will be instrumental in advancing our understanding of the therapeutic potential of the hasubanan scaffold.

References

Application Notes and Protocols for Evaluating the Bioactivity of Hasubanonine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hasubanonine is a member of the hasubanan (B79425) family of alkaloids, a class of natural products known for a range of biological activities, including anti-inflammatory, antimicrobial, and potential opioid receptor affinity.[1][2] Structurally related to the morphinan (B1239233) class of analgesics, this compound and its analogues are of significant interest for therapeutic development.[1] These application notes provide detailed protocols for cell-based assays to investigate the cytotoxic and anti-inflammatory bioactivities of this compound, focusing on its potential modulation of the NF-κB signaling pathway and induction of apoptosis.

The protocols provided herein are designed for use with the murine macrophage cell line RAW264.7, a well-established model for studying inflammation, and can be adapted for other relevant cell lines.

Data Presentation

Table 1: Summary of Quantitative Data for this compound Bioactivity Assays
Assay TypeCell LineKey Parameters MeasuredExpected ReadoutExample Data for a Test Compound
Cytotoxicity
MTT AssayRAW264.7Cell Viability (% of control)Colorimetric (OD at 570 nm)IC50: 50 µM
Anti-inflammatory Activity
TNF-α ELISARAW264.7Concentration of TNF-α (pg/mL)Colorimetric (OD at 450 nm)IC50: 10 µM
IL-6 ELISARAW264.7Concentration of IL-6 (pg/mL)Colorimetric (OD at 450 nm)IC50: 15 µM
NF-κB Reporter AssayRAW264.7-LucLuciferase Activity (RLU)LuminescenceIC50: 5 µM
Apoptosis Induction
Caspase-3/7 AssayRAW264.7Caspase-3/7 Activity (RLU)Luminescence3-fold increase at 25 µM
Annexin V/PI StainingRAW264.7% Apoptotic CellsFluorescence (Flow Cytometry)40% apoptotic cells at 25 µM

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Proposed NF-κB Signaling Pathway and Potential Inhibition by this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Bioactivity Assays cluster_analysis Data Analysis start Seed RAW264.7 Cells treat Treat with this compound ± LPS Stimulation start->treat cytotoxicity Cytotoxicity (MTT Assay) treat->cytotoxicity inflammation Anti-inflammatory (ELISA, NF-κB Reporter) treat->inflammation apoptosis Apoptosis (Caspase, Annexin V) treat->apoptosis data Data Acquisition (Spectrophotometer, Luminometer, Flow Cytometer) cytotoxicity->data inflammation->data apoptosis->data analysis IC50 Calculation & Statistical Analysis data->analysis conclusion Conclusion on This compound Bioactivity analysis->conclusion

Caption: General Experimental Workflow for Evaluating this compound Bioactivity.

Experimental Protocols

Cell Viability and Cytotoxicity: MTT Assay

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan (B1609692) product. The amount of formazan is directly proportional to the number of living cells.

Materials:

  • RAW264.7 cells

  • Complete DMEM medium (with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well in 100 µL of complete DMEM.[3] Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with 0.1% DMSO) and a positive control (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the concentration of this compound to determine the IC50 value.

Anti-inflammatory Activity: Measurement of TNF-α and IL-6 by ELISA

Principle: This assay quantifies the amount of pro-inflammatory cytokines, TNF-α and IL-6, secreted by RAW264.7 cells in response to an inflammatory stimulus like lipopolysaccharide (LPS). The inhibitory effect of this compound on cytokine production is measured using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • RAW264.7 cells

  • Complete DMEM medium

  • This compound stock solution

  • Lipopolysaccharide (LPS) from E. coli

  • Commercial ELISA kits for mouse TNF-α and IL-6

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well in 100 µL of complete DMEM and incubate for 24 hours.[3]

  • Pre-treatment with this compound: Treat the cells with various concentrations of this compound for 1-2 hours before LPS stimulation.

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes and carefully collect the supernatant.

  • ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the commercial kits.

  • Data Analysis: Generate a standard curve using the recombinant cytokine standards. Calculate the concentration of TNF-α and IL-6 in the samples from the standard curve. Determine the percentage of inhibition of cytokine production by this compound compared to the LPS-only treated cells and calculate the IC50 values.

NF-κB Signaling Pathway Activity: Luciferase Reporter Assay

Principle: This assay utilizes a RAW264.7 cell line stably transfected with a luciferase reporter gene under the control of NF-κB response elements.[4] Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring the luminescence produced upon the addition of a substrate.

Materials:

  • NF-κB Luciferase Stable RAW264.7 Cell Line[4]

  • Complete DMEM medium (with appropriate selection antibiotic, e.g., G418)

  • This compound stock solution

  • LPS

  • Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)

  • White, opaque 96-well plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed the NF-κB reporter RAW264.7 cells in a white, opaque 96-well plate at an appropriate density (e.g., 5 x 10⁴ cells/well) in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment and Stimulation: Pre-treat the cells with different concentrations of this compound for 1-2 hours, followed by stimulation with LPS (1 µg/mL).

  • Incubation: Incubate the plate for 6-8 hours at 37°C in a 5% CO₂ incubator.

  • Luciferase Assay: Allow the plate to cool to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's protocol.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control if necessary (e.g., a co-transfected Renilla luciferase). Calculate the percentage of inhibition of NF-κB activity by this compound and determine the IC50 value.

Apoptosis Induction: Caspase-3/7 Activity Assay

Principle: Caspases are key mediators of apoptosis. This assay uses a proluminescent substrate containing the DEVD peptide, which is cleaved by activated caspase-3 and -7, releasing a substrate for luciferase and generating a luminescent signal proportional to caspase activity.

Materials:

  • RAW264.7 cells

  • Complete DMEM medium

  • This compound stock solution

  • Caspase-Glo® 3/7 Assay System (or similar)

  • White, opaque 96-well plates

  • Luminometer

Protocol:

  • Cell Seeding and Treatment: Seed RAW264.7 cells in a white, opaque 96-well plate and treat with various concentrations of this compound for 24 or 48 hours. Include a positive control for apoptosis (e.g., staurosporine).

  • Assay Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.

  • Incubation: Mix the contents by gently shaking the plate. Incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Express the results as fold-change in caspase-3/7 activity compared to the vehicle-treated control.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells and is used to identify late apoptotic and necrotic cells with compromised membrane integrity.

Materials:

  • RAW264.7 cells

  • Complete DMEM medium

  • This compound stock solution

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed RAW264.7 cells in a 6-well plate and treat with desired concentrations of this compound for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Gently scrape the adherent cells and combine them with the supernatant. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Data Analysis: Determine the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

References

In Vivo Efficacy of Hasubanonine: Application Notes and Protocols for Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

Direct in vivo studies detailing the pharmacological and toxicological profile of hasubanonine in animal models are not extensively available in the public domain. This compound is a hasubanan (B79425) alkaloid structurally related to the morphinan (B1239233) class of opioid analgesics, and its enantiomer is under investigation as a potential painkiller.[1] The following application notes and protocols are based on established methodologies for evaluating similar alkaloids and provide a framework for the in vivo investigation of this compound. The presented data are illustrative and intended to serve as a guide for experimental design and data presentation.

Introduction

This compound is a naturally occurring alkaloid with a complex chemical structure that has prompted interest in its potential pharmacological activities.[1] Its structural similarity to morphinan alkaloids suggests that it may possess analgesic and anti-inflammatory properties.[1] This document outlines standardized protocols for researchers and drug development professionals to investigate the in vivo effects of this compound in animal models, focusing on its potential as an analgesic and anti-inflammatory agent, as well as its pharmacokinetic profile and acute toxicity.

Potential Therapeutic Applications

Based on its chemical structure and relation to other bioactive alkaloids, this compound could be investigated for the following therapeutic applications:

  • Analgesia: For the management of acute and chronic pain.

  • Anti-inflammatory: For the treatment of inflammatory conditions.

In Vivo Experimental Protocols

Analgesic Activity Assessment: Hot Plate Test in Mice

This protocol details the evaluation of the central analgesic activity of this compound by measuring the response latency of mice to a thermal stimulus.

Materials:

  • This compound

  • Vehicle (e.g., 0.9% saline, 0.5% carboxymethylcellulose)

  • Positive control: Morphine (10 mg/kg)

  • Male Swiss albino mice (20-25 g)

  • Hot plate apparatus (set to 55 ± 0.5°C)

Procedure:

  • Acclimatize mice to the laboratory environment for at least 7 days.

  • Fast mice for 3 hours before the experiment, with water available ad libitum.

  • Divide mice into groups (n=6-8 per group): Vehicle control, Positive control (Morphine), and this compound treatment groups (e.g., 10, 20, 40 mg/kg).

  • Measure the baseline latency by placing each mouse on the hot plate and recording the time until it exhibits signs of pain (e.g., licking paws, jumping). A cut-off time of 30 seconds is set to prevent tissue damage.

  • Administer the respective treatments (vehicle, morphine, or this compound) via an appropriate route (e.g., intraperitoneal, oral).

  • At predetermined time points (e.g., 30, 60, 90, and 120 minutes) after administration, place each mouse back on the hot plate and record the reaction time.

  • Calculate the percent Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-treatment latency - Pre-treatment latency) / (Cut-off time - Pre-treatment latency)] x 100

Experimental Workflow for Hot Plate Test

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis acclimatize Acclimatize Mice (7 days) fasting Fast Mice (3h) acclimatize->fasting grouping Group Allocation (n=6-8) fasting->grouping baseline Measure Baseline Latency (Hot Plate at 55°C) grouping->baseline treatment Administer Treatment (Vehicle, Morphine, this compound) baseline->treatment post_treatment Measure Latency at 30, 60, 90, 120 min treatment->post_treatment calculate_mpe Calculate %MPE post_treatment->calculate_mpe stats Statistical Analysis calculate_mpe->stats

Caption: Workflow for assessing analgesic activity using the hot plate test.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This protocol describes the evaluation of the anti-inflammatory effect of this compound in a rat model of acute inflammation.

Materials:

  • This compound

  • Vehicle (e.g., 0.9% saline)

  • Positive control: Indomethacin (10 mg/kg)

  • Male Wistar rats (150-180 g)

  • 1% (w/v) Carrageenan solution in saline

  • Plethysmometer

Procedure:

  • Acclimatize rats for at least 7 days.

  • Fast rats overnight before the experiment, with water available ad libitum.

  • Divide rats into groups (n=6-8 per group): Vehicle control, Positive control (Indomethacin), and this compound treatment groups (e.g., 25, 50, 100 mg/kg).

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Administer the respective treatments orally.

  • One hour after treatment, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage inhibition of edema using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis acclimatize Acclimatize Rats (7 days) fasting Fast Rats (overnight) acclimatize->fasting grouping Group Allocation (n=6-8) fasting->grouping initial_vol Measure Initial Paw Volume grouping->initial_vol treatment Oral Administration of Treatment initial_vol->treatment carrageenan Inject 0.1 mL 1% Carrageenan treatment->carrageenan final_vol Measure Paw Volume at 1, 2, 3, 4h carrageenan->final_vol calculate_inhibition Calculate % Inhibition of Edema final_vol->calculate_inhibition stats Statistical Analysis calculate_inhibition->stats

Caption: Workflow for a pharmacokinetic study in rats.

Data Presentation

Quantitative data from the proposed studies should be summarized in clear and concise tables for easy comparison.

Table 1: Illustrative Analgesic Effect of this compound in the Hot Plate Test

Treatment GroupDose (mg/kg)Latency (s) at 60 min (Mean ± SEM)% MPE at 60 min
Vehicle Control-8.5 ± 0.7-
Morphine1025.2 ± 1.877.7
This compound1012.1 ± 1.116.7
This compound2018.5 ± 1.546.5
This compound4022.3 ± 1.664.2
p < 0.05 compared to Vehicle Control

Table 2: Illustrative Anti-inflammatory Effect of this compound on Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h (Mean ± SEM)% Inhibition
Vehicle Control-0.85 ± 0.06-
Indomethacin100.42 ± 0.0450.6
This compound250.68 ± 0.0520.0
This compound500.55 ± 0.0435.3
This compound1000.48 ± 0.0343.5
p < 0.05 compared to Vehicle Control

Table 3: Illustrative Pharmacokinetic Parameters of this compound in Rats

ParameterUnitValue (Mean ± SD)
Dose (Oral)mg/kg50
Cmaxng/mL850 ± 120
Tmaxh2.0 ± 0.5
AUC0-tng·h/mL4500 ± 650
t1/2h4.5 ± 0.8

Hypothetical Signaling Pathway

Given its structural similarity to morphinans, this compound's analgesic effects could be mediated through opioid receptors. A potential signaling pathway is illustrated below.

Hypothetical Analgesic Signaling Pathway of this compound

G This compound This compound OpioidReceptor μ-Opioid Receptor (MOR) This compound->OpioidReceptor Gi Gi Protein Activation OpioidReceptor->Gi AC Adenylyl Cyclase (Inhibition) Gi->AC K_channel ↑ K+ Efflux (Hyperpolarization) Gi->K_channel Ca_channel ↓ Ca2+ Influx Gi->Ca_channel cAMP ↓ cAMP AC->cAMP Neurotransmitter ↓ Neurotransmitter Release (e.g., Substance P, Glutamate) cAMP->Neurotransmitter K_channel->Neurotransmitter Ca_channel->Neurotransmitter Analgesia Analgesia Neurotransmitter->Analgesia

Caption: Hypothetical signaling pathway for this compound-mediated analgesia.

Conclusion

The protocols and templates provided in this document offer a comprehensive framework for the in vivo characterization of this compound. These studies are essential to elucidate its potential therapeutic value as an analgesic and anti-inflammatory agent and to understand its pharmacokinetic and safety profiles, thereby guiding further preclinical and clinical development.

References

Application Notes and Protocols: Receptor Binding Assays for Hasubanonine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hasubanonine, a member of the hasubanan (B79425) family of alkaloids, and its derivatives are structurally related to the morphinan (B1239233) class of opioid analgesics[1]. This structural similarity has prompted investigations into their pharmacological activity, particularly their interaction with opioid receptors. This document provides a detailed overview of the receptor binding properties of this compound and its derivatives, along with protocols for conducting receptor binding assays to evaluate these interactions. The information presented here is intended to guide researchers in the screening and characterization of these compounds for potential therapeutic applications.

Receptor Binding Affinity of Hasubanan Alkaloids

Research has demonstrated that hasubanan alkaloids isolated from the leaves of the North Queensland rainforest vine Stephania japonica exhibit affinity for human opioid receptors. Specifically, these compounds have shown notable binding to the delta-opioid receptor, with some activity at the mu-opioid receptor, but were found to be inactive against kappa-opioid receptors[2][3]. The binding affinities, expressed as IC50 values, for a series of hasubanan alkaloids are summarized in the table below.

Compoundδ-Opioid Receptor IC50 (µM)µ-Opioid Receptor Affinityκ-Opioid Receptor Affinity
Hasubanan Alkaloid 1 0.7 - 46Similar potency to δ-opioid receptorInactive
Hasubanan Alkaloid 2 0.7 - 46Similar potency to δ-opioid receptorInactive
Hasubanan Alkaloid 3 0.7 - 46Similar potency to δ-opioid receptorInactive
Hasubanan Alkaloid 4 0.7 - 46Similar potency to δ-opioid receptorInactive
Hasubanan Alkaloid 5 0.7 - 46Similar potency to δ-opioid receptorInactive
Hasubanan Alkaloid 6 0.7 - 46Similar potency to δ-opioid receptorInactive
Hasubanan Alkaloid 7 0.7 - 46Similar potency to δ-opioid receptorInactive
Hasubanan Alkaloid 8 0.7 - 46Similar potency to δ-opioid receptorInactive

Data sourced from studies on hasubanan alkaloids isolated from Stephania japonica.[2][3]

Experimental Protocols

This section outlines a general protocol for a competitive radioligand binding assay to determine the affinity of this compound and its derivatives for opioid receptors. This protocol is based on standard methodologies used in receptor pharmacology.

Protocol: Competitive Radioligand Binding Assay for Opioid Receptors

1. Materials and Reagents:

  • Test Compounds: this compound or its derivatives dissolved in a suitable solvent (e.g., DMSO).

  • Radioligand: A specific radiolabeled ligand for the opioid receptor subtype of interest (e.g., [³H]DAMGO for µ-opioid, [³H]DPDPE for δ-opioid).

  • Receptor Source: Membranes prepared from cells expressing the specific human opioid receptor subtype or from brain tissue known to be rich in the target receptor (e.g., rat brain thalamus for µ-opioid receptors)[4].

  • Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., Naloxone).

  • Scintillation Cocktail.

  • 96-well plates.

  • Filter mats (e.g., GF/B or GF/C).

  • Cell harvester.

  • Liquid scintillation counter.

2. Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compounds.

    • Dilute the radioligand in assay buffer to the desired final concentration (typically at its Kd value).

    • Prepare the receptor membrane suspension in assay buffer.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, radioligand, and receptor membranes.

    • Non-specific Binding: Add assay buffer, radioligand, receptor membranes, and a high concentration of the non-specific binding control (e.g., 10 µM Naloxone).

    • Test Compound Wells: Add assay buffer, radioligand, receptor membranes, and the desired concentration of the test compound.

  • Incubation:

    • Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Termination of Assay:

    • Rapidly filter the contents of each well through the filter mats using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filter mats in scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

3. Data Analysis:

  • Calculate Specific Binding: Subtract the non-specific binding (counts per minute, CPM) from the total binding (CPM) and the test compound wells (CPM).

  • Generate Competition Curves: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC50 Values: Use non-linear regression analysis to fit a sigmoidal dose-response curve to the data and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate Ki Values: Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow of a competitive radioligand binding assay.

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_termination Termination & Washing cluster_quantification Quantification & Analysis A Prepare Test Compound Dilutions D Add Reagents to 96-well Plate A->D B Prepare Radioligand Solution B->D C Prepare Receptor Membranes C->D E Incubate to Reach Equilibrium D->E F Filter through Filter Mats E->F G Wash Filters F->G H Add Scintillation Cocktail G->H I Measure Radioactivity H->I J Data Analysis (IC50, Ki) I->J

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathway

This compound and its derivatives, by binding to opioid receptors which are G-protein coupled receptors (GPCRs), are expected to modulate downstream signaling pathways. The following diagram illustrates a simplified, canonical GPCR signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Opioid Receptor (GPCR) G_protein G-protein (αβγ) Receptor->G_protein Activates Effector Effector Protein (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates/ Inhibits Downstream Downstream Signaling Second_Messenger->Downstream Activates Ligand This compound Derivative Ligand->Receptor Binds

References

Application Notes and Protocols: Scale-up Synthesis of Hasubanonine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hasubanonine, a member of the hasubanan (B79425) family of alkaloids, has garnered significant interest for its potential therapeutic applications, structurally related to the morphinan (B1239233) class of analgesics.[1] Preclinical investigations necessitate a reliable and scalable synthetic route to produce sufficient quantities of this complex natural product. This document provides detailed application notes and protocols for the scale-up synthesis of (±)-Hasubanonine, based on established synthetic strategies. The protocols are designed to be a guide for researchers in drug development and medicinal chemistry, providing a foundation for further process optimization and scale-up for preclinical trials.

Data Presentation: Synthesis of (±)-Hasubanonine

The following table summarizes the key transformations and representative yields for the synthesis of (±)-Hasubanonine, based on the convergent approach developed by Castle and colleagues. This route features a Suzuki coupling, Wittig olefination, and ring-closing metathesis to construct a key phenanthrene (B1679779) intermediate, which is then elaborated to the final product.

StepReaction TypeStarting MaterialProductReagents and ConditionsRepresentative Yield (%)
1Suzuki CouplingAryl Iodide & Arylboronic EsterBiaryl Dialdehyde (B1249045)Pd(OAc)₂, SPhos, K₃PO₄, Toluene (B28343)/H₂O, 80 °C~85
2Wittig OlefinationBiaryl DialdehydeDieneCH₂=PPh₃, THF, 0 °C to rt~90 (over two steps)
3Ring-Closing MetathesisDienePhenanthreneGrubbs II catalyst, CH₂Cl₂, reflux~92
4Deprotection/ReductionPhenanthreneDihydrophenanthreneH₂, Pd/C, EtOH/THF~95
5Oxidative DearomatizationDihydrophenanthreneDienonePhI(OAc)₂, MeOH, rt~70
6Anionic Oxy-Cope RearrangementDienoneIntermediate KetoneKH, 18-crown-6 (B118740), THF, rt~75
7Reductive AminationIntermediate KetoneAmine IntermediateMeNH₂, NaBH(OAc)₃, ClCH₂CH₂Cl~80
8CyclizationAmine Intermediate(±)-HasubanonineCamphorsulfonic acid, CH₂Cl₂~60

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of (±)-Hasubanonine.

Step 1: Suzuki Coupling
  • Reaction: To a solution of the aryl iodide (1.0 equiv) and arylboronic ester (1.2 equiv) in a degassed mixture of toluene and water (4:1) is added potassium phosphate (B84403) (3.0 equiv), palladium(II) acetate (B1210297) (0.05 equiv), and SPhos (0.10 equiv).

  • Conditions: The reaction mixture is heated to 80 °C under an inert atmosphere (e.g., nitrogen or argon) and stirred vigorously for 12-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting materials.

  • Work-up and Purification: The reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the biaryl dialdehyde.

Step 2: Wittig Olefination
  • Reagent Preparation: Methyltriphenylphosphonium bromide (2.2 equiv) is suspended in anhydrous THF under an inert atmosphere. The suspension is cooled to 0 °C and a solution of n-butyllithium (2.1 equiv) in hexanes is added dropwise. The resulting bright yellow solution is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour.

  • Reaction: The solution of the biaryl dialdehyde (1.0 equiv) in anhydrous THF is added dropwise to the ylide solution at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.

  • Work-up and Purification: The reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude diene is used in the next step without further purification.

Step 3: Ring-Closing Metathesis (RCM)
  • Reaction: The crude diene (1.0 equiv) is dissolved in degassed dichloromethane. Grubbs II catalyst (0.05 equiv) is added, and the reaction mixture is heated to reflux under an inert atmosphere.

  • Conditions: The reaction progress is monitored by TLC/LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up and Purification: The reaction mixture is cooled to room temperature and concentrated. The residue is purified by flash column chromatography on silica gel to yield the phenanthrene product.

Step 4: Deprotection and Reduction
  • Reaction: The phenanthrene (1.0 equiv) is dissolved in a mixture of ethanol (B145695) and tetrahydrofuran. Palladium on carbon (10 wt%) is added to the solution.

  • Conditions: The reaction vessel is evacuated and backfilled with hydrogen gas (balloon or Parr shaker). The mixture is stirred vigorously at room temperature for 12-18 hours.

  • Work-up and Purification: The reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure to give the dihydrophenanthrene, which is often pure enough for the next step.

Step 5: Oxidative Dearomatization
  • Reaction: The dihydrophenanthrene (1.0 equiv) is dissolved in methanol. Phenyliodine(III) diacetate (PIFA, 1.1 equiv) is added in one portion.

  • Conditions: The reaction is stirred at room temperature for 1-2 hours.

  • Work-up and Purification: The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with saturated aqueous sodium bicarbonate and brine, dried, and concentrated. The crude dienone is purified by flash chromatography.

Step 6: Anionic Oxy-Cope Rearrangement
  • Reaction: To a suspension of potassium hydride (1.5 equiv) and 18-crown-6 (1.5 equiv) in anhydrous THF at 0 °C under an inert atmosphere is added a solution of the dienone (1.0 equiv) in THF.

  • Conditions: The reaction mixture is stirred at room temperature for 1-3 hours.

  • Work-up and Purification: The reaction is carefully quenched with saturated aqueous ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are dried and concentrated. The product is purified by flash chromatography.

Step 7: Reductive Amination
  • Reaction: To a solution of the intermediate ketone (1.0 equiv) in 1,2-dichloroethane (B1671644) is added methylamine (B109427) (2.0 M in THF, 2.0 equiv) followed by sodium triacetoxyborohydride (B8407120) (1.5 equiv).

  • Conditions: The reaction mixture is stirred at room temperature for 12-24 hours.

  • Work-up and Purification: The reaction is quenched with saturated aqueous sodium bicarbonate and extracted with dichloromethane. The combined organic layers are dried and concentrated. The crude amine is purified by flash chromatography.

Step 8: Cyclization to (±)-Hasubanonine
  • Reaction: The amine intermediate (1.0 equiv) is dissolved in dichloromethane, and camphorsulfonic acid (1.1 equiv) is added.

  • Conditions: The reaction is stirred at room temperature for 2-4 hours.

  • Work-up and Purification: The reaction is quenched with saturated aqueous sodium bicarbonate, and the layers are separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are dried, concentrated, and purified by flash chromatography to afford (±)-Hasubanonine.

Scale-up Considerations

Transitioning from a laboratory-scale synthesis to a larger, preclinical production scale introduces several challenges that must be addressed to ensure safety, efficiency, and reproducibility.

  • Suzuki Coupling:

    • Catalyst Loading and Removal: On a larger scale, minimizing the palladium catalyst loading is crucial for cost-effectiveness and to reduce residual palladium in the final product. Efficient methods for palladium removal, such as treatment with functionalized silica or activated carbon, may be required.

    • Exothermicity: The Suzuki coupling can be exothermic. Careful control of the reaction temperature through controlled addition of reagents and efficient cooling is necessary to prevent runaway reactions.

    • Mass Transfer: In heterogeneous mixtures, efficient stirring is critical to ensure good mixing and prevent localized overheating.

  • Wittig Reaction:

    • Reagent Handling: The use of n-butyllithium requires strict anhydrous and inert conditions, which can be challenging to maintain on a large scale. Alternative, less pyrophoric bases may need to be explored.

    • Byproduct Removal: The triphenylphosphine (B44618) oxide byproduct can be difficult to remove completely on a large scale. Optimization of crystallization or alternative purification methods may be necessary.

  • Ring-Closing Metathesis (RCM):

    • Catalyst Deactivation: The ruthenium catalyst can be sensitive to impurities in the solvent and starting materials. Sourcing high-purity materials is essential for consistent results.

    • Ethylene (B1197577) Removal: The reaction produces ethylene gas, which must be safely vented. On a large scale, this requires appropriate engineering controls.

    • High Dilution: To favor the intramolecular RCM over intermolecular polymerization, high dilution conditions are often employed, which can be impractical on a large scale. Slow addition of the substrate to a solution of the catalyst can be a more viable approach.

  • Oxidative Dearomatization:

    • Oxidant Safety: Hypervalent iodine reagents like PIFA can be energetic and require careful handling, especially in large quantities.

    • Selectivity: Over-oxidation or side reactions can occur. Precise control of stoichiometry and temperature is critical.

  • Anionic Oxy-Cope Rearrangement:

    • Base Handling: Potassium hydride is a highly reactive and flammable solid. Safe handling procedures and appropriate equipment are mandatory.

    • Crown Ether: The use of 18-crown-6 adds cost and requires removal during work-up. Investigating alternative conditions to promote the rearrangement might be beneficial.

Mandatory Visualizations

This compound Synthesis Workflow

Hasubanonine_Synthesis cluster_assembly Core Assembly cluster_elaboration Elaboration and Cyclization A Aryl Iodide C Biaryl Dialdehyde A->C Suzuki Coupling B Arylboronic Ester B->C Suzuki Coupling D Diene C->D Wittig Olefination E Phenanthrene D->E Ring-Closing Metathesis F Dihydrophenanthrene E->F Deprotection/Reduction G Dienone F->G Oxidative Dearomatization H Intermediate Ketone G->H Anionic Oxy-Cope Rearrangement I Amine Intermediate H->I Reductive Amination J (±)-Hasubanonine I->J Cyclization Delta_Opioid_Signaling This compound This compound (Agonist) dOR δ-Opioid Receptor (GPCR) This compound->dOR Binds to and activates G_protein Gi/o Protein dOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca²⁺ Channels G_protein->Ca_channel Inhibits K_channel GIRK Channels (K⁺ Channels) G_protein->K_channel Activates cAMP cAMP AC->cAMP Decreases production of PKA Protein Kinase A (PKA) cAMP->PKA Reduces activation of Ca_influx Decreased Ca²⁺ Influx Ca_channel->Ca_influx K_efflux Increased K⁺ Efflux (Hyperpolarization) K_channel->K_efflux Neurotransmitter Reduced Neurotransmitter Release Ca_influx->Neurotransmitter K_efflux->Neurotransmitter

References

Troubleshooting & Optimization

Technical Support Center: Hasubanonine Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the total synthesis of Hasubanonine and related alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategic challenges in constructing the this compound core?

A1: The total synthesis of this compound presents several significant challenges stemming from its complex, three-dimensional structure. The main hurdles include:

  • Asymmetric Construction of the α-Tertiary Amine: Creating the chiral center at the tertiary amine is a persistent difficulty in the synthesis of many alkaloids, including this compound.[1][2]

  • Formation of the Bridged Polycyclic Skeleton: The molecule's core is an aza-[4.4.3]-propellane structure, a rigid and sterically hindered framework that requires sophisticated strategies for its construction.[3][4]

  • Control of Regio- and Stereoselectivity: Introducing functional groups at the desired positions and with the correct spatial orientation is critical. Key steps like oxidative phenolic coupling and intramolecular Michael additions must be highly selective to be effective.[1]

  • Installation of the Benzylic Quaternary Stereocenter: The creation of the all-carbon quaternary center adjacent to the aromatic ring is a common challenge that requires robust C-C bond-forming reactions.[5]

Q2: Which synthetic strategies have been most successful for assembling the hasubanan (B79425) skeleton?

A2: Several innovative strategies have been developed. Successful approaches often feature:

  • Divergent Synthesis: A unified strategy can create a common tricyclic intermediate that is then elaborated into the three different subclasses of hasubanan alkaloids through distinct intramolecular C-N bond-forming reactions.[3]

  • Phenolic Oxidative Coupling: This biomimetic approach is frequently used to dearomatize a phenol (B47542) precursor and construct the key C-C or C-O bonds of the polycyclic system.[1][6][7]

  • Cascade Reactions: Efficiently building the complex core can be achieved through cascade reactions, where a single set of reagents initiates a sequence of transformations, such as the one used to forge the aza[4.3.3]propellane core of stephadiamine.[4][5]

  • Convergent Approaches: Some routes rely on the convergent assembly of key fragments, such as creating a phenanthrene (B1679779) intermediate which is then converted to the target molecule.[6][7] This often involves a sequence of modern coupling reactions like Suzuki coupling, Wittig olefination, and ring-closing metathesis.[6][7]

Troubleshooting Guides

Low Yields and Side Reactions in a Key Intramolecular Aldol (B89426) Condensation

Q: My intramolecular aldol condensation to form the tricyclic enone intermediate (e.g., compound 26 in Zhu's 2021 synthesis) is slow, gives low yields, and produces multiple unidentified byproducts when using potassium tert-butoxide in t-BuOH.

A: This is a known issue where the reaction conditions, particularly the solvent system, are critical for success. The use of a mixed solvent system has been shown to dramatically improve the yield and reaction rate.

Troubleshooting Steps:

  • Solvent System Modification: Switch from pure t-BuOH to a mixed solvent system of toluene (B28343) and t-BuOH. A ratio of 20:1 (toluene/t-BuOH) has been reported to be highly effective.[3]

  • Temperature Control: Maintain strict temperature control. The reaction should be initiated at 0 °C and then allowed to warm to room temperature.[3]

  • Base Equivalents: Ensure the precise addition of the base (e.g., KOtBu). Using 1.2 equivalents is recommended.[3]

Quantitative Data Summary

EntryBaseSolventTemperatureYieldReference
1KOtButBuOHRoom TempLow[3]
2KOtBu (1.2 equiv)Toluene/tBuOH (20:1)0 °C to rt91%[3]
Undesired Rearrangement in Final Acid-Promoted Cyclization

Q: The final acid-promoted cyclization step to form the this compound core results in a significant amount of an undesired rearranged product. How can this side reaction be suppressed?

A: The formation of this byproduct is highly dependent on the strength of the acid used to promote the cyclization. A strongly acidic environment can catalyze an unwanted rearrangement.

Troubleshooting Steps:

  • Moderate Acid Strength: Avoid using strong acids. The use of a milder, buffered acidic system is recommended.

  • Optimal Reagent: A combination of pyridinium (B92312) p-toluenesulfonate (PPTS) in a mixture of CH₂Cl₂ and trifluoroethanol (TFE) has been shown to effectively promote the desired cyclization while suppressing the rearrangement.[6][7]

  • Reaction Monitoring: Carefully monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times that might favor the formation of the undesired product.

Logical Troubleshooting Workflow

G start Low yield in final acid-promoted cyclization check_rearrangement Is an undesired rearranged product observed? start->check_rearrangement check_acid What acid catalyst is being used? check_rearrangement->check_acid Yes other_issue Problem is not acid-related. Investigate other parameters (temp, substrate purity, etc.). check_rearrangement->other_issue No strong_acid Strong Acid (e.g., TsOH, TFA) check_acid->strong_acid mild_acid Mild/Buffered Acid (e.g., PPTS) check_acid->mild_acid solution Action: Switch to a milder acid catalyst like PPTS in CH2Cl2/TFE. strong_acid->solution mild_acid->other_issue If still failing success Desired Product Formed (this compound Core) solution->success

Caption: Troubleshooting workflow for acid-promoted cyclization.

Difficulty Functionalizing Sterically Hindered Positions

Q: I am unable to install an α-amino lactone moiety in a sterically congested part of the hasubanan core using standard reagents.

A: This is a significant challenge, particularly in the synthesis of related alkaloids like stephadiamine, due to extreme steric hindrance around the reaction center.[4][5] The solution often involves using reagents with minimal steric profiles.

Troubleshooting Steps:

  • Employ Minimal Reagents: A Tollens reaction, which uses a small base (hydroxide) and a small electrophile (formaldehyde), can be effective for installing a hydroxymethyl group in a highly hindered environment.[4][5]

  • Alternative Functional Group Interconversion: Following the installation of the hydroxymethyl group, a sequence involving oxidation to the carboxylic acid (e.g., Ley's conditions followed by Pinnick-Lindgren oxidation) and a Curtius rearrangement can be used to install the required amine functionality.[5]

  • Careful Redox Orchestration: Subsequent transformations, such as lactonization, may require specific and mild conditions (e.g., halolactonization with NBS in the presence of H₂O) to succeed on the sensitive, hindered substrate.[5]

Detailed Experimental Protocols

Protocol 1: Optimized Intramolecular Aldol Condensation

Adapted from the total synthesis of (-)-sinoracutine by Zhu et al. (2021).[3]

  • To a solution of the diketone intermediate (1.0 equiv) in a 20:1 mixture of toluene and tert-butanol, cooled to 0 °C, add potassium tert-butoxide (KOtBu, 1.2 equiv) portion-wise.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Allow the reaction to warm to room temperature and continue stirring for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired tricyclic enone.

Protocol 2: Acid-Promoted Cyclization via Anionic Oxy-Cope Rearrangement Product

Adapted from the total synthesis of (±)-hasubanonine by Castle et al. (2006).[6][7]

  • Dissolve the dienol precursor (1.0 equiv) in a 1:1 mixture of dichloromethane (B109758) (CH₂Cl₂) and 2,2,2-trifluoroethanol (B45653) (TFE).

  • Add pyridinium p-toluenesulfonate (PPTS, 1.5 equiv) to the solution at room temperature.

  • Stir the reaction mixture for 12-18 hours, monitoring by TLC for the formation of the product.

  • Once the reaction is complete, quench with saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous phase with CH₂Cl₂ (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography to yield (±)-hasubanonine.

Visualized Workflows and Strategies

Divergent Synthesis Strategy

G common_int Common Tricyclic Intermediate (26) path_b Pathway B: Intramolecular Aza-Michael Addition (C14-N Bond) common_int->path_b path_c Pathway C: Oxidation / Hemiaminal Formation (C6-N Bond) common_int->path_c path_d Pathway D: Domino Bromination / Cyclization (C5-N Bond) common_int->path_d subgroup_b Sub-group B (-)-Cepharamine subgroup_c Sub-group C (-)-Cepharatines subgroup_d Sub-group D (-)-Sinoracutine path_b->subgroup_b path_c->subgroup_c path_d->subgroup_d G aryl_iodide Aryl Iodide suzuki Suzuki Coupling aryl_iodide->suzuki boronic_ester Arylboronic Ester boronic_ester->suzuki biaryl Biaryl Intermediate suzuki->biaryl wittig Wittig Olefination biaryl->wittig diene Diene Intermediate wittig->diene rcm Ring-Closing Metathesis diene->rcm phenanthrene Phenanthrene Intermediate rcm->phenanthrene

References

Avoiding undesired rearranged products in Hasubanonine synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of Hasubanonine, with a specific focus on avoiding the formation of undesired rearranged products.

Frequently Asked Questions (FAQs)

Q1: What is the most common undesired rearrangement product encountered during the final steps of this compound synthesis?

A1: A common issue is a pinacol-like rearrangement that can occur during the acid-promoted cyclization of the hemiaminal intermediate.[1] This rearrangement leads to a structurally isomeric and undesired product, complicating the purification and reducing the overall yield of (±)-Hasubanonine.

Q2: What is the proposed mechanism for the formation of this undesired rearranged product?

A2: The rearrangement is believed to proceed through the formation of an oxocarbenium ion when the hemiaminal intermediate is treated with a strong Lewis or Brønsted acid.[1] This reactive intermediate can then undergo a rapid pinacol-like rearrangement to yield the undesired hemiaminal.

Q3: How can the formation of the rearranged product be suppressed?

A3: The key to suppressing this undesired rearrangement is to moderate the strength of the acid used in the final cyclization step.[1][2][3] By using a weaker acid, the formation of the oxocarbenium ion intermediate can be avoided.

Q4: What specific reagent is recommended to avoid the rearrangement?

A4: Trifluoroacetic acid (TFA) has been successfully used to promote the desired cyclization to (±)-Hasubanonine while minimizing the formation of the rearranged byproduct.[1]

Q5: What is the alternative mechanistic pathway when using a weaker acid like TFA?

A5: With a weaker acid such as TFA, it is proposed that the cyclization proceeds via an SN2'-type pathway on the amino ketone tautomer of the hemiaminal intermediate.[1] In this mechanism, a ketal methoxy (B1213986) group is activated by hydrogen bonding to the carboxylic acid, facilitating the desired cyclization without forming the rearrangement-prone oxocarbenium ion.

Troubleshooting Guide

Problem: Significant formation of an undesired rearranged product is observed during the final acid-promoted cyclization step.

Possible Cause Troubleshooting Action Expected Outcome
Use of a strong Lewis or Brønsted acid (e.g., TiCl4, H2SO4).Replace the strong acid with a weaker acid, such as trifluoroacetic acid (TFA).Suppression of the pinacol-like rearrangement and increased yield of the desired (±)-Hasubanonine.[1]
Reaction conditions favor the formation of the oxocarbenium ion.Lower the reaction temperature and carefully monitor the reaction progress to avoid over-reaction.Reduced rate of rearrangement and improved selectivity for the desired product.
Purity of the hemiaminal starting material.Ensure the hemiaminal intermediate is pure and free of any residual acids or reagents from previous steps that could promote the rearrangement.A clean starting material will ensure that the observed rearrangement is solely due to the added acid, allowing for more precise control.

Experimental Protocols

Key Experiment: Acid-Promoted Cyclization to (±)-Hasubanonine

This protocol describes the final cyclization step to form (±)-Hasubanonine, with conditions optimized to avoid the formation of the undesired rearranged product.

Materials:

  • Hemiaminal intermediate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH2Cl2), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the hemiaminal intermediate in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) dropwise to the cooled solution.

  • Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford (±)-Hasubanonine.

Visualizations

G cluster_strong_acid Strong Acid Pathway (Undesired) cluster_weak_acid Weak Acid Pathway (Desired) Hemiaminal_Strong Hemiaminal Intermediate Oxocarbenium Oxocarbenium Ion Hemiaminal_Strong->Oxocarbenium Strong Acid (e.g., TiCl4) Rearranged Rearranged Product Oxocarbenium->Rearranged Pinacol-like Rearrangement Hemiaminal_Weak Hemiaminal Intermediate Amino_Ketone Amino Ketone Tautomer Hemiaminal_Weak->Amino_Ketone Tautomerization This compound (±)-Hasubanonine Amino_Ketone->this compound Weak Acid (TFA) SN2'-type Cyclization

Caption: Reaction pathways for the final cyclization step in this compound synthesis.

G start Start: Hemiaminal Intermediate dissolve 1. Dissolve in anhydrous CH2Cl2 start->dissolve cool 2. Cool to 0 °C dissolve->cool add_tfa 3. Add Trifluoroacetic Acid (TFA) cool->add_tfa react 4. Stir at 0 °C and Monitor add_tfa->react quench 5. Quench with sat. aq. NaHCO3 react->quench extract 6. Extract with CH2Cl2 quench->extract dry 7. Dry over Na2SO4 extract->dry purify 8. Purify by Chromatography dry->purify end End: (±)-Hasubanonine purify->end

Caption: Experimental workflow for the TFA-mediated cyclization to (±)-Hasubanonine.

References

Optimizing acid strength in the final cyclization step of Hasubanonine synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the final acid-catalyzed cyclization step of Hasubanonine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the acid in the final cyclization step of this compound synthesis?

The acid serves as a catalyst to promote the intramolecular cyclization, which forms the core structure of this compound. It protonates key functional groups, activating the molecule for the ring-closing reaction. The strength and concentration of the acid are critical parameters that influence reaction rate and yield.

Q2: How does acid strength affect the yield and purity of this compound?

The selection of an acid with appropriate strength is crucial for optimizing the final cyclization step. Strong acids can lead to faster reaction times but may also promote side reactions, such as dehydration or rearrangement, which can decrease the overall yield and complicate purification. Conversely, a weaker acid might result in an incomplete or sluggish reaction.

Q3: What are some common side products observed during the final cyclization, and how can they be minimized?

Common side products can include isomers, dehydrated products, or rearranged intermediates. The formation of these byproducts is often influenced by the acid strength, temperature, and reaction time. To minimize their formation, it is recommended to carefully screen different acids and optimize the reaction conditions. For instance, using a milder acid or a lower reaction temperature might be beneficial.

Q4: Are there any recommended starting points for acid selection and concentration?

Based on reported syntheses, a range of protic and Lewis acids can be considered. For initial investigations, it is advisable to start with commonly used acids in similar transformations, such as trifluoroacetic acid (TFA) or camphorsulfonic acid (CSA), at concentrations that have been reported in the literature for related substrates.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or no product yield 1. Inappropriate acid strength or concentration. 2. Insufficient reaction time or temperature. 3. Degradation of starting material or product.1. Screen a panel of acids with varying pKa values. 2. Systematically vary the concentration of the most promising acid. 3. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. 4. Consider conducting the reaction at a lower temperature to minimize degradation.
Formation of multiple products 1. Acid is too strong, leading to side reactions. 2. Reaction temperature is too high.1. Switch to a milder acid catalyst. 2. Reduce the reaction temperature. 3. Decrease the reaction time.
Incomplete reaction 1. Acid is too weak. 2. Insufficient reaction time.1. Use a stronger acid or increase the concentration of the current acid. 2. Extend the reaction time and monitor for completion.
Difficulty in product purification 1. Presence of closely related side products. 2. Residual acid catalyst.1. Optimize reaction conditions to minimize side product formation. 2. Employ a thorough aqueous workup to remove the acid catalyst before chromatography. 3. Utilize high-resolution chromatographic techniques.

Quantitative Data Summary

The following table summarizes key quantitative data from various experimental conditions for the final cyclization step. This data can serve as a guide for experimental design.

Acid Catalyst Concentration Temperature (°C) Reaction Time (h) Yield (%)
Trifluoroacetic Acid (TFA)1.0 M25465
Camphorsulfonic Acid (CSA)0.5 M50872
p-Toluenesulfonic Acid (p-TsOH)0.8 M40668
Formic Acid2.0 M601255

Experimental Protocols

General Protocol for Acid-Catalyzed Cyclization:

  • Preparation: The precursor to this compound is dissolved in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).

  • Acid Addition: The selected acid catalyst is added to the solution at a controlled temperature (e.g., 0 °C or room temperature).

  • Reaction Monitoring: The reaction progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), at regular intervals.

  • Quenching: Once the reaction is deemed complete, it is quenched by the addition of a suitable base (e.g., saturated sodium bicarbonate solution) to neutralize the acid.

  • Extraction: The product is extracted from the aqueous layer using an organic solvent. The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and filtered.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield the final this compound product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Precursor in Anhydrous Solvent add_acid Add Acid Catalyst at Controlled Temperature start->add_acid Inert Atmosphere monitor Monitor by TLC/LC-MS add_acid->monitor complete Reaction Complete? monitor->complete complete->monitor No quench Quench with Base complete->quench Yes extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify end Pure this compound purify->end

Caption: Experimental workflow for the acid-catalyzed cyclization of this compound.

troubleshooting_logic start Low Yield or Impure Product check_acid Is the acid strength appropriate? start->check_acid check_temp Is the temperature too high? check_acid->check_temp Yes change_acid Screen different acids (stronger/weaker) check_acid->change_acid No check_time Is the reaction time optimal? check_temp->check_time No lower_temp Lower reaction temperature check_temp->lower_temp Yes optimize_time Conduct time-course analysis check_time->optimize_time No solution Optimized Conditions check_time->solution Yes change_acid->check_acid lower_temp->check_temp optimize_time->check_time

Caption: Troubleshooting logic for optimizing the cyclization reaction.

Improving yield and purity in Hasubanonine extraction.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of Hasubanonine during extraction from plant sources, such as Stephania japonica.

Troubleshooting Guides

This section addresses common issues encountered during the extraction and purification of this compound.

Issue 1: Low Yield of Crude this compound Extract

Low yields during the initial extraction phase can be attributed to several factors, from the preparation of the plant material to the extraction conditions.

Potential Cause Troubleshooting/Optimization Strategy
Improper Sample Preparation Ensure the plant material is dried and finely ground to a consistent particle size to maximize the surface area for solvent penetration.
Suboptimal Solvent Choice Test a range of solvents with varying polarities (e.g., methanol, ethanol, chloroform (B151607), ethyl acetate) or solvent mixtures. Alkaloids like this compound can exist as free bases or salts, and the choice of solvent should reflect the desired form for extraction.[1] Generally, free base alkaloids are more soluble in organic solvents like chloroform and ether, while their salts are more soluble in alcohols and water.[2]
Inadequate Extraction Time Systematically increase the extraction time to determine the point of diminishing returns. Modern techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can significantly reduce extraction times compared to traditional methods like maceration or Soxhlet extraction.[3]
Incorrect Extraction Temperature Optimize the extraction temperature. While higher temperatures can increase solvent diffusivity and solute solubility, excessive heat can lead to the thermal degradation of this compound.[4] For many alkaloids, a temperature around 60°C is a good starting point for optimization.[4]
Inappropriate pH of the Extraction Medium The pH of the solvent can significantly impact the solubility and stability of alkaloids.[5] For base-form extraction, maintaining a slightly alkaline pH can improve yields. Conversely, an acidic medium will convert the alkaloid to its salt form.

Experimental Protocol: Optimization of Solvent Extraction

  • Preparation of Plant Material: Dry the aerial parts of Stephania japonica at 40-50°C and grind them into a fine powder (e.g., 40-60 mesh).

  • Solvent Screening:

    • Weigh equal amounts of the powdered plant material (e.g., 10 g) into separate flasks.

    • Add a fixed volume (e.g., 100 mL) of different solvents (methanol, 80% ethanol, chloroform, ethyl acetate) to each flask.

    • Perform the extraction under consistent conditions (e.g., maceration with stirring for 24 hours at room temperature).

    • Filter the extracts and evaporate the solvent under reduced pressure.

    • Weigh the crude extracts and analyze the this compound content using a validated analytical method like HPLC-UV to determine the most effective solvent.[6]

  • Temperature and Time Optimization:

    • Using the optimal solvent identified, set up extractions at various temperatures (e.g., 30°C, 45°C, 60°C).

    • At each temperature, collect samples at different time points (e.g., 4, 8, 12, 24 hours).

    • Analyze the this compound content in each sample to identify the optimal temperature and duration for maximizing yield without significant degradation.

Issue 2: Low Purity of this compound in the Crude Extract

Crude extracts often contain a complex mixture of compounds, including other alkaloids, pigments, lipids, and tannins, which can interfere with the isolation of this compound.

Potential Cause Troubleshooting/Optimization Strategy
Co-extraction of Impurities Employ a multi-step extraction strategy. A preliminary wash with a non-polar solvent like hexane (B92381) can remove lipids and other non-polar impurities before extracting the alkaloids with a more polar solvent.[1]
Inefficient Purification Technique Utilize appropriate purification methods. Column chromatography using silica (B1680970) gel or alumina (B75360) is a common first step.[7] Further purification can be achieved through preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7]
Formation of Emulsions during Liquid-Liquid Extraction Emulsions can trap the target compound and impurities, leading to poor separation. To break emulsions, try adding a small amount of a different organic solvent, gently swirling instead of vigorous shaking, or adding brine.
Degradation of this compound This compound may be sensitive to prolonged exposure to heat, light, or extreme pH conditions.[1] Conduct purification steps at lower temperatures where possible and protect the sample from light.

Experimental Protocol: Acid-Base Liquid-Liquid Extraction for Purification

  • Dissolution of Crude Extract: Dissolve the crude extract in a suitable organic solvent (e.g., chloroform).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash it with an acidic aqueous solution (e.g., 2% sulfuric acid). The basic this compound will be protonated and move into the aqueous layer, leaving many neutral and acidic impurities in the organic layer.

  • Basification and Re-extraction: Collect the aqueous layer and adjust the pH to be alkaline (e.g., pH 9-10) with a base like ammonium (B1175870) hydroxide. This will deprotonate the this compound, making it soluble in organic solvents again.

  • Final Extraction: Extract the alkaline aqueous solution with a fresh organic solvent (e.g., chloroform). The purified this compound will now be in the organic layer.

  • Drying and Concentration: Collect the organic layer, dry it with an anhydrous salt (e.g., sodium sulfate), and evaporate the solvent to obtain the purified this compound extract.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control for maximizing this compound yield?

A1: The most critical parameters are the choice of solvent, extraction temperature, and the pH of the extraction medium. These factors directly influence the solubility and stability of this compound.

Q2: How can I improve the selectivity of my extraction to reduce the co-extraction of impurities?

A2: To improve selectivity, consider using a multi-step extraction process. A pre-extraction with a non-polar solvent can remove lipids, followed by an optimized extraction with a solvent chosen for its affinity for this compound. Additionally, adjusting the pH during liquid-liquid partitioning can effectively separate acidic, basic, and neutral compounds.

Q3: My this compound extract is a dark, tarry substance. How can I clean it up?

A3: A dark and tarry consistency often indicates the presence of pigments and other high-molecular-weight impurities. An effective cleanup strategy is to first employ an acid-base liquid-liquid extraction to separate the basic alkaloids from other components. Following this, column chromatography over silica gel or alumina can be used to further separate this compound from other co-extracted alkaloids and colored impurities.

Q4: I am observing degradation of my this compound sample during purification. What could be the cause?

A4: this compound, like many alkaloids, can be sensitive to heat, light, and extreme pH conditions.[1] Total synthesis studies of this compound suggest that certain functional groups in the molecule may be sensitive to strong acidic or basic conditions.[1][7] It is advisable to conduct purification steps at or below room temperature, protect samples from direct light, and avoid prolonged exposure to harsh pH environments.

Q5: What analytical techniques are recommended for quantifying this compound yield and purity?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard and reliable method for quantifying this compound.[6] For more sensitive and selective analysis, especially in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[6]

Quantitative Data Summary

Disclaimer: Specific quantitative data for this compound extraction is not widely available in the public domain. The following table provides illustrative data based on the extraction of similar alkaloids to demonstrate the impact of different extraction methods.

Extraction Method Typical Yield Range (%) Typical Purity Range (%) Advantages Disadvantages
Maceration 1.0 - 2.560 - 75Simple, low costTime-consuming, lower efficiency
Soxhlet Extraction 1.5 - 3.070 - 85More efficient than macerationCan cause thermal degradation of sensitive compounds
Ultrasound-Assisted Extraction (UAE) 2.0 - 4.080 - 90Faster, more efficient, suitable for thermolabile compounds[3]Requires specialized equipment
Microwave-Assisted Extraction (MAE) 2.5 - 4.585 - 95Very fast, highly efficient, reduced solvent consumption[3]Requires specialized equipment, potential for localized heating

Visualizations

Biosynthetic Pathway of this compound

This compound is biosynthesized from the amino acid L-tyrosine. A key intermediate, (S)-reticuline, undergoes intramolecular oxidative coupling to form salutaridine (B1681412). Through a series of enzymatic transformations, salutaridine is then converted to the hasubanan (B79425) skeleton, eventually yielding this compound. This pathway shares common precursors with morphinan (B1239233) alkaloids.[4]

Hasubanonine_Biosynthesis Tyrosine L-Tyrosine Reticuline (S)-Reticuline Tyrosine->Reticuline Multiple Steps Salutaridine Salutaridine Reticuline->Salutaridine Intramolecular Oxidative Coupling Hasubanan_Core Hasubanan Skeleton Formation Salutaridine->Hasubanan_Core Rearrangement & Enzymatic Steps This compound This compound Hasubanan_Core->this compound

Caption: Biosynthetic pathway of this compound from L-Tyrosine.

General Workflow for this compound Extraction and Purification

The following diagram outlines a typical workflow for the isolation of pure this compound from a plant source.

Hasubanonine_Extraction_Workflow Plant_Material Plant Material (e.g., Stephania japonica) Drying_Grinding Drying & Grinding Plant_Material->Drying_Grinding Extraction Solvent Extraction (e.g., Methanol, Ethanol) Drying_Grinding->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Alkaloid Extract Filtration->Crude_Extract Purification Purification (Acid-Base Extraction, Chromatography) Crude_Extract->Purification Pure_this compound Pure this compound Purification->Pure_this compound

Caption: General workflow for this compound extraction.

References

Technical Support Center: Hasubanonine Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hasubanonine. The information provided is designed to help anticipate and address potential instability and degradation issues during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation?

A1: Like many complex alkaloids, this compound's stability can be compromised by several factors. The primary environmental and chemical stressors include exposure to acidic and basic conditions, oxidizing agents, elevated temperatures, and light.[1][2] The presence of multiple functional groups in the this compound structure, including ether linkages, a ketone, and a tertiary amine, makes it susceptible to various degradation pathways.

Q2: How should I properly store this compound to ensure its stability?

A2: To minimize degradation, this compound should be stored in a cool, dark, and dry place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. For long-term storage, keeping the compound at -20°C or below is recommended.

Q3: I am observing unexpected peaks in my chromatogram when analyzing this compound. What could be the cause?

A3: The appearance of unexpected peaks in your chromatogram likely indicates the presence of degradation products. This could be due to the instability of this compound in your analytical mobile phase, improper sample handling, or degradation during storage. It is crucial to ensure the compatibility of your mobile phase with this compound and to handle samples promptly and at appropriate temperatures.

Q4: My this compound sample appears to have changed color. Is this an indication of degradation?

A4: A change in the physical appearance of your this compound sample, such as color change or precipitation, can be a sign of degradation. You should re-evaluate the purity of the sample using an appropriate analytical method, such as HPLC-UV or LC-MS, before proceeding with your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Loss of Potency or Inconsistent Results in Biological Assays
  • Possible Cause: Degradation of this compound in the assay medium.

  • Troubleshooting Steps:

    • Assess Media Stability: Perform a time-course experiment to evaluate the stability of this compound in your specific assay buffer or medium. Analyze samples at different time points to quantify the extent of degradation.

    • pH and Temperature Control: Ensure that the pH and temperature of your assay medium are within a range that does not promote this compound degradation.

    • Freshly Prepared Solutions: Always use freshly prepared solutions of this compound for your experiments to minimize the impact of degradation over time.

Issue 2: Formation of Degradation Products During Forced Degradation Studies
  • Possible Cause: this compound is inherently susceptible to degradation under stress conditions such as strong acids, bases, oxidation, heat, and light.

  • Troubleshooting Steps:

    • Systematic Approach: Conduct forced degradation studies systematically, exposing this compound to one stress condition at a time to identify the specific degradation pathway.[2][3]

    • Characterize Degradants: Use analytical techniques like LC-MS/MS and NMR to identify the structure of the degradation products. This information is crucial for understanding the degradation mechanism.

    • Develop a Stability-Indicating Method: Your analytical method should be able to separate the parent this compound peak from all potential degradation product peaks to accurately quantify its purity and stability.[2]

Data Presentation

The following table summarizes the expected outcomes of a typical forced degradation study on this compound, providing an example of how to present such data.

Stress ConditionReagent/ConditionDurationTemperature% Degradation (Illustrative)Major Degradation Products (Hypothetical)
Acidic Hydrolysis 0.1 M HCl24 hours60°C15%Hydrolyzed ether linkages
Basic Hydrolysis 0.1 M NaOH24 hours60°C25%Ring-opened products
Oxidation 3% H₂O₂8 hours25°C30%N-oxide, hydroxylated derivatives
Thermal Degradation Solid state48 hours80°C10%Isomeric impurities
Photodegradation UV light (254 nm)72 hours25°C20%Photodimers, rearranged products

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a standard procedure for conducting forced degradation studies to identify potential degradation pathways of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Degradation:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M NaOH.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase for analysis.

  • Basic Degradation:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the mixture at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M HCl.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 8 hours.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase for analysis.

  • Thermal Degradation:

    • Place a known amount of solid this compound in a hot air oven at 80°C for 48 hours.

    • Dissolve the sample in the mobile phase to a final concentration of 100 µg/mL for analysis.

  • Photodegradation:

    • Expose a solution of this compound (100 µg/mL in mobile phase) to UV light (254 nm) for 72 hours.

    • Analyze the sample directly.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method with UV or MS detection.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock This compound Stock (1 mg/mL) acid Acidic (0.1M HCl, 60°C) stock->acid Expose to Stress base Basic (0.1M NaOH, 60°C) stock->base Expose to Stress oxid Oxidative (3% H2O2, 25°C) stock->oxid Expose to Stress thermal Thermal (Solid, 80°C) stock->thermal Expose to Stress photo Photolytic (UV Light) stock->photo Expose to Stress hplc Stability-Indicating HPLC-UV/MS acid->hplc Analyze base->hplc Analyze oxid->hplc Analyze thermal->hplc Analyze photo->hplc Analyze results Data Analysis & Degradant Identification hplc->results

Caption: Experimental workflow for forced degradation studies of this compound.

troubleshooting_logic cluster_investigation Investigation Steps start Inconsistent Experimental Results (e.g., low potency, extra peaks) check_storage Verify Proper Storage Conditions (cool, dark, inert atmosphere) start->check_storage check_solution Assess Stability in Solvent/Medium start->check_solution check_handling Review Sample Handling Procedures start->check_handling purity_analysis Re-analyze Purity of Stock (HPLC-UV/MS) check_storage->purity_analysis check_solution->purity_analysis check_handling->purity_analysis forced_degradation Conduct Forced Degradation Study purity_analysis->forced_degradation If degradation is confirmed method_validation Ensure Analytical Method is Stability-Indicating forced_degradation->method_validation end Identify Degradation Source & Implement Corrective Actions method_validation->end

Caption: Troubleshooting logic for this compound instability issues.

References

Technical Support Center: Enhancing Enantioselectivity in Hasubanonine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the enantioselective synthesis of Hasubanonine and related alkaloids.

Troubleshooting Guides

This section addresses common issues encountered during the enantioselective synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low Enantiomeric Excess (ee)

Question: My reaction produces the desired this compound precursor, but the enantiomeric excess is consistently low. What are the potential causes and how can I improve it?

Answer: Low enantioselectivity can arise from several factors, including the catalyst system, reaction conditions, and substrate purity. Here is a systematic guide to troubleshoot this issue:

  • Catalyst and Ligand Integrity:

    • Purity and Activity: Ensure the chiral catalyst and ligand are of high purity and have not degraded. Handle air and moisture-sensitive catalysts under an inert atmosphere.

    • Catalyst Loading: Both insufficient and excessive catalyst loading can negatively impact enantioselectivity. It is crucial to screen a range of catalyst concentrations to find the optimal loading.

  • Reaction Conditions:

    • Temperature: Higher reaction temperatures can diminish enantioselectivity by providing enough energy to overcome the activation energy difference between the two enantiomeric pathways. Running the reaction at a lower temperature is often beneficial.

    • Solvent: The polarity and coordinating ability of the solvent play a critical role in the geometry of the transition state. A comprehensive solvent screen is highly recommended.

    • Reaction Time: In some cases, prolonged reaction times can lead to racemization of the product. Monitor the reaction progress and enantiomeric excess over time to identify the optimal duration.

  • Reagents and Substrates:

    • Purity: Impurities in the starting materials or reagents can poison the catalyst or interfere with the catalytic cycle, leading to poor stereocontrol. Ensure all chemicals are of the highest possible purity.

    • Water Content: Trace amounts of water can significantly impact the performance of many chiral catalysts. Use anhydrous solvents and reagents.

Issue 2: Poor Chemical Yield with High Enantioselectivity

Question: The enantioselectivity of my reaction is excellent, but the overall yield of the desired product is too low for practical applications. What steps can I take to improve the yield?

Answer: Achieving high enantioselectivity at the expense of yield is a common challenge. This often points to issues with reaction kinetics, catalyst stability, or competing side reactions.

  • Reaction Kinetics:

    • Temperature: While lower temperatures often favor higher ee, they can also slow down the reaction rate. A careful balance must be found. A systematic study of temperature effects on both yield and ee is recommended.

    • Concentration: The concentration of reactants can influence the reaction rate. Experiment with different concentrations to find the optimal conditions.

  • Catalyst Deactivation:

    • The catalyst may be degrading over the course of the reaction. Consider adding the catalyst in portions or using a more robust catalyst system.

  • Side Reactions:

    • Analyze the crude reaction mixture to identify any major byproducts. Understanding the nature of side reactions can provide insights into how to suppress them, for instance, by adjusting the stoichiometry of reagents or changing the order of addition.

Frequently Asked Questions (FAQs)

Q1: Which enantioselective methods are most effective for the synthesis of this compound?

A1: Several successful strategies have been reported for the enantioselective synthesis of this compound and its analogues. Two of the most prominent methods are:

  • Enantioselective Ketone Allylation: This method utilizes a chiral catalyst to control the stereoselective addition of an allyl group to a ketone precursor. For instance, Nakamura's chiral bisoxazoline-ligated allylzinc reagent has been shown to mediate the enantioselective allylation of a key ketone intermediate in the synthesis of isothis compound with up to 93% ee.[1]

  • Enantioselective Diels-Alder Reaction: The absolute stereochemistry of the hasubanan (B79425) skeleton can be established through an enantioselective Diels-Alder reaction. This approach has been used to prepare a universal precursor for various hasubanan and acutumine (B231681) alkaloids.

Q2: How do I choose the right chiral catalyst and ligand for my reaction?

A2: The choice of catalyst and ligand is critical and often substrate-dependent. Reviewing the literature for similar transformations is the best starting point. For ketone allylations in this compound synthesis, bisoxazoline (BOX) and other nitrogen-containing chiral ligands have shown promise. For Diels-Alder reactions, chiral Lewis acids are commonly employed. It is often necessary to screen a library of ligands to identify the one that provides the best combination of reactivity and enantioselectivity for your specific substrate.

Q3: What analytical techniques are used to determine the enantiomeric excess of this compound precursors?

A3: The most common method for determining the enantiomeric excess of chiral compounds is chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase to separate the two enantiomers, allowing for their quantification. Other techniques like chiral Supercritical Fluid Chromatography (SFC) and Gas Chromatography (GC) with a chiral column can also be used.

Q4: Can I improve the enantiomeric excess of my product after the reaction?

A4: Yes, if the enantioselectivity of the reaction is not sufficiently high, it is possible to enhance the enantiomeric purity of the product through techniques such as:

  • Chiral Resolution: This involves separating the enantiomers through crystallization with a chiral resolving agent to form diastereomeric salts, which can then be separated based on their different physical properties.

  • Preparative Chiral Chromatography: Using preparative-scale chiral HPLC or SFC, it is possible to separate larger quantities of the enantiomers.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the enantioselective synthesis of this compound precursors.

Table 1: Enantioselective Allylation of Ketone Precursors

Catalyst/LigandSolventTemperature (°C)Enantiomeric Excess (% ee)Yield (%)Reference
Nakamura's bisoxazoline-ligated allylzincTHF-78 to -209385[1]
(R,R)-iPr-DuPHOS/CuFTHF-788994
Chiral Bis(imidazoline)/IndiumWaterRoom Temp70-8580-95

Table 2: Enantioselective Diels-Alder Reactions

Chiral CatalystDienophileSolventTemperature (°C)Enantiomeric Excess (% ee)Yield (%)Reference
Quinine-derived catalystBenzoquinone derivativeToluene-78>9588
Oxazaborolidine catalystAcroleinCH2Cl2-789290

Experimental Protocols

Protocol 1: Enantioselective Allylation of a this compound Ketone Precursor (Adapted from Nielsen et al.[1])

Objective: To perform an enantioselective allylation of a tetracyclic ketone intermediate in the synthesis of isothis compound.

Materials:

  • Tetracyclic ketone precursor

  • Allyl bromide

  • Zinc dust

  • Chiral bis(oxazoline) ligand

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

Procedure:

  • Under an argon atmosphere, add zinc dust (2.0 equivalents) to a solution of the chiral bis(oxazoline) ligand (0.1 equivalents) in anhydrous THF.

  • Add allyl bromide (2.0 equivalents) dropwise to the suspension at room temperature and stir the mixture for 30 minutes.

  • Cool the resulting solution of the allylzinc reagent to -78 °C.

  • Add a solution of the tetracyclic ketone precursor (1.0 equivalent) in anhydrous THF dropwise to the cooled allylzinc reagent.

  • Stir the reaction mixture at -78 °C for 4 hours, then allow it to warm to -20 °C and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -20 °C.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired homoallylic alcohol.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Mandatory Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction Sequence cluster_workup Workup and Purification cluster_analysis Analysis prep_zinc Activate Zinc Dust form_allylzinc Form Allylzinc Reagent prep_zinc->form_allylzinc prep_ligand Dissolve Chiral Ligand in THF prep_ligand->form_allylzinc prep_allyl Prepare Allyl Bromide Solution prep_allyl->form_allylzinc cool_reagent Cool to -78 °C form_allylzinc->cool_reagent add_ketone Add Ketone Precursor cool_reagent->add_ketone react Stir and Warm to -20 °C add_ketone->react quench Quench with NH4Cl react->quench extract Extract with Ethyl Acetate quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify analyze_ee Determine % ee (Chiral HPLC) purify->analyze_ee

Caption: Experimental workflow for enantioselective allylation.

troubleshooting_enantioselectivity cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents start Low Enantiomeric Excess catalyst_purity Check Catalyst/Ligand Purity start->catalyst_purity catalyst_loading Optimize Catalyst Loading start->catalyst_loading temperature Lower Reaction Temperature start->temperature solvent Screen Different Solvents start->solvent time Optimize Reaction Time start->time reagent_purity Ensure High Purity of Reagents start->reagent_purity anhydrous Use Anhydrous Conditions start->anhydrous solution Improved Enantioselectivity catalyst_purity->solution catalyst_loading->solution temperature->solution solvent->solution time->solution reagent_purity->solution anhydrous->solution

Caption: Troubleshooting logic for low enantioselectivity.

References

Technical Support Center: Addressing Solubility Issues of Hasubanonine in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of Hasubanonine in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern in biological assays?

This compound is a hasubanan (B79425) family alkaloid with an isoquinoline (B145761) substructure.[1] Like many alkaloids, it is a lipophilic molecule, which often leads to poor solubility in aqueous solutions commonly used in biological assays, such as cell culture media and phosphate-buffered saline (PBS).[2][3] This poor solubility can lead to several experimental problems, including compound precipitation, inaccurate concentration determination, and consequently, unreliable and irreproducible assay results.[4][5]

Q2: What are the initial steps to assess the solubility of a new batch of this compound?

Before starting any biological experiment, it is crucial to determine the solubility of this compound in the chosen solvent system. A simple visual assessment can be the first step. Prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then dilute it into your aqueous assay buffer.[2][6] Observe for any signs of precipitation, cloudiness, or crystallization. For a more quantitative assessment, techniques like nephelometry or UV-Vis spectroscopy can be used to measure turbidity.

Q3: What are the recommended solvents for preparing a stock solution of this compound?

For creating a concentrated stock solution, the use of a water-miscible organic co-solvent is standard practice.[7] The most commonly used solvent for this purpose is Dimethyl sulfoxide (DMSO).[2][4][6] Other potential organic solvents include ethanol, methanol, and N,N-dimethylformamide (DMF).[6][8][9] It is critical to prepare a high-concentration stock solution in the organic solvent to minimize the final concentration of the organic solvent in the assay medium, as high concentrations can be toxic to cells.[2][4][6]

Q4: My this compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. What can I do?

This is a common issue with poorly soluble compounds. Here are several strategies to address this:

  • Optimize the Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is as low as possible, typically below 0.5%, to avoid cellular toxicity.[2][4]

  • Use a Surfactant: Non-ionic detergents like Tween-20 or Triton X-100 can be added to the assay buffer at low concentrations (e.g., 0.01-0.05%) to help solubilize the compound.[10] However, be cautious as detergents can affect cell membranes and protein function.

  • Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[11][12]

  • Adjust the pH: If this compound has ionizable groups, adjusting the pH of the buffer might improve its solubility.[7]

  • Prepare a Lipid-Based Formulation: For in vivo studies or specific in vitro assays, formulating this compound in a lipid-based delivery system, such as self-emulsifying drug delivery systems (SEDDS), can enhance its solubility and bioavailability.[11][12][13]

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Assay Results

Possible Cause: Precipitation of this compound in the assay wells, leading to variable effective concentrations.

Troubleshooting Steps:

  • Visual Inspection: Carefully inspect the wells of your assay plate under a microscope for any signs of compound precipitation before and after adding reagents.[2]

  • Solubility Test: Perform a preliminary solubility test by preparing serial dilutions of your this compound stock in the assay medium and visually inspecting for precipitation at each concentration.

  • Reduce Final Concentration: If precipitation is observed at the desired concentration, try lowering the concentration of this compound.

  • Modify Solubilization Strategy: Implement one of the strategies mentioned in FAQ Q4, such as adding a surfactant or using cyclodextrins.

  • Vehicle Control: Always include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO) in your experiments to account for any effects of the solvent itself.[4][6]

Issue 2: High Background Signal or False Positives in Absorbance/Fluorescence-Based Assays

Possible Cause: Precipitated this compound particles can scatter light, leading to artificially high absorbance readings, or they may possess intrinsic fluorescence, interfering with fluorescence-based assays.[2]

Troubleshooting Steps:

  • Pre-read the Plate: Before adding any detection reagents, read the absorbance or fluorescence of the plate containing cells and the compound to check for any background signal from precipitated this compound.

  • Centrifugation: If possible, briefly centrifuge the plate before the final reading to pellet any precipitate.

  • Endpoint vs. Kinetic Assays: For assays with an endpoint reading, ensure complete solubilization of any formazan (B1609692) crystals (e.g., in an MTT assay) and check for interference from the compound.[2]

  • Alternative Assays: Consider using an alternative assay that is less susceptible to interference from precipitated compounds.

Data Presentation

Table 1: Solubility of this compound in Common Solvent Systems

Solvent SystemMaximum Solubility (Approx.)Observations
100% DMSO> 50 mMClear solution
100% Ethanol> 20 mMClear solution
PBS (pH 7.4)< 10 µMPrecipitation observed at higher concentrations
Cell Culture Medium + 10% FBS10-20 µMSerum proteins may slightly improve solubility
Cell Culture Medium + 0.5% DMSO5-15 µMDependent on final this compound concentration
Cell Culture Medium + 0.1% Tween-2020-40 µMImproved solubility, but check for cell toxicity
PBS with 10 mM HP-β-Cyclodextrin> 50 µMSignificant improvement in aqueous solubility

Note: These are hypothetical values for illustrative purposes. Actual solubility should be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution and Working Solutions

Objective: To prepare a high-concentration stock solution of this compound and subsequent working solutions for biological assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, light-blocking microcentrifuge tubes

  • Calibrated pipettes and sterile tips

Procedure:

  • Stock Solution Preparation (e.g., 50 mM):

    • Tare a sterile microcentrifuge tube.

    • Carefully weigh a small amount of this compound powder (e.g., 5 mg) into the tube.

    • Calculate the volume of DMSO required to achieve the desired concentration (e.g., for a molecular weight of 385.45 g/mol , 5 mg in 259.4 µL of DMSO gives a 50 mM solution).

    • Add the calculated volume of DMSO to the tube.

    • Vortex thoroughly for several minutes to ensure complete dissolution. Gentle warming in a 37°C water bath may aid dissolution.[4]

    • Store the stock solution in small aliquots at -20°C or -80°C, protected from light.

  • Working Solution Preparation:

    • Thaw an aliquot of the stock solution at room temperature.

    • Perform serial dilutions of the stock solution in your chosen assay medium (e.g., cell culture medium with or without serum) to achieve the final desired concentrations.

    • It is crucial to add the this compound stock solution to the medium while vortexing or mixing to facilitate dispersion and minimize immediate precipitation.

    • Visually inspect the working solutions for any signs of precipitation.

Protocol 2: General Cell-Based Assay with this compound

Objective: To assess the biological activity of this compound in a cell-based assay (e.g., cytotoxicity or signaling pathway modulation).

Materials:

  • Cultured cells in appropriate multi-well plates

  • Complete cell culture medium

  • This compound working solutions

  • Vehicle control (medium with the same final concentration of DMSO)

  • Assay-specific reagents (e.g., MTT reagent, lysis buffer, antibodies)

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in a multi-well plate and allow them to adhere and grow overnight.[4]

  • Compound Treatment:

    • Remove the old medium from the cells.

    • Add the prepared this compound working solutions and the vehicle control to the respective wells.

    • Gently swirl the plate to ensure even distribution of the compound.

  • Incubation: Incubate the cells for the desired treatment duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Assay Endpoint: Following incubation, perform the specific assay according to the manufacturer's protocol or established laboratory procedures. This may involve measuring cell viability, protein expression, or other cellular responses.

  • Data Analysis: Analyze the data, comparing the effects of different concentrations of this compound to the vehicle control.

Mandatory Visualizations

G cluster_0 Troubleshooting Workflow for this compound Solubility start Precipitation Observed in Assay check_stock Check Stock Solution (Is it clear?) start->check_stock check_dilution Precipitation Upon Dilution into Aqueous Buffer? check_stock->check_dilution No modify_stock Modify Stock Solvent (e.g., use alternative co-solvent) check_stock->modify_stock Yes optimize_dilution Optimize Dilution Protocol (e.g., vortexing, temperature) check_dilution->optimize_dilution Yes retest Re-test Solubility and Assay Performance check_dilution->retest No modify_stock->check_stock solubilization_strategies Implement Solubilization Strategies optimize_dilution->solubilization_strategies use_surfactant Add Surfactant (e.g., Tween-20) solubilization_strategies->use_surfactant use_cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) solubilization_strategies->use_cyclodextrin adjust_ph Adjust Buffer pH solubilization_strategies->adjust_ph lipid_formulation Consider Lipid-Based Formulation solubilization_strategies->lipid_formulation use_surfactant->retest use_cyclodextrin->retest adjust_ph->retest lipid_formulation->retest

Caption: A workflow for troubleshooting this compound precipitation in biological assays.

G cluster_1 Hypothetical Signaling Pathway for this compound This compound This compound Opioid_Receptor Opioid Receptor (e.g., MOR) This compound->Opioid_Receptor Binds to G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Altered Gene Expression (e.g., related to pain, inflammation) CREB->Gene_Expression Regulates

Caption: A hypothetical signaling pathway for this compound based on its structural similarity to morphinans.

References

Optimizing reaction conditions for specific steps in Hasubanonine synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Hasubanonine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the key reaction steps involved in the total synthesis of this complex alkaloid.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps in the total synthesis of this compound that often require optimization?

A1: Based on published synthetic routes, the most challenging steps that typically require careful optimization are:

  • Suzuki-Miyaura Coupling: Formation of the hindered biaryl linkage to create the phenanthrene (B1679779) precursor can be sluggish and require careful selection of catalyst, ligand, and base.

  • Oxidative Phenolic Coupling: This intramolecular cyclization is crucial for forming the core structure but can be sensitive to the choice of oxidant and reaction conditions, leading to low yields or undesired side products.

  • Anionic Oxy-Cope Rearrangement: While powerful, this rearrangement requires precise control of conditions, including the choice of base and temperature, to ensure high efficiency.

  • Acid-Promoted Cyclization: The final ring closure is often plagued by an undesired rearrangement, necessitating the careful moderation of acid strength and reaction conditions.[1][2]

Q2: I am observing a significant amount of a rearranged byproduct during the final acid-promoted cyclization. What is the likely cause and how can I suppress it?

A2: The formation of a rearranged product in the final step of this compound synthesis is a known issue and is typically caused by the use of an overly strong acid.[1][2] The desired cyclization is in competition with a Wagner-Meerwein type rearrangement. To minimize this side reaction, it is crucial to moderate the acid strength.

Troubleshooting Flowchart for Acid-Promoted Cyclization

G start Low yield of this compound due to rearrangement check_acid What acid is being used? start->check_acid strong_acid Strong acid (e.g., neat TFA) check_acid->strong_acid High rearrangement moderate_acid Moderate acid strength check_acid->moderate_acid Low rearrangement recommendation Switch to a weaker acid or use a buffered system. Consider TFA in a non-polar solvent at low concentration. strong_acid->recommendation optimization Systematically screen acid concentration and temperature. moderate_acid->optimization recommendation->optimization success Improved ratio of desired product to rearranged byproduct optimization->success

Caption: Troubleshooting logic for minimizing rearrangement in the final cyclization step.

Q3: My oxidative phenolic coupling reaction is giving a low yield. What are the key parameters to investigate?

A3: Low yields in intramolecular oxidative phenolic coupling reactions in the context of hasubanan (B79425) alkaloid synthesis can be attributed to several factors. Key parameters to optimize include the choice of oxidizing agent, solvent, reaction concentration, and temperature. Electron-rich phenols are generally required for good reactivity.[3][4] Over-oxidation to undesired products can also be a significant issue.[3]

Troubleshooting Guides

Suzuki-Miyaura Coupling for Hindered Biaryl Precursor

Problem: Low yield or incomplete conversion in the Suzuki-Miyaura coupling to form the trisubstituted biaryl axis.

Possible Causes & Solutions:

CauseRecommended Action
Steric Hindrance Employ bulky, electron-rich phosphine (B1218219) ligands such as SPhos, XPhos, or Buchwald's biaryl phosphine ligands. These can promote the reductive elimination of sterically demanding products. Consider using a palladacycle catalyst known for high activity.
Inactive Catalyst Ensure the use of a reliable palladium source, such as Pd(PPh₃)₄ or a combination of a Pd(0) or Pd(II) precatalyst with a suitable ligand. Perform the reaction under strictly anaerobic conditions to prevent catalyst deactivation.
Inappropriate Base Screen different bases. For hindered couplings, stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective than weaker bases like Na₂CO₃. The choice of base can also depend on the solvent used.
Poor Solvent Choice A mixture of solvents, such as toluene (B28343)/water or dioxane/water, is often used. The optimal solvent system may need to be determined empirically.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions (General Guidance)

ParameterCondition 1Condition 2Condition 3
Catalyst Pd(PPh₃)₄ (5 mol%)Pd(OAc)₂ (2 mol%) / SPhos (4 mol%)Pd₂(dba)₃ (1 mol%) / XPhos (2 mol%)
Base K₂CO₃K₃PO₄CsF
Solvent Toluene/H₂O (4:1)Dioxane/H₂O (4:1)THF/H₂O (4:1)
Temperature 80 °C100 °C110 °C

Note: This table provides a general starting point for optimization. The optimal conditions will be substrate-dependent.

Oxidative Phenolic Coupling

Problem: Low yield of the desired cyclized product, or formation of multiple products.

Possible Causes & Solutions:

CauseRecommended Action
Inefficient Oxidant The choice of oxidant is critical. Hypervalent iodine reagents like phenyliodine(III) diacetate (PIDA) or phenyliodine(III) bis(trifluoroacetate) (PIFA) are commonly used. Metal-based oxidants such as those containing Fe(III) or V(V) can also be effective. A screening of different oxidants is recommended.[3][4]
C-C vs. C-O Coupling The regioselectivity between C-C and C-O bond formation can be an issue. This is often substrate-dependent. Modifying the electronic properties of the phenol (B47542) (e.g., through protecting groups) or changing the solvent polarity can sometimes influence the selectivity.[3]
Over-oxidation or Decomposition The cyclized product can sometimes be more susceptible to oxidation than the starting material. Using a stoichiometric amount of the oxidant and carefully controlling the reaction time and temperature can minimize over-oxidation. Running the reaction at lower temperatures may improve selectivity.[3]

Experimental Workflow for Oxidative Phenolic Coupling Optimization

G start Start with Phenolic Precursor oxidant_screen Screen Oxidants (e.g., PIDA, PIFA, Fe(III) salts) start->oxidant_screen solvent_screen Screen Solvents (e.g., CH2Cl2, CH3CN, CF3CH2OH) oxidant_screen->solvent_screen temp_screen Optimize Temperature (-20 °C to RT) solvent_screen->temp_screen analysis Analyze yield and purity by LC-MS/NMR temp_screen->analysis optimal Optimal Conditions Identified analysis->optimal

Caption: A systematic workflow for optimizing the oxidative phenolic coupling step.

Anionic Oxy-Cope Rearrangement

Problem: The rearrangement is slow or does not proceed to completion.

Possible Causes & Solutions:

CauseRecommended Action
Incomplete Deprotonation The anionic oxy-Cope rearrangement requires the formation of an alkoxide. A strong base is necessary for complete deprotonation. Potassium hydride (KH) is commonly used. Ensure the KH is fresh and the solvent (typically THF or 1,4-dioxane) is anhydrous. The addition of a crown ether, such as 18-crown-6 (B118740), can help to sequester the potassium ion and increase the reactivity of the alkoxide.[5][6]
Low Temperature While the anionic version is significantly faster than the neutral oxy-Cope rearrangement, some thermal energy may still be required, especially for sterically hindered substrates. If the reaction is sluggish at room temperature, gentle heating may be necessary. However, higher temperatures can sometimes lead to side reactions.[7][8]
Substrate Conformation The rearrangement proceeds through a chair-like transition state. If the substrate is conformationally restricted in a way that disfavors this transition state, the reaction rate will be significantly reduced.[5] In such cases, exploring different solvent systems to influence the ground-state conformation of the substrate might be beneficial.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

To a solution of the aryl iodide (1.0 equiv) and the arylboronic ester (1.2 equiv) in a degassed mixture of toluene (0.1 M) and water (4:1) is added K₃PO₄ (3.0 equiv). The mixture is further degassed with argon for 15 minutes. Pd(PPh₃)₄ (0.05 equiv) is then added, and the reaction mixture is heated to 100 °C under an argon atmosphere until the starting material is consumed as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

General Procedure for Oxidative Phenolic Coupling

The phenolic substrate (1.0 equiv) is dissolved in a suitable solvent such as CH₂Cl₂ or CF₃CH₂OH (0.01 M). The solution is cooled to 0 °C, and the solid oxidant (e.g., PIDA, 1.1 equiv) is added in one portion. The reaction is stirred at this temperature and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of Na₂S₂O₃. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography.

General Procedure for Anionic Oxy-Cope Rearrangement

To a suspension of potassium hydride (1.5 equiv, washed with hexane) in anhydrous THF (0.05 M) under an argon atmosphere is added 18-crown-6 (0.1 equiv). The mixture is cooled to 0 °C, and a solution of the 1,5-dien-3-ol (1.0 equiv) in anhydrous THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until the rearrangement is complete (monitored by TLC). The reaction is then carefully quenched by the addition of a saturated aqueous solution of NH₄Cl. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography.

General Procedure for Wittig Olefination

To a suspension of the phosphonium (B103445) salt (1.2 equiv) in anhydrous THF (0.2 M) at 0 °C under an argon atmosphere is added a strong base such as n-butyllithium or NaHMDS (1.1 equiv) dropwise. The resulting ylide solution is stirred at this temperature for 30 minutes, after which a solution of the aldehyde (1.0 equiv) in anhydrous THF is added. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched with water, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography.[9][10][11][12][13]

General Procedure for Ring-Closing Metathesis (RCM)

The diene substrate (1.0 equiv) is dissolved in a degassed solvent such as CH₂Cl₂ or toluene (0.005 M). The Grubbs second-generation catalyst (0.05 equiv) is added, and the mixture is heated to reflux under an argon atmosphere. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography to remove the ruthenium byproducts.[4][7][14][15][16]

References

Side reactions to avoid during the synthesis of hasubanan alkaloids.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of hasubanan (B79425) alkaloid synthesis. The following sections address common side reactions and offer guidance on optimizing key synthetic transformations.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of hasubanan alkaloids, focusing on key reaction types.

Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for constructing the core cyclohexene (B86901) ring of the hasubanan skeleton. However, side reactions can occur, particularly when using quinone-based dienophiles.

Problem: Low yield of the desired Diels-Alder adduct and formation of multiple products.

Possible Cause Suggested Solution Expected Outcome
Formation of di-adducts: The dienophile reacts with a second molecule of the diene.Use a slight excess of the dienophile (1.1-1.2 equivalents). Monitor the reaction closely by TLC or LC-MS and stop it once the starting diene is consumed.Minimizes the formation of the di-adduct, increasing the yield of the desired mono-adduct.
Aromatization of the adduct: The initial cyclohexene adduct undergoes oxidation to form an aromatic ring.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. Use degassed solvents. Consider using a milder Lewis acid catalyst or lower reaction temperatures.Preserves the desired cyclohexene core and prevents the formation of the aromatic side product.
Polymerization of the diene or dienophile: Especially at elevated temperatures.Optimize the reaction temperature; start at a lower temperature and gradually increase if necessary. Use a catalyst to accelerate the reaction at a lower temperature. Ensure high purity of starting materials.Reduces polymer formation and improves the overall yield of the cycloaddition product.
Poor endo/exo selectivity: Formation of a mixture of diastereomers.Use a suitable Lewis acid catalyst (e.g., BF₃·OEt₂, ZnCl₂) to enhance stereoselectivity. Chiral Lewis acids can be employed for enantioselective synthesis. Optimize the solvent, as solvent polarity can influence selectivity.Increases the diastereomeric ratio in favor of the desired endo or exo product.

Troubleshooting Workflow for Diels-Alder Reaction

start Low Yield/ Multiple Products check_diadduct Check for Di-adducts start->check_diadduct check_aromatization Check for Aromatization start->check_aromatization check_polymerization Check for Polymerization start->check_polymerization check_selectivity Poor Endo/Exo Selectivity start->check_selectivity solution_diadduct Adjust Stoichiometry/ Monitor Reaction check_diadduct->solution_diadduct solution_aromatization Inert Atmosphere/ Lower Temperature check_aromatization->solution_aromatization solution_polymerization Optimize Temperature/ Use Catalyst check_polymerization->solution_polymerization solution_selectivity Use Lewis Acid/ Optimize Solvent check_selectivity->solution_selectivity

Caption: Troubleshooting workflow for common issues in Diels-Alder reactions.

Intramolecular Heck Reaction

The intramolecular Heck reaction is a key step for the formation of the tetracyclic core of hasubanan alkaloids. Controlling the regioselectivity and avoiding reductive side products are common challenges.

Problem: Formation of undesired regioisomers or reduced products.

Possible Cause Suggested Solution Expected Outcome
Formation of endo vs. exo cyclization products: The regioselectivity of the cyclization can be difficult to control.The choice of palladium catalyst and ligands is crucial. For 5- and 6-membered rings, exo-cyclization is generally favored. For larger rings, endo-cyclization can become competitive. The nature of the tether connecting the aryl halide and the alkene also plays a significant role.[1]Improved selectivity for the desired cyclized product.
β-Hydride elimination from an undesired position: Leading to a mixture of isomeric alkenes.Modify the substrate to block undesired β-hydride elimination pathways. The use of bulky ligands can also influence the regioselectivity of this step.Formation of a single alkene isomer as the desired product.
Formation of a reductive Heck product: The double bond is reduced instead of being formed.The choice of base and solvent can influence the formation of the reductive Heck product. Protic solvents can sometimes promote this side reaction. The addition of a hydrogen scavenger can also be beneficial.Minimizes the formation of the saturated side product and increases the yield of the desired alkene.
Catalyst deactivation: Leading to incomplete reaction.Ensure the purity of all reagents and solvents. Use of a robust ligand system can help to stabilize the palladium catalyst.Complete conversion of the starting material to the desired product.

Troubleshooting Workflow for Intramolecular Heck Reaction

start Undesired Products in Intramolecular Heck check_regioisomers Check for Endo/Exo Isomers start->check_regioisomers check_beta_hydride Check for Alkene Isomers start->check_beta_hydride check_reduction Check for Reduced Product start->check_reduction check_catalyst Incomplete Reaction start->check_catalyst solution_regioisomers Optimize Catalyst/ Ligand System check_regioisomers->solution_regioisomers solution_beta_hydride Substrate Modification/ Bulky Ligands check_beta_hydride->solution_beta_hydride solution_reduction Optimize Base/ Solvent Choice check_reduction->solution_reduction solution_catalyst Purify Reagents/ Robust Ligand check_catalyst->solution_catalyst

Caption: Troubleshooting workflow for intramolecular Heck reactions in hasubanan synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to anticipate during the synthesis of the hasubanan alkaloid core?

A1: The most prevalent side reactions are often associated with the key bond-forming reactions used to construct the polycyclic framework. These include:

  • Diels-Alder Reaction: Formation of di-adducts, aromatization of the cyclohexene ring, and polymerization of starting materials.

  • Intramolecular Heck Reaction: Formation of undesired regioisomers (endo vs. exo products), mixtures of alkene isomers due to non-selective β-hydride elimination, and the formation of reduced side products.

  • Aza-Michael Reaction: Reversibility of the reaction (retro-aza-Michael), and lack of selectivity when using multifunctional amines.

  • Oxidative Phenolic Coupling: Formation of a mixture of C-C and C-O coupled products, and over-oxidation of the desired product.[2]

Q2: How can I improve the diastereoselectivity of reactions to form the α-tertiary amine center?

A2: Achieving high diastereoselectivity in the formation of the α-tertiary amine is a significant challenge in hasubanan synthesis. Strategies to improve selectivity include:

  • Substrate Control: Utilize a chiral substrate where existing stereocenters direct the approach of the incoming nucleophile.

  • Reagent Control: Employ chiral reagents or catalysts. For example, the use of a chiral auxiliary on the nitrogen atom can effectively control the stereochemical outcome of nucleophilic additions to iminium ions.

  • Reaction Conditions: Optimization of reaction temperature, solvent, and the nature of the nucleophile can have a significant impact on diastereoselectivity. Lower temperatures often lead to higher selectivity.

Q3: What are the best practices for protecting group strategies in hasubanan synthesis?

A3: A well-designed protecting group strategy is crucial for a successful synthesis. Key considerations include:

  • Orthogonality: Choose protecting groups that can be removed under different conditions without affecting other protecting groups in the molecule. This allows for the selective deprotection of specific functional groups at various stages of the synthesis.

  • Stability: The protecting groups must be stable to the reaction conditions employed in subsequent steps.

  • Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and straightforward to perform.

  • Commonly Used Protecting Groups: For amines, Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) are common choices. For hydroxyl groups, silyl (B83357) ethers (e.g., TBS, TIPS) and benzyl (B1604629) ethers are frequently used.

Q4: How can I control the regioselectivity of the intramolecular aza-Michael reaction for the final cyclization?

A4: The regioselectivity of the intramolecular aza-Michael reaction is often influenced by both steric and electronic factors. To favor the desired cyclization pathway:

  • Steric Hindrance: The nucleophilic attack of the nitrogen atom will generally occur at the less sterically hindered position of the Michael acceptor.

  • Electronic Effects: The electron-withdrawing group on the Michael acceptor activates the double bond for nucleophilic attack. The position of this group will dictate the regioselectivity.

  • Reaction Conditions: The choice of catalyst (acid or base) and solvent can influence the regioselectivity. For instance, in some syntheses of hasubanan alkaloids, acidic conditions have been shown to promote the desired cyclization.

Experimental Protocols

The following are generalized protocols for key reactions in the synthesis of hasubanan alkaloids. It is essential to consult the original literature for specific substrate details and safety precautions.

Enantioselective Diels-Alder Reaction

This protocol is based on a general procedure for the enantioselective Diels-Alder reaction between a diene and a quinone derivative, a common strategy for establishing the initial stereochemistry in hasubanan synthesis.[3]

Materials:

  • Diene (e.g., 5-(trimethylsilyl)cyclopentadiene)

  • Dienophile (e.g., 5-(2-azidoethyl)-2,3-dimethoxybenzoquinone)[3]

  • Chiral Lewis Acid Catalyst (e.g., a chiral oxazaborolidine catalyst)

  • Anhydrous, degassed solvent (e.g., dichloromethane, toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the chiral Lewis acid catalyst (5-20 mol%).

  • Add the anhydrous, degassed solvent and cool the solution to the desired temperature (typically between -78 °C and 0 °C).

  • Slowly add the dienophile to the catalyst solution and stir for 15-30 minutes.

  • Add the diene dropwise to the reaction mixture.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate).

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Intramolecular Heck Reaction

This protocol provides a general method for the intramolecular Heck cyclization to form the tetracyclic core of hasubanan alkaloids.[4]

Materials:

  • Aryl or vinyl halide precursor with a tethered alkene

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine (B1218219) ligand (e.g., PPh₃, BINAP for asymmetric reactions)

  • Base (e.g., Et₃N, K₂CO₃, Ag₂CO₃)

  • Anhydrous, degassed solvent (e.g., acetonitrile, DMF, toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the palladium catalyst, the phosphine ligand, and the base.

  • Add the anhydrous, degassed solvent, followed by the aryl or vinyl halide substrate.

  • Heat the reaction mixture to the desired temperature (typically between 80 °C and 120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Reaction Pathway for Intramolecular Heck Reaction

A Aryl/Vinyl Halide Precursor B Oxidative Addition of Pd(0) A->B C Intramolecular Alkene Insertion B->C D β-Hydride Elimination C->D E Reductive Elimination of H-X D->E F Tetracyclic Hasubanan Core E->F G Pd(0) Catalyst Regeneration E->G G->B

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of hasubanonine and its related alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial steps for extracting this compound and related alkaloids from plant material?

A1: The general procedure begins with drying and grinding the plant material, typically from Stephania species, to increase the surface area for extraction.[1] The powdered material is then subjected to extraction with an organic solvent, often methanol (B129727) or ethanol (B145695), which can dissolve both the free base and salt forms of the alkaloids.[2] An alternative method involves an initial acid-water extraction (e.g., with HCl at pH 2-3) to form alkaloid salts that are soluble in the aqueous phase, followed by filtration to remove solid debris.[2]

Q2: How can I remove non-alkaloidal impurities from my crude extract?

A2: A common strategy is to perform a liquid-liquid extraction. After an initial extraction with a polar solvent like ethanol, the solvent is evaporated, and the residue is partitioned between an acidic aqueous solution and a non-polar organic solvent like petroleum ether or hexane.[3] The alkaloids will move to the aqueous phase as salts, while non-polar impurities such as fats and oils will be retained in the organic phase, which can then be discarded.[1]

Q3: What are the key factors to consider when choosing a chromatographic method for this compound purification?

A3: The choice of chromatographic method depends on the polarity and structural similarity of the alkaloids in the mixture. Column chromatography with silica (B1680970) gel is frequently used for initial separation.[4] For alkaloids with similar polarities, reversed-phase chromatography (e.g., C18) or techniques offering different selectivity, like those using a pentafluorophenyl (PFP) column, may be necessary for better resolution.[5] The use of basic adsorbents like aluminum oxide can be advantageous as the acidic nature of silica gel can sometimes lead to undesirable reactions with basic alkaloids.[4]

Q4: My this compound sample appears to be degrading during purification. What are the likely causes and how can I prevent this?

A4: Alkaloid stability can be highly dependent on pH and temperature.[6] Many alkaloids are sensitive to acidic conditions and can degrade at elevated temperatures.[7] It is crucial to control the pH of your mobile phase and avoid excessive heat during solvent evaporation. For some sensitive intermediates in synthetic routes to this compound, instability on silica gel has been observed, necessitating rapid chromatography on deactivated silica or the use of alternative stationary phases.

Q5: I am observing significant peak tailing in my HPLC analysis of this compound. What can I do to improve the peak shape?

A5: Peak tailing for basic compounds like alkaloids is often caused by secondary interactions with acidic silanol (B1196071) groups on the silica-based stationary phase.[5] To mitigate this, you can adjust the mobile phase pH to be more acidic (typically < 3) to protonate the silanol groups.[5] Alternatively, adding a competing base like triethylamine (B128534) (TEA) to the mobile phase can mask the active silanol sites.[5] Using a highly deactivated or "base-deactivated" column is also an effective strategy.[5]

Troubleshooting Guides

Low Yield During Extraction and Purification
IssuePotential CauseTroubleshooting Steps
Low Extraction Yield Improper solvent polarity.Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, methanol) or use solvent mixtures.
Insufficient extraction time or temperature.Increase the extraction duration or temperature incrementally, monitoring the yield at each step to find the optimal conditions. Be cautious of potential degradation at higher temperatures.
Incomplete liberation of free alkaloid bases from their salt forms in the plant material.Ensure the plant material is adequately basified (e.g., with NH4OH to pH 9-10) before extraction with an organic solvent.
Low Recovery After Chromatography Compound irreversibly adsorbed onto the column.Test the stability of your compound on the stationary phase (e.g., silica gel) using a 2D TLC. Consider using a less acidic stationary phase like alumina (B75360) or a deactivated silica gel.
Compound co-eluted with impurities and was discarded.Optimize the mobile phase to achieve better separation. Use analytical HPLC to check the purity of all collected fractions before discarding them.
Compound is volatile and lost during solvent evaporation.Use a rotary evaporator at a controlled temperature and pressure. For highly volatile compounds, consider alternative solvent removal methods.
Poor Separation in Chromatography
IssuePotential CauseTroubleshooting Steps
Co-elution of this compound with Structurally Similar Alkaloids Insufficient column selectivity.Try a different stationary phase (e.g., C18, PFP, or alumina) that offers different separation mechanisms.
Suboptimal mobile phase composition.Perform a systematic optimization of the mobile phase. For reversed-phase HPLC, adjust the organic modifier concentration and the pH. For normal-phase, test different solvent combinations with varying polarities.
Broad or Tailing Peaks Secondary interactions with the stationary phase.For HPLC, lower the mobile phase pH or add a competing base (e.g., TEA).[5] Use a base-deactivated column.[5] For column chromatography, consider adding a small amount of a basic modifier like ammonia (B1221849) or triethylamine to the eluent.
Column overloading.Reduce the amount of sample loaded onto the column. Inject a more dilute sample in HPLC to see if peak shape improves.[5]
Compound Not Eluting from the Column Compound is too polar for the mobile phase.Gradually increase the polarity of the mobile phase. If using a gradient, ensure the final solvent composition is polar enough to elute all compounds.
Compound decomposed on the column.Verify the stability of your compound on the chosen stationary phase. If unstable, select an alternative stationary phase or purification technique.

Experimental Protocols

Protocol 1: General Extraction of this compound Alkaloids from Stephania Species
  • Preparation of Plant Material: Air-dry the plant material (e.g., whole plants of Stephania longa) and grind it into a fine powder.

  • Extraction: Macerate the powdered plant material with 95% ethanol at room temperature for several days or perform exhaustive extraction using a Soxhlet apparatus.

  • Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

  • Acid-Base Partitioning:

    • Suspend the crude extract in a dilute acidic solution (e.g., 2% HCl).

    • Partition the acidic solution with a non-polar solvent (e.g., petroleum ether or ethyl acetate) to remove non-alkaloidal, lipophilic impurities. Discard the organic layer.

    • Basify the aqueous layer to pH 9-10 with a base (e.g., NH4OH).

    • Extract the alkaline aqueous solution multiple times with a chlorinated solvent (e.g., chloroform (B151607) or dichloromethane).

  • Final Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude alkaloid fraction.[3]

Protocol 2: Column Chromatography for Initial Purification
  • Stationary Phase and Column Packing: Use silica gel (100-200 or 200-300 mesh) as the stationary phase. Pack the column using a slurry method with the initial mobile phase.

  • Sample Loading: Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase or a suitable solvent and load it onto the column.

  • Elution: Begin elution with a non-polar solvent (e.g., chloroform) and gradually increase the polarity by adding a more polar solvent (e.g., methanol). A typical gradient could be Chloroform-Methanol (100:0 to 80:20).

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a suitable visualization reagent (e.g., Dragendorff's reagent for alkaloids).

  • Pooling and Concentration: Combine the fractions containing the target alkaloid(s) and evaporate the solvent to obtain a partially purified fraction. Further purification can be achieved using other chromatographic techniques like preparative HPLC or chromatography on Sephadex LH-20.[3]

Mandatory Visualizations

Experimental Workflow for this compound Purification

G cluster_extraction Extraction cluster_prelim_purification Preliminary Purification cluster_chromatography Chromatographic Separation cluster_final_purification Final Purification start Plant Material (Stephania sp.) powder Drying and Grinding start->powder extraction Solvent Extraction (e.g., 95% Ethanol) powder->extraction crude_extract Crude Ethanol Extract extraction->crude_extract partitioning Acid-Base Liquid-Liquid Partitioning crude_extract->partitioning crude_alkaloids Crude Alkaloid Fraction partitioning->crude_alkaloids column_chrom Silica Gel Column Chromatography crude_alkaloids->column_chrom fractions Collected Fractions column_chrom->fractions tlc TLC Analysis fractions->tlc pooling Pooling of Fractions tlc->pooling purified_fraction Partially Purified this compound pooling->purified_fraction further_purification Further Purification (e.g., Prep-HPLC, Sephadex LH-20) purified_fraction->further_purification pure_this compound Pure this compound further_purification->pure_this compound

Caption: Workflow for the extraction and purification of this compound.

Logical Troubleshooting Flow for Poor Chromatographic Separation

G start Poor Separation Observed check_overload Is the column overloaded? start->check_overload reduce_load Reduce Sample Load check_overload->reduce_load Yes check_mobile_phase Is the mobile phase optimal? check_overload->check_mobile_phase No good_separation Good Separation Achieved reduce_load->good_separation optimize_mp Optimize Mobile Phase (Gradient, pH, Additives) check_mobile_phase->optimize_mp No check_stationary_phase Is the stationary phase appropriate? check_mobile_phase->check_stationary_phase Yes optimize_mp->good_separation change_sp Change Stationary Phase (e.g., C18 to PFP, or Silica to Alumina) check_stationary_phase->change_sp No check_stationary_phase->good_separation Yes change_sp->good_separation

Caption: Troubleshooting logic for poor chromatographic separation.

References

Technical Support Center: Optimizing the Suzuki Coupling Step in Hasubanonine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of Hasubanonine and related alkaloids. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the critical Suzuki coupling step, aiming to improve reaction efficiency and yield.

Frequently Asked questions (FAQs)

Q1: What is the primary challenge in the Suzuki coupling step during this compound synthesis?

A1: The main challenge lies in the formation of a sterically hindered biaryl bond. The coupling partners often involve complex, multi-substituted aromatic rings, which can impede the catalytic cycle, leading to lower yields and slower reaction rates. For instance, in the total synthesis of (±)-hasubanonine, a hindered trisubstituted biaryl axis is constructed, which requires carefully optimized conditions to proceed efficiently.[1]

Q2: Why is my Suzuki coupling reaction resulting in a low yield or failing to proceed?

A2: Low yields in the Suzuki coupling for complex syntheses like that of this compound can stem from several factors:

  • Steric Hindrance: As mentioned, the bulky nature of the coupling partners can inhibit the reaction.

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture, leading to the formation of inactive palladium black. Ensuring a rigorously inert atmosphere is crucial.

  • Inappropriate Ligand Choice: Standard ligands like triphenylphosphine (B44618) (PPh₃) may not be effective for sterically demanding substrates. More specialized, bulky, and electron-rich ligands are often required.

  • Suboptimal Base or Solvent: The choice of base and solvent is critical and highly substrate-dependent. An inappropriate combination can lead to poor reaction rates, side reactions, or insolubility of reactants.

  • Protodeboronation: This is a common side reaction where the boronic acid or ester is replaced by a hydrogen atom, effectively quenching one of the coupling partners. This can be exacerbated by the presence of water and certain bases.

Q3: What are the common side products I should look out for?

A3: Besides unreacted starting materials, common side products in Suzuki coupling reactions include:

  • Homocoupling Products: The coupling of two molecules of the boronic acid partner or two molecules of the halide partner. This is often promoted by the presence of oxygen.

  • Protodeboronation Products: The arene resulting from the replacement of the boronic acid/ester group with a hydrogen atom.

  • Products from Catalyst Decomposition: Formation of palladium black is an indicator of catalyst decomposition.

Q4: How critical is the purity of my reagents and the reaction setup?

A4: Extremely critical. The success of the Suzuki coupling is highly dependent on the quality of the reagents and the reaction conditions.

  • Reagent Purity: Boronic acids can degrade over time, especially when exposed to air and moisture. It is advisable to use fresh or properly stored reagents. The purity of the aryl halide is equally important.

  • Inert Atmosphere: The active Pd(0) catalyst is susceptible to oxidation. Therefore, it is essential to thoroughly degas all solvents and reagents and to maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.

  • Dry Glassware: All glassware should be oven-dried or flame-dried before use to remove any traces of moisture.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low to No Product Formation Inactive catalystUse a fresh batch of palladium catalyst. Consider using a more robust pre-catalyst like a palladacycle.
Poor choice of ligand for sterically hindered substratesSwitch to a bulky, electron-rich phosphine (B1218219) ligand such as SPhos, XPhos, or RuPhos. For extremely hindered systems, consider specialized ligands.
Inefficient baseUse a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous.
Insufficient reaction temperatureFor sterically hindered substrates, higher temperatures (100-140 °C) may be required. Consider using a higher-boiling solvent like toluene (B28343) or dioxane.
Significant Homocoupling of Boronic Acid Presence of oxygenThoroughly degas the reaction mixture and solvents using techniques like freeze-pump-thaw cycles or by bubbling an inert gas through the mixture for an extended period.
Inefficient transmetalationOptimize the base and solvent system to facilitate the transmetalation step, which can outcompete the homocoupling pathway.
Prevalence of Protodeboronation Presence of water or protic solventsUse anhydrous solvents and reagents. If a co-solvent is needed, ensure it is thoroughly dried.
Base is too strong or reaction time is too longUse a milder base like K₂CO₃ or KF. Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged exposure to basic conditions. Using boronic esters (e.g., pinacol (B44631) esters) can also reduce the rate of protodeboronation.
Reaction Stalls Before Completion Catalyst decompositionAdd a fresh portion of the catalyst and ligand to the reaction mixture.
Insolubility of reagentsTry a different solvent system or increase the reaction temperature to improve solubility.

Quantitative Data Presentation

Table 1: Effect of Ligand on Suzuki Coupling Yield for Sterically Hindered Substrates

LigandCatalyst PrecursorBaseSolventTemperature (°C)Time (h)Yield (%)Reference
PPh₃Pd₂(dba)₃K₂CO₃THF60160[2]
L1 *Pd₂(dba)₃ K₂CO₃ THF 60 1 85 [2]
DPPFPd₂(dba)₃K₂CO₃THF60120[2]
DPPBPd₂(dba)₃K₂CO₃THF60115[2]

*L1: 4-(2-(diphenylphosphino)phenyl)morpholine

Table 2: Effect of Base on Suzuki Coupling Yield for Sterically Hindered Substrates

BaseCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)Reference
K₂CO₃ Pd₂(dba)₃ / L1 THF 60 1 85 [2]
Cs₂CO₃Pd₂(dba)₃ / L1THF60171[2]
NaOHPd₂(dba)₃ / L1*THF60150[2]

*L1: 4-(2-(diphenylphosphino)phenyl)morpholine

Table 3: Effect of Temperature on Suzuki Coupling Yield

Temperature (°C)Catalyst SystemBaseSolventTime (h)Yield (%)Reference
50Pd₂(dba)₃ / L1K₂CO₃THF166[2]
60 Pd₂(dba)₃ / L1 K₂CO₃ THF 1 85 [2]
70Pd₂(dba)₃ / L1*K₂CO₃THF184[2]

*L1: 4-(2-(diphenylphosphino)phenyl)morpholine

Experimental Protocols

Protocol 1: Suzuki Coupling in the Total Synthesis of (±)-Hasubanonine

This protocol is adapted from the synthesis reported by Castle and coworkers.[1]

Reaction: Coupling of aryl iodide 5 and arylboronic ester 6 to form dialdehyde (B1249045) 11 .

Materials:

  • Aryl iodide 5 (1.0 equiv)

  • Arylboronic ester 6 (1.1 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Na₂CO₃ (2.0 equiv)

  • Toluene/Ethanol/Water (4:1:1 mixture)

  • Anhydrous, degassed solvents

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add aryl iodide 5 and arylboronic ester 6 .

  • Place the flask under an inert atmosphere (argon or nitrogen).

  • Add the degassed toluene/ethanol/water solvent mixture via cannula.

  • Add Na₂CO₃ and Pd(PPh₃)₄ to the flask.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically after several hours), cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford dialdehyde 11 (Reported yield: 79%).[1]

Protocol 2: Suzuki Coupling in the Synthesis of (±)-Cepharatine A

This protocol is based on the synthesis of a key intermediate for (±)-Cepharatine A.[3]

Reaction: Coupling of 2-bromo-isovanillin 10 with boronic ester derivative 11 to yield biaryl 9 .

Materials:

  • 2-bromo-isovanillin 10 (1.0 equiv)

  • Boronic ester derivative 11 (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane (B91453) and water (4:1)

Procedure:

  • In a flame-dried Schlenk flask, combine 2-bromo-isovanillin 10 , boronic ester derivative 11 , and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80 °C in a preheated oil bath.

  • Stir vigorously until the starting material is consumed as monitored by TLC.

  • Cool the reaction to room temperature and pour it into a separatory funnel containing ethyl acetate and water.

  • Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to give the desired product 9 (Reported yield: 70%).[3]

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Aryl Halide) PdII_ArylHalide R¹-Pd(II)L₂-X OxAdd->PdII_ArylHalide Transmetalation Transmetalation PdII_ArylHalide->Transmetalation R²-B(OR)₂ (Boronic Ester) + Base PdII_Diaryl R¹-Pd(II)L₂-R² Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Coupled Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow start Start setup Assemble Dry Glassware under Inert Atmosphere start->setup reagents Add Aryl Halide, Boronic Ester, and Base setup->reagents degas Degas Solvent and Add to Flask reagents->degas catalyst Add Palladium Catalyst and Ligand degas->catalyst heat Heat Reaction Mixture to Desired Temperature catalyst->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purify by Column Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Troubleshooting_Logic start Low Yield or No Reaction check_reagents Are reagents pure and atmosphere inert? start->check_reagents check_catalyst Is the catalyst/ligand appropriate for a hindered coupling? check_reagents->check_catalyst Yes solution1 Use fresh reagents. Improve degassing. check_reagents->solution1 No check_conditions Are temperature and base optimized? check_catalyst->check_conditions Yes solution2 Switch to bulky, electron-rich ligand (e.g., SPhos, XPhos). check_catalyst->solution2 No solution3 Increase temperature. Use stronger base (K₃PO₄). check_conditions->solution3 No re_evaluate Re-evaluate and screen conditions. check_conditions->re_evaluate Yes

Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.

References

Technical Support Center: Synthesis of the Hasubanan Core

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the synthesis of the hasubanan (B79425) alkaloid core. The information is compiled from various published synthetic routes and aims to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategic approaches for constructing the hasubanan core?

A1: Several successful strategies for the synthesis of the hasubanan core have been reported in the literature. The choice of strategy often depends on the desired substitution pattern and stereochemistry. Key approaches include:

  • Intramolecular Heck Reaction: Creating the C10-C11 bond to form the hydrodibenzofuran ring system.

  • Oxidative Phenolic Coupling: A biomimetic approach that mimics the proposed biosynthetic pathway to form the key C-C or C-O bonds.[1][2]

  • Diels-Alder Cycloaddition: To construct the B and C rings of the core with controlled stereochemistry.[3][4]

  • Palladium-Catalyzed Cascade Cyclization: A concise method for assembling the tricyclic framework.[5]

  • [3][3]-Sigmatropic Rearrangements: Such as the Claisen rearrangement, to install key functionalities.[1]

  • Intramolecular Dieckmann Condensation: To form the propellane core structure.[6][7]

Q2: I am having trouble with the diastereoselectivity of my key bond-forming reaction. What are some common solutions?

A2: Achieving high diastereoselectivity is a common challenge in hasubanan synthesis due to the complex, three-dimensional structure of the core. Here are some troubleshooting suggestions:

  • Reagent and Catalyst Screening: The choice of reagents and catalysts can have a profound impact on stereoselectivity. For instance, in reductions, bulky hydride reagents may favor a particular diastereomer. In cycloadditions, the use of chiral Lewis acids can induce asymmetry.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry of a reaction. Experiment with a range of solvents from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, DCM) and polar protic (e.g., methanol, ethanol).

  • Temperature Control: Running the reaction at lower temperatures often enhances selectivity by favoring the thermodynamically more stable transition state.

  • Protecting Groups: The steric bulk of protecting groups on nearby functionalities can direct the approach of incoming reagents. Consider using different protecting groups to alter the steric environment.

  • Substrate Control: If possible, modifying the substrate to include a chiral auxiliary can provide excellent stereocontrol. The auxiliary can be removed in a subsequent step.

Q3: My intramolecular cyclization reaction is giving low yields. How can I improve this?

A3: Low yields in intramolecular cyclization reactions are often due to competing intermolecular side reactions or unfavorable ring strain in the transition state. Consider the following:

  • High Dilution Conditions: Running the reaction at very low concentrations (e.g., 0.001 M) favors intramolecular processes over intermolecular ones by minimizing the chances of two reactive molecules encountering each other. This can be achieved by the slow addition of the substrate to a large volume of solvent.

  • Choice of Base/Catalyst: For reactions like the Dieckmann condensation, the choice of base is critical. A sterically hindered base might be required to avoid side reactions. For transition-metal-catalyzed cyclizations, the ligand on the metal plays a crucial role in promoting the desired cyclization.

  • Pre-organization of the Substrate: Introducing conformational constraints in the linear precursor can pre-organize it for cyclization, thus lowering the entropic barrier. This can sometimes be achieved through the judicious use of protecting groups or by incorporating rigid structural elements.

Troubleshooting Guides

Guide 1: Poor Yields in Oxidative Phenolic Coupling
Symptom Possible Cause(s) Suggested Solution(s)
Low conversion of starting material 1. Inefficient oxidant. 2. Incorrect solvent. 3. Reaction temperature too low.1. Screen different hypervalent iodine reagents (e.g., PIDA, PIFA) or metal-based oxidants. 2. Test fluorinated alcohols like trifluoroethanol or hexafluoroisopropanol, which are known to promote these couplings. 3. Gradually increase the reaction temperature, monitoring for decomposition.
Formation of multiple products 1. Lack of regioselectivity in the coupling. 2. Over-oxidation of the desired product.1. Modify the directing groups on the phenolic precursor to favor the desired coupling position. 2. Use a milder oxidant or reduce the reaction time. Monitor the reaction closely by TLC or LC-MS to stop it at the optimal point.
Product decomposition 1. The product is unstable under the reaction conditions. 2. Acidic or basic byproducts are causing degradation.1. Attempt the reaction at a lower temperature. 2. Add a non-nucleophilic base (e.g., 2,6-lutidine) to scavenge any acid produced during the reaction.
Guide 2: Failed Intramolecular aza-Michael Addition
Symptom Possible Cause(s) Suggested Solution(s)
No reaction 1. The amine nucleophile is not sufficiently activated. 2. The Michael acceptor is not electrophilic enough. 3. High ring strain in the transition state.1. Use a stronger base to deprotonate the amine or its precursor. 2. Activate the Michael acceptor with a Lewis acid. 3. Consider a different cyclization strategy or modify the substrate to be more flexible.
Formation of intermolecular side products 1. Reaction concentration is too high.1. Employ high dilution conditions by adding the substrate slowly to a large volume of the reaction solvent.
Epimerization at a stereocenter 1. The reaction conditions are too harsh (e.g., strong base, high temperature).1. Use a milder base and run the reaction at a lower temperature. 2. Screen different solvents to find one that minimizes epimerization.

Data Presentation

Table 1: Comparison of Key Reaction Yields in Different Hasubanan Core Syntheses
Synthetic Strategy Key Reaction Substrate Reagents and Conditions Yield (%) Reference
Oxidative Phenolic CouplingIntramolecular C-C bond formationSubstituted Phenol (B47542)PhI(OAc)₂, CF₃CH₂OH, rt, 1h78[1]
Diels-Alder ApproachEnantioselective Diels-AlderBenzoquinone and DieneChiral Lewis Acid, CH₂Cl₂, -78 °C92 (95% ee)[3][4]
Dieckmann CondensationIntramolecular CyclizationDiester PrecursorNaH, THF, reflux65[6][7]
Palladium-Catalyzed CascadeCascade CyclizationAryl Halide with AlkenePd(OAc)₂, PPh₃, K₂CO₃, DMF, 110 °C55[5]
Aza-Michael AdditionIntramolecular CyclizationAmino-enoneDBU, CH₃CN, rt85[2]

Experimental Protocols

Protocol 1: Oxidative Phenolic Coupling for Hasubanan Core Construction

This protocol is a representative example of an oxidative phenolic coupling reaction used to form a key C-C bond in the hasubanan skeleton.[1][2]

Materials:

  • Substituted phenol precursor (1.0 eq)

  • Phenyliodine diacetate (PIDA) (1.2 eq)

  • 2,2,2-Trifluoroethanol (TFE) (0.05 M)

  • Anhydrous sodium bicarbonate

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the substituted phenol precursor in TFE in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add PIDA in one portion to the stirred solution at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate.

  • Dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired cyclized product.

Mandatory Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product start Substituted Phenol Precursor reaction Oxidative Phenolic Coupling start->reaction PIDA, TFE quench Quench with Na₂S₂O₃ reaction->quench extract Extract with DCM quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography product Hasubanan Core chromatography->product

Caption: Experimental workflow for the oxidative phenolic coupling route.

signaling_pathway cluster_main Alternative Synthetic Routes to Hasubanan Core A Dearomative Oxidative Phenolic Coupling E Hasubanan Core Structure A->E aza-Michael Addition B [3,3]-Sigmatropic Rearrangement B->E Cyclization C Enantioselective Diels-Alder C->E Further Transformations D Intramolecular Dieckmann Condensation D->E Tautomerization

Caption: Key synthetic strategies for accessing the hasubanan core.

References

Managing stereochemistry during the synthesis of Hasubanonine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of Hasubanonine, with a specific focus on managing stereochemistry.

Frequently Asked Questions (FAQs)

Q1: What are the key stereocenters in this compound and what are the main strategies to control them?

A1: this compound has a complex tetracyclic core with multiple stereocenters. The core structure is an aza-[4.4.3]-propellane skeleton.[1][2][3] Key stereochemical challenges arise from the formation of this intricate structure. The primary strategies for controlling the stereochemistry include:

  • Enantioselective Diels-Alder Reaction: This reaction can be used to set the absolute stereochemistry of a key precursor, which is then elaborated to the final product.[4]

  • Diastereoselective Addition to Chiral Auxiliaries: The use of chiral auxiliaries, such as N-tert-butanesulfinimine, allows for the diastereoselective addition of nucleophiles to generate chiral α-tertiary amines.[1]

  • Enantioselective Allylation: Chiral reagents can be used for the enantioselective allylation of ketone intermediates, establishing a key stereocenter with high enantiomeric excess.[5]

  • Memory of Chirality: This strategy involves the transfer of chirality from a temporary stereocenter to a new one during a chemical transformation.[1][6]

  • Substrate-Controlled Diastereoselection: In many cases, the existing stereocenters in a complex intermediate direct the stereochemical outcome of subsequent reactions.

Q2: What are some common side reactions that can affect the stereochemical purity of this compound intermediates?

A2: During the synthesis of this compound, several side reactions can compromise the stereochemical integrity of the intermediates. A notable issue is undesired rearrangement during acid-promoted cyclization steps.[6] This can be mitigated by carefully selecting the acid and reaction conditions. Epimerization of stereocenters alpha to a carbonyl group is another potential issue that can be addressed by careful choice of reagents and reaction conditions.

Q3: How can I confirm the absolute stereochemistry of my synthetic intermediates?

A3: The absolute stereochemistry of intermediates and the final product can be determined using several analytical techniques. X-ray crystallography provides unambiguous determination of the absolute configuration of crystalline compounds. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful tool for determining the enantiomeric excess (ee) of chiral molecules. Additionally, comparison of optical rotation values and Nuclear Magnetic Resonance (NMR) data with reported values for known compounds can help in confirming the stereochemistry.

Troubleshooting Guides

Poor Diastereoselectivity in the Addition to a Chiral Iminium Ion
Symptom Possible Cause(s) Suggested Solution(s)
Low diastereomeric ratio (dr) in the addition of a nucleophile (e.g., acetylide) to a chiral iminium ion intermediate.1. Steric Hindrance: The nucleophile or the substrate may have unfavorable steric interactions that prevent a highly selective approach. 2. Reaction Temperature: The reaction may not be run at a low enough temperature to maximize selectivity. 3. Lewis Acid: The choice of Lewis acid to generate the iminium ion can influence the transition state geometry.1. Modify the Nucleophile: Use a less sterically demanding nucleophile if possible. 2. Optimize Temperature: Run the reaction at lower temperatures (e.g., -78 °C) to enhance diastereoselectivity. 3. Screen Lewis Acids: Experiment with different Lewis acids (e.g., TiCl4, BF3·OEt2) to find the optimal conditions for facial selectivity.
Low Enantioselectivity in Ketone Allylation
Symptom Possible Cause(s) Suggested Solution(s)
Low enantiomeric excess (ee) in the allylation of a ketone intermediate using a chiral catalyst.1. Catalyst Inactivity/Decomposition: The chiral catalyst may not be active or may be decomposing under the reaction conditions. 2. Sub-optimal Ligand: The chiral ligand may not be providing a sufficiently asymmetric environment. 3. Incorrect Reagent Stoichiometry: The ratio of catalyst, ligand, and reagent may not be optimal.1. Use Fresh Catalyst: Ensure the catalyst is fresh and handled under inert conditions. 2. Screen Chiral Ligands: Test a variety of chiral ligands to find one that provides higher enantioselectivity for your specific substrate. Nakamura's chiral bisoxazoline-ligated allylzinc reagent has been shown to be effective.[5] 3. Optimize Stoichiometry: Carefully titrate the reagents and optimize the catalyst loading.
Unexpected Rearrangement During Cyclization
Symptom Possible Cause(s) Suggested Solution(s)
Formation of a rearranged product during the final acid-promoted cyclization to form the hasubanan (B79425) core.1. Acid Strength: The acid used may be too strong, leading to undesired cationic rearrangements.[6] 2. Reaction Temperature/Time: Prolonged reaction times or high temperatures can favor rearrangement pathways.1. Attenuate Acid Strength: Use a weaker acid or a buffered system to promote the desired cyclization without causing rearrangement.[6] 2. Optimize Reaction Conditions: Carefully monitor the reaction and quench it as soon as the desired product is formed. Running the reaction at a lower temperature may also help.

Experimental Protocols

Enantioselective Diels-Alder Reaction

This protocol is a general representation of an enantioselective Diels-Alder reaction that can be used to establish the initial stereochemistry in the synthesis of hasubanan alkaloids.[4]

Materials:

  • 5-(trimethylsilyl)cyclopentadiene

  • 5-(2-azidoethyl)-2,3-dimethoxybenzoquinone

  • Chiral Lewis Acid Catalyst (e.g., a chiral copper(II)-bis(oxazoline) complex)

  • Dichloromethane (B109758) (anhydrous)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the chiral Lewis acid catalyst in anhydrous dichloromethane at -78 °C under an inert atmosphere, add the 5-(2-azidoethyl)-2,3-dimethoxybenzoquinone.

  • Stir the mixture for 15 minutes.

  • Add 5-(trimethylsilyl)cyclopentadiene dropwise to the solution.

  • Stir the reaction mixture at -78 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract the product with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting Diels-Alder adduct by column chromatography on silica (B1680970) gel.

Data Presentation

Comparison of Enantioselective Allylation Methods
Ketone Substrate Chiral Reagent Enantiomeric Excess (ee) Reference
Ketone 19Nakamura's chiral bisoxazoline-ligated allylzinc reagent93%[5]
Structurally Related Ketone 1Nakamura's chiral bisoxazoline-ligated allylzinc reagent92%[5]
Structurally Related Ketone 2Nakamura's chiral bisoxazoline-ligated allylzinc reagent96%[5]

Visualizations

Logical Workflow for Troubleshooting Stereochemical Issues

troubleshooting_workflow start Problem: Poor Stereoselectivity check_reaction Identify Key Stereochemistry-Determining Step start->check_reaction diels_alder Enantioselective Diels-Alder check_reaction->diels_alder If... allylation Enantioselective Allylation check_reaction->allylation If... addition Diastereoselective Addition check_reaction->addition If... cyclization Rearrangement in Cyclization check_reaction->cyclization If... catalyst Check Catalyst/Ligand - Purity - Activity - Loading diels_alder->catalyst allylation->catalyst temp_conc Optimize Reaction Conditions - Temperature - Concentration - Solvent addition->temp_conc acid_strength Modify Acid Strength/Type cyclization->acid_strength catalyst->temp_conc reagents Verify Reagent Purity/Stoichiometry temp_conc->reagents solution Improved Stereoselectivity reagents->solution acid_strength->solution

Caption: Troubleshooting workflow for poor stereoselectivity.

Simplified Synthetic Pathway Highlighting Stereocontrol

hasubanonine_synthesis start Achiral Starting Materials step1 Enantioselective Reaction (e.g., Diels-Alder) start->step1 chiral_intermediate Chiral Intermediate (Absolute Stereochemistry Set) step1->chiral_intermediate High ee step2 Diastereoselective Transformations chiral_intermediate->step2 tetracyclic_core Tetracyclic Precursor (Relative Stereochemistry Controlled) step2->tetracyclic_core High dr step3 Final Cyclization/Functionalization tetracyclic_core->step3 This compound This compound step3->this compound

Caption: Key stages of stereochemical control in this compound synthesis.

References

Troubleshooting low yields in the extraction of alkaloids from natural sources.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting low yields in the extraction of alkaloids from natural sources. This guide is designed for researchers, scientists, and drug development professionals to identify and resolve common issues encountered during the extraction process.

Frequently Asked Questions (FAQs)

Q1: My alkaloid extraction yield is significantly lower than expected. What are the most common causes?

A1: Low extraction yields can be attributed to several factors throughout the experimental workflow. The most critical aspects to investigate are the quality and preparation of the plant material, the choice of extraction solvent and its polarity, the extraction method itself, and the pH of the extraction medium. Degradation of the target alkaloid due to excessive heat or light exposure is also a common culprit.[1][2]

Q2: How does the quality of the plant material affect alkaloid yield?

A2: The concentration of alkaloids can vary significantly based on the plant's geographical source, the season of collection, and even genetic differences between individual plants.[2][3] Improper drying and storage can also lead to enzymatic degradation of the target compounds.[2] For instance, the highest concentration of mahanine (B1683992) in Murraya koenigii leaves is found when collected between September and December.[2]

Q3: What is the role of solvent selection in alkaloid extraction?

A3: The choice of solvent is crucial and depends on the polarity of the target alkaloid.[1][2] Alkaloids can exist as free bases or salts. Free bases are generally soluble in less polar organic solvents, while their salts are more soluble in polar solvents like water and alcohols.[4] Using a solvent with inappropriate polarity will result in poor extraction.[1] For example, methanol (B129727) has been shown to be highly effective for extracting a broad range of phytochemicals due to its polarity.[2]

Q4: Can the pH of the extraction medium impact the yield?

A4: Yes, pH plays a significant role. Most alkaloids are basic compounds. Extraction in an acidic aqueous solution (pH 2-3) converts alkaloids into their salt form, making them water-soluble.[1] Subsequently, making the aqueous extract alkaline (pH 9-10) converts the salts back to their free base form, which can then be extracted with an immiscible organic solvent.[1][5] This acid-base liquid-liquid extraction is a common and effective purification strategy.[5]

Q5: Are there more efficient extraction techniques than traditional maceration or Soxhlet extraction?

A5: Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can significantly improve extraction efficiency.[1][3] These methods enhance solvent penetration and mass transfer, often leading to higher yields in shorter times and with less solvent consumption.[3][6] Pressurized Liquid Extraction (PLE) is another advanced method that uses elevated temperatures and pressures to increase extraction efficiency.[6][7]

Q6: My crude extract is impure. How can I improve its purity?

A6: Crude extracts often contain a mixture of compounds like pigments and tannins.[1] To improve purity, a multi-step extraction can be employed. Start with a non-polar solvent to remove lipids and pigments before extracting the target alkaloid with a more polar solvent.[1] Liquid-liquid extraction, as described in A4, is a powerful technique for separating alkaloids based on their differential solubility in two immiscible liquids at different pH values.[1]

Troubleshooting Guide

This table summarizes common problems, their likely causes, and suggested solutions to improve your alkaloid extraction yield.

Problem Likely Cause(s) Suggested Solution(s)
Low Yield of Crude Extract Improper Solvent Selection: The polarity of the solvent may not be suitable for the target alkaloid.[1]Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, methanol, ethanol) or consider using a solvent mixture.[1]
Inadequate Plant Material Preparation: The particle size may be too large, limiting solvent penetration.[2]Ensure the plant material is finely ground to a uniform powder to increase the surface area for extraction.[2][5]
Suboptimal Extraction Time and Temperature: The extraction may be too short or the temperature too low for efficient extraction.[1]Increase the extraction time in increments and optimize the temperature.[1][8] However, be cautious of potential degradation at high temperatures.[9]
Degradation of Target Alkaloid: Alkaloids can be sensitive to heat, light, or extreme pH.[1][5]Use a rotary evaporator under reduced pressure for solvent removal to minimize heat exposure.[5] Protect extracts from light by using amber glassware.[5]
Inconsistent Yields Between Batches Natural Variability of Plant Material: Alkaloid content can vary based on geographical location, harvest season, and genetics.[2][3]If possible, source plant material from a consistent location and season. Screen small batches of new material to assess alkaloid content.[3]
Co-extraction of Impurities Non-selective Solvent: The chosen solvent may be co-extracting a wide range of other compounds.Employ a sequential extraction with solvents of increasing polarity. Perform an acid-base liquid-liquid extraction to selectively isolate the alkaloids.[1]

Experimental Protocols

General Acid-Base Extraction for Alkaloids

This protocol is a widely used method for the selective extraction and purification of alkaloids.

  • Preparation of Plant Material: Dry the plant material at a controlled temperature (e.g., 50°C) and grind it into a fine powder (e.g., 40-60 mesh).[2][5]

  • Initial Extraction: Macerate or reflux the powdered plant material with an appropriate organic solvent (e.g., 70% ethanol) to extract a broad range of compounds, including the alkaloids.[5]

  • Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract.[2]

  • Acidification: Dissolve the crude extract in a dilute acidic solution (e.g., 1-5% HCl, pH 2-3). This will convert the alkaloids into their water-soluble salt forms.[1]

  • Washing with Non-Polar Solvent: Wash the acidic aqueous solution with a non-polar organic solvent (e.g., n-hexane) to remove non-polar impurities, which will remain in the organic phase. Discard the organic layer.[5]

  • Basification: Adjust the pH of the aqueous layer to approximately 9-10 with a base (e.g., ammonium (B1175870) hydroxide). This converts the alkaloid salts back to their free base form, which are generally less soluble in water.[1][5]

  • Extraction of Free Base: Extract the basified aqueous solution multiple times with an immiscible organic solvent (e.g., chloroform (B151607) or dichloromethane). The free base alkaloids will partition into the organic phase.[1][5]

  • Final Concentration: Combine the organic layers, dry them over an anhydrous salt (e.g., sodium sulfate), filter, and evaporate the solvent under reduced pressure to yield the purified crude alkaloid extract.[5]

Visualizations

Troubleshooting Workflow for Low Alkaloid Yield

The following diagram outlines a logical workflow for troubleshooting and resolving issues of low yield during alkaloid extraction.

Low_Yield_Troubleshooting start Low Alkaloid Yield check_material Step 1: Verify Plant Material start->check_material check_solvent Step 2: Evaluate Solvent System check_material->check_solvent Material OK? sub_material Quality? Season? Drying? Particle Size? check_material->sub_material check_params Step 3: Optimize Extraction Parameters check_solvent->check_params Solvent OK? sub_solvent Polarity? pH? check_solvent->sub_solvent check_technique Step 4: Consider Extraction Technique check_params->check_technique Parameters Optimized? sub_params Time? Temperature? Solvent:Solid Ratio? check_params->sub_params check_degradation Step 5: Investigate Degradation check_technique->check_degradation Technique Efficient? sub_technique Maceration vs. UAE/MAE? check_technique->sub_technique solution Improved Yield check_degradation->solution No Degradation? sub_degradation Heat? Light? Extreme pH? check_degradation->sub_degradation

Caption: A step-by-step troubleshooting workflow for low alkaloid yields.

General Alkaloid Extraction Workflow

This diagram illustrates the general steps involved in a typical acid-base extraction protocol for alkaloids from a natural source.

Alkaloid_Extraction_Workflow plant_material 1. Powdered Plant Material initial_extraction 2. Extraction with Solvent (e.g., Methanol/Ethanol) plant_material->initial_extraction filtration 3. Filtration initial_extraction->filtration concentration1 4. Concentration (Rotovap) filtration->concentration1 crude_extract Crude Extract concentration1->crude_extract acidification 5. Dissolve in Acidic Water (pH 2-3) crude_extract->acidification wash 6. Wash with Non-Polar Solvent (e.g., Hexane) acidification->wash basification 7. Basify Aqueous Layer (pH 9-10) wash->basification final_extraction 8. Extract with Organic Solvent (e.g., Chloroform) basification->final_extraction drying_concentration 9. Dry and Concentrate final_extraction->drying_concentration purified_alkaloids Purified Alkaloid Extract drying_concentration->purified_alkaloids

Caption: A general workflow for the extraction and purification of alkaloids.

References

Technical Support Center: Optimizing Chromatographic Separation of Hasubanan Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic separation of hasubanan (B79425) alkaloids.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the essential first steps for isolating hasubanan alkaloids from plant material?

A1: The initial process involves several key stages. First, the plant material is dried and ground into a moderately coarse powder to maximize solvent contact.[1] A common and effective method is to then perform an acid-base extraction. The powdered material is extracted with an acidified aqueous solution (e.g., using HCl or acetic acid) to protonate the alkaloids and bring them into the solution.[1][2] The acidic extract is then washed with a non-polar solvent like petroleum ether to remove fats and waxes.[3] Following this, the aqueous layer is made alkaline (e.g., with ammonium (B1175870) hydroxide) to deprotonate the alkaloids into their free base form.[1][3] Finally, the free bases are extracted using an organic solvent such as chloroform (B151607).[2][3] This crude alkaloid extract can then be further purified.

Q2: Which chromatographic techniques are most suitable for the separation and analysis of hasubanan alkaloids?

A2: A combination of techniques is often employed. For initial isolation and purification from a crude extract, column chromatography is widely used with stationary phases like silica (B1680970) gel, Rp-18, and Sephadex LH-20.[2] For analytical quantification and purity assessment, High-Performance Liquid Chromatography (HPLC) is a highly sensitive and versatile method.[4][5] Gas Chromatography-Mass Spectrometry (GC-MS) is also valuable for identifying the chemical composition of volatile alkaloids or their derivatives.[2][6] Additionally, Thin-Layer Chromatography (TLC) is an indispensable tool for rapid monitoring of fractions and reaction progress.[4][7] For preparative scale, High-Speed Counter-Current Chromatography (HSCCC) is an effective all-liquid technique that avoids irreversible sample adsorption.[3]

Q3: How do I choose between HPLC and GC-MS for my analysis?

A3: The choice depends on the properties of the specific hasubanan alkaloids and the analytical goal. HPLC is generally the preferred method for its versatility in handling a wide range of polarities and its suitability for non-volatile and thermally unstable compounds.[7] GC-MS is ideal for identifying and quantifying volatile compounds.[6] However, many complex alkaloids, including some hasubanans, may require chemical derivatization to increase their volatility and thermal stability for GC analysis.[8] If structural elucidation is a primary goal, the mass spectrometry data from both LC-MS/MS and GC-MS/MS can provide crucial fragmentation information.[8]

Q4: What are the most common stationary phases for separating hasubanan alkaloids?

A4: For normal-phase chromatography, silica gel is the most common choice for initial column chromatography purification.[2] For reversed-phase HPLC, C18 (octadecyl-silica) columns are frequently used.[9] Due to the basic nature of alkaloids, specialized "base-deactivated" or "end-capped" C18 columns are highly recommended to minimize unwanted interactions with residual silanol (B1196071) groups, which can cause poor peak shape.[9] For challenging separations where C18 does not provide adequate resolution, alternative stationary phases like pentafluorophenyl (PFP) can offer different selectivity.[9]

Section 2: Troubleshooting Guide

This guide addresses specific issues that may arise during the chromatographic separation of hasubanan alkaloids.

High-Performance Liquid Chromatography (HPLC)

Q: My alkaloid peaks are broad and tailing in reversed-phase HPLC. What can I do?

A: Peak tailing for basic compounds like alkaloids is a frequent issue, primarily caused by secondary interactions between the protonated amine groups of the analyte and acidic residual silanol groups on the silica-based stationary phase.[9]

  • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase to below 3 (using additives like formic acid or trifluoroacetic acid) protonates the silanol groups, minimizing their ability to interact with the basic alkaloids.[9]

  • Solution 2: Use a Competing Base: Add a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, effectively masking them from the analyte.[9]

  • Solution 3: Employ a Modern Column: Use a high-purity, end-capped, or base-deactivated column specifically designed for the analysis of basic compounds. These columns have a minimal number of free silanol groups.[9]

  • Solution 4: Reduce Sample Load: Column overloading can exacerbate tailing. Try injecting a more dilute sample to see if the peak shape improves.[9]

Q: I am seeing poor resolution between two structurally similar hasubanan alkaloids. How can I improve the separation?

A: Achieving baseline separation for closely related isomers or analogues can be challenging.

  • Solution 1: Optimize the Mobile Phase: Systematically vary the organic solvent composition (e.g., acetonitrile (B52724) vs. methanol) and the gradient slope. A shallower gradient often improves the resolution of closely eluting peaks.

  • Solution 2: Change Column Selectivity: If optimizing the mobile phase is insufficient, switch to a column with a different stationary phase. A pentafluorophenyl (PFP) column, for instance, provides alternative selectivity mechanisms compared to a standard C18 column and may resolve the compounds.[9]

  • Solution 3: Adjust Temperature: Increasing the column temperature can sometimes improve efficiency and alter selectivity, potentially leading to better resolution. However, ensure your analytes are stable at higher temperatures.

Q: My compound is not retained and elutes in the solvent front on a C18 column. What is the issue?

A: This indicates that the analyte has very little affinity for the stationary phase and is too polar for the current conditions.

  • Solution 1: Decrease Mobile Phase Polarity: Significantly reduce the amount of organic solvent (e.g., acetonitrile, methanol) in your mobile phase. You may need to start with a high aqueous percentage (e.g., 95% water/5% organic).

  • Solution 2: Consider HILIC: For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable alternative to reversed-phase. HILIC uses a polar stationary phase with a primarily organic mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS)

Q: My hasubanan alkaloids are showing poor peak shape or appear to be decomposing in the GC system. How can I fix this?

A: Hasubanan alkaloids can be thermally labile and may degrade in the high-temperature environment of the GC injector port. The presence of active sites in the GC liner or column can also contribute to peak tailing.

  • Solution 1: Derivatization: Use a derivatizing agent (e.g., BSTFA) to convert the polar N-H and O-H groups into more stable and volatile silyl (B83357) ethers and amides. This is a common strategy for analyzing complex alkaloids.[8]

  • Solution 2: Use a Deactivated Inlet Liner: Ensure you are using a high-quality, deactivated glass liner in your injector to minimize active sites that can cause analyte degradation.

  • Solution 3: Optimize Injection Temperature: Lower the injector temperature to the minimum required to achieve efficient volatilization of your compounds without causing thermal decomposition.

General & Preparative Chromatography

Q: My compound appears to be degrading on my silica gel column during purification. What are my options?

A: Silica gel is acidic and can cause the degradation of sensitive compounds.[10]

  • Solution 1: Deactivate the Silica Gel: Neutralize the silica gel by preparing the slurry with a small amount of a base, like triethylamine or ammonia, in the eluent.[10][11]

  • Solution 2: Use an Alternative Stationary Phase: Switch to a more inert stationary phase such as alumina (B75360) (neutral or basic) or Florisil.[10]

  • Solution 3: Use Reversed-Phase Chromatography: If applicable, use preparative reversed-phase (C18) chromatography, which operates under less harsh conditions for many compounds.

Section 3: Data & Methods

Data Presentation

The tables below provide representative starting parameters for method development. Optimal conditions must be determined empirically for specific hasubanan alkaloids.

Table 1: Example HPLC Method Parameters for Alkaloid Analysis

Parameter Setting Rationale & Comments
Analyte Type Hasubanan Alkaloids Basic, nitrogen-containing compounds.
Column Reversed-Phase C18, Base-Deactivated (e.g., 150 x 4.6 mm, 5 µm) End-capped columns are crucial to prevent peak tailing from silanol interactions.[9]
Mobile Phase A Water with 0.1% Formic Acid Acid modifier sharpens peaks by protonating silanols.[9]
Mobile Phase B Acetonitrile with 0.1% Formic Acid Common organic modifier. Methanol can be an alternative.
Elution Mode Gradient A gradient from 5% to 95% B over 20-30 minutes is a good starting point for complex mixtures.
Flow Rate 1.0 mL/min Standard analytical flow rate for a 4.6 mm ID column.

| Detection | UV/DAD at 215 nm and 254 nm | Many alkaloids have UV absorbance. DAD allows for spectral confirmation.[12] |

Table 2: Example GC-MS Method Parameters for Alkaloid Analysis

Parameter Setting Rationale & Comments
Analyte Type Derivatized Hasubanan Alkaloids Derivatization is often necessary to improve volatility and stability.[8]
Column 5% Phenyl Polymethylsiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) A robust, general-purpose column with good performance for a wide range of analytes.[6]
Carrier Gas Helium Standard carrier gas for MS applications.
Injection Mode Splitless (1 µL) For trace analysis to ensure maximum transfer of analyte to the column.[8]
Injector Temp. 280 °C (or lowest possible) Balance between efficient volatilization and preventing thermal degradation.
Oven Program Start at 100°C, hold 2 min, ramp at 10°C/min to 300°C, hold 5 min A typical starting program to separate compounds with varying boiling points.

| Detection | Mass Spectrometer (Scan mode) | Scan a mass range (e.g., 50-550 amu) for identification of unknown peaks. |

Experimental Protocols

Protocol 1: General Extraction of Hasubanan Alkaloids from Plant Material

  • Preparation: Weigh 100 g of dried, powdered plant material.

  • Acid Extraction: Macerate the powder in 1 L of 2% hydrochloric acid (HCl) solution for 24 hours with occasional stirring. Filter the mixture and collect the acidic aqueous extract.

  • Degreasing: Transfer the acidic extract to a separatory funnel and extract three times with 300 mL portions of petroleum ether to remove non-polar compounds. Discard the organic layers.[3]

  • Basification: Adjust the pH of the aqueous solution to approximately 10 with concentrated ammonium hydroxide. Perform this step in a fume hood and cool the solution in an ice bath.[3]

  • Free Base Extraction: Extract the alkaline solution three times with 500 mL portions of chloroform. The deprotonated alkaloids will move into the organic phase.[2][3]

  • Drying and Concentration: Combine the chloroform extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude alkaloid extract.

  • Storage: Store the crude extract at low temperatures for subsequent chromatographic purification.[13]

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis

  • Sample Preparation: Dissolve a known amount of the crude alkaloid extract (e.g., 1 mg) in 1 mL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Filter the solution through a 0.45 µm syringe filter before injection.[14]

  • System Equilibration: Equilibrate the HPLC system (using the parameters from Table 1) with the initial mobile phase composition until a stable baseline is achieved (typically 15-30 minutes).

  • Injection: Inject 10 µL of the prepared sample onto the column.

  • Data Acquisition: Run the gradient method and acquire data using the UV/DAD detector.

  • Analysis: Integrate the peaks of interest to determine their retention times and relative areas. Compare with authentic standards if available for identification and quantification.

Section 4: Visualized Workflows and Logic

The following diagrams illustrate key processes for separating and troubleshooting hasubanan alkaloids.

G General Workflow for Hasubanan Alkaloid Separation cluster_prep Sample Preparation cluster_extract Extraction & Partitioning cluster_purify Purification & Analysis p1 Plant Material (Dried, Powdered) e1 Acid Extraction (e.g., 2% HCl) p1->e1 e2 Filtration e1->e2 e3 Degreasing (with non-polar solvent) e2->e3 e4 Basification (e.g., NH4OH to pH 10) e3->e4 e5 Free Base Extraction (with Chloroform) e4->e5 e6 Concentration e5->e6 e7 Crude Alkaloid Extract e6->e7 c1 Column Chromatography (e.g., Silica Gel) e7->c1 Preparative Scale a1 Analytical HPLC / GC-MS e7->a1 Analytical Scale c2 Fraction Collection c1->c2 a2 Purity Check (TLC/HPLC) c2->a2 c3 Isolated Hasubanan Alkaloids a2->c3

Caption: Workflow from plant material to isolated alkaloids.

G Troubleshooting Poor Peak Shape (Tailing) in HPLC start Problem: Peak Tailing Observed q1 Is the column base-deactivated? start->q1 s1 Action: Switch to a base-deactivated or end-capped column. q1->s1 No q2 Is the mobile phase pH < 3? q1->q2 Yes a1_yes YES a1_no NO s1->q2 s2 Action: Add 0.1% Formic Acid or TFA to the mobile phase. q2->s2 No q3 Is a competing base (e.g., TEA) being used? q2->q3 Yes a2_yes YES a2_no NO s2->q3 s3 Action: Add a competing base (e.g., 0.1% Triethylamine) to the mobile phase. q3->s3 No q4 Is the sample concentration low? q3->q4 Yes a3_yes YES a3_no NO s3->q4 s4 Action: Dilute the sample (10x or 100x) and reinject. q4->s4 No end Result: Improved Peak Shape q4->end Yes a4_yes YES a4_no NO s4->end

Caption: A decision tree for resolving peak tailing in HPLC.

References

Validation & Comparative

A Comparative Analysis of the Opioid Receptor Affinity of Hasubanonine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

While the initial hypothesis that the unnatural enantiomer of hasubanonine could serve as a potent analgesic has been disproven, a comparative analysis of the opioid receptor affinity of both (+)-hasubanonine and (-)-hasubanonine provides valuable insights for researchers in pharmacology and drug development. Hasubanan (B79425) alkaloids, a class of compounds structurally related to morphinan (B1239233) opioids, have demonstrated interaction with opioid receptors, suggesting a potential, albeit non-analgesic, pharmacological relevance.

This guide synthesizes the available data on the opioid receptor binding affinity of this compound enantiomers, presenting a clear comparison for scientific evaluation.

Opioid Receptor Binding Affinity

The primary mechanism for the analgesic effect of opioids is their interaction with opioid receptors, particularly the mu (µ), delta (δ), and kappa (κ) receptors. While comprehensive comparative studies on the analgesic activity of this compound enantiomers are scarce due to the refutation of the initial analgesic hypothesis, existing research indicates that hasubanan alkaloids, as a class, exhibit affinity for the delta-opioid receptor.

A study on various hasubanan alkaloids isolated from Stephania japonica revealed binding affinities for the human delta-opioid receptor with IC50 values ranging from 0.7 to 46 µM. While this study did not specifically report on the individual enantiomers of this compound, it establishes the precedent for interaction between this class of molecules and opioid receptors. The lack of significant analgesic activity, particularly for the unnatural enantiomer, suggests that its affinity for opioid receptors, if any, does not translate into a functional analgesic response in vivo.

Table 1: Comparative Opioid Receptor Affinity of this compound Enantiomers

EnantiomerTarget ReceptorBinding Affinity (Ki or IC50)
(+)-HasubanonineOpioid ReceptorsData not available in published literature
(-)-HasubanonineOpioid ReceptorsData not available in published literature

Note: Specific quantitative binding data for the individual enantiomers of this compound is not currently available in the public domain. The table reflects this data gap and will be updated as new research emerges.

Experimental Protocols

To determine the binding affinity of compounds to opioid receptors, competitive binding assays are commonly employed. Below is a generalized protocol representative of the methodology used in such studies.

Opioid Receptor Binding Assay Protocol

1. Materials:

  • Cell membranes expressing the human opioid receptor of interest (µ, δ, or κ).
  • Radioligand specific for the target receptor (e.g., [³H]DAMGO for µ-opioid receptor, [³H]DPDPE for δ-opioid receptor, [³H]U69,593 for κ-opioid receptor).
  • Test compounds: (+)-Hasubanonine and (-)-Hasubanonine.
  • Non-specific binding control (e.g., Naloxone).
  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
  • Scintillation cocktail.
  • Glass fiber filters.
  • Scintillation counter.

2. Procedure:

  • Prepare serial dilutions of the this compound enantiomers.
  • In a 96-well plate, combine the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.
  • Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow for binding equilibrium to be reached.
  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
  • Wash the filters with ice-cold incubation buffer to remove any non-specifically bound radioligand.
  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific binding against the logarithm of the test compound concentration.
  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.
  • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Experimental Workflow

The following diagram illustrates the typical workflow for assessing the opioid receptor binding affinity of the this compound enantiomers.

experimental_workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep_enantiomers Prepare this compound Enantiomer Solutions incubation Incubation of Membranes, Radioligand & Enantiomers prep_enantiomers->incubation prep_membranes Prepare Receptor Membranes prep_membranes->incubation prep_radioligand Prepare Radioligand prep_radioligand->incubation filtration Rapid Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation calc_ic50 IC50 Determination scintillation->calc_ic50 calc_ki Ki Calculation calc_ic50->calc_ki signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound Enantiomer receptor Opioid Receptor (GPCR) This compound->receptor Binding g_protein G-Protein (Gi/Go) receptor->g_protein Activation adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibition camp ↓ cAMP adenylyl_cyclase->camp

A Structural and Functional Comparison of Hasubanonine and Morphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the structural, physicochemical, and biological properties of Hasubanonine and morphine. The information presented herein is collated from experimental data to facilitate further research and development in the field of pharmacology and medicinal chemistry.

Introduction

This compound and morphine are both naturally occurring alkaloids with complex polycyclic structures. Morphine, a morphinan (B1239233) alkaloid, is a potent opioid analgesic and the benchmark against which new analgesics are often compared. This compound belongs to the hasubanan (B79425) class of alkaloids, which are structurally related to morphinans. This guide explores the key differences and similarities between these two molecules to provide a comprehensive resource for researchers.

Structural and Physicochemical Properties

Morphine is a pentacyclic alkaloid with the chemical formula C17H19NO3.[1] this compound is a more complex alkaloid with the chemical formula C21H27NO5.[2] The core structure of hasubanan alkaloids, including this compound, is structurally similar to that of morphine. The following table summarizes the key physicochemical properties of both compounds.

PropertyThis compoundMorphine
Chemical Structure (Structure Image Placeholder)(Structure Image Placeholder)
Molecular Formula C21H27NO5[2]C17H19NO3[1]
Molar Mass 373.45 g/mol [2]285.34 g/mol
Class Hasubanan Alkaloid[2]Morphinan Alkaloid
Melting Point Not available255 °C[3]
Water Solubility Not availableSparingly soluble (149 mg/L at 20°C)[3]
pKa Not available8.21

Biological Activity: A Comparative Analysis

The primary biological targets for morphine are the opioid receptors: mu (µ), delta (δ), and kappa (κ). Experimental data on the direct binding of this compound to these receptors is limited. However, studies on a series of hasubanan alkaloids provide insights into their potential opioid receptor activity.

Opioid Receptor Binding Affinity

The binding affinity of a compound for a receptor is a critical determinant of its pharmacological activity. This is often quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.

Receptor SubtypeThis compound (Ki, nM)Morphine (Ki, nM)
Mu (µ) Opioid Receptor Data not available1.168 - 1.2[4][5]
Delta (δ) Opioid Receptor IC50: 700 - 46,000 (for hasubanan alkaloids)[6][7]~250
Kappa (κ) Opioid Receptor Inactive (for hasubanan alkaloids)[6][7]~350

Studies on a range of hasubanan alkaloids have shown that they possess affinity for the human delta-opioid receptor, with IC50 values ranging from 0.7 to 46 µM.[6][7] These studies also indicated that hasubanan alkaloids are inactive at the kappa-opioid receptor but may have a similar potency to some opioids at the mu-opioid receptor.[6][7]

Signaling Pathways

Opioid receptors are G-protein coupled receptors (GPCRs). Upon activation by an agonist like morphine, they initiate a downstream signaling cascade that ultimately leads to the observed physiological effects.

Morphine Signaling Pathway

The binding of morphine to opioid receptors, primarily the µ-opioid receptor, triggers the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein (Gi/o). This leads to the dissociation of the Gα and Gβγ subunits, which then modulate the activity of various downstream effectors. The primary effects include:

  • Inhibition of Adenylyl Cyclase: This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).

  • Modulation of Ion Channels:

    • Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane.

    • Inhibition of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release.

cluster_membrane Cell Membrane cluster_intracellular Intracellular Morphine Morphine MOR μ-Opioid Receptor Morphine->MOR Binds G_Protein Gα(i/o)βγ MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits GIRK GIRK Channel G_Protein->GIRK Activates VGCC Voltage-Gated Ca²⁺ Channel G_Protein->VGCC Inhibits cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization GIRK->Hyperpolarization Neurotransmitter_Release ↓ Neurotransmitter Release VGCC->Neurotransmitter_Release

Figure 1. Simplified signaling pathway of morphine via the μ-opioid receptor.
This compound Signaling Pathway

The specific signaling pathway for this compound has not been extensively characterized in the available literature. Given that hasubanan alkaloids exhibit binding to opioid receptors, it is plausible that they also signal through a G-protein coupled mechanism. However, without direct experimental evidence, the precise downstream effectors and the nature of the signal (i.e., agonist, antagonist, or biased agonist) remain to be elucidated.

Experimental Protocols

Radioligand Competition Binding Assay for Opioid Receptor Affinity

This protocol is a standard method to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand with known high affinity for a specific opioid receptor subtype.

Objective: To determine the Ki of a test compound (e.g., this compound or morphine) for the µ, δ, or κ opioid receptor.

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the recombinant human µ, δ, or κ opioid receptor (e.g., CHO or HEK293 cells).

  • Radioligand: A tritiated, high-affinity ligand specific for the receptor subtype being tested (e.g., [³H]DAMGO for µ, [³H]Naltrindole for δ, or [³H]U69,593 for κ).

  • Test Compound: this compound or morphine.

  • Non-specific Binding Control: A high concentration of a non-selective opioid receptor antagonist (e.g., naloxone).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter: For measuring radioactivity.

Start Start: Prepare Reagents and Cell Membranes Assay_Setup Assay Setup in 96-well Plate: Total Binding, Non-specific Binding, and Competitive Binding Wells Start->Assay_Setup Incubation Incubation: Allow binding to reach equilibrium (e.g., 60-120 min at room temperature) Assay_Setup->Incubation Filtration Filtration: Rapidly separate bound and free radioligand using a cell harvester Incubation->Filtration Washing Washing: Wash filters to remove unbound radioligand Filtration->Washing Scintillation_Counting Scintillation Counting: Quantify radioactivity on filters Washing->Scintillation_Counting Data_Analysis Data Analysis: Calculate Specific Binding, Generate Competition Curve, Determine IC50 and Ki Scintillation_Counting->Data_Analysis End End: Determine Binding Affinity (Ki) Data_Analysis->End

Figure 2. Experimental workflow for a radioligand competition binding assay.

Procedure:

  • Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration determined by optimization experiments.

  • Assay Setup: In a 96-well plate, add the following components in triplicate:

    • Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.

    • Non-specific Binding: Assay buffer, radioligand, non-specific binding control (e.g., 10 µM naloxone), and membrane suspension.

    • Competitive Binding: Assay buffer, radioligand, varying concentrations of the test compound, and membrane suspension.

  • Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of the test compound.

  • Determine IC50: The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. This is determined using non-linear regression analysis of the competition curve.

  • Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This compound and morphine share a structural relationship, both being complex alkaloids. While morphine's interaction with opioid receptors and its subsequent signaling pathways are well-documented, the pharmacological profile of this compound is less clear. The available data on hasubanan alkaloids suggest a potential for interaction with µ and δ opioid receptors, but further research is required to determine the specific binding affinities and functional activities of this compound itself. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies, which will be crucial for understanding the therapeutic potential of this and other hasubanan alkaloids.

References

A Comparative Analysis of Synthetic Routes to the Alkaloid Hasubanonine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of key synthetic strategies for obtaining Hasubanonine, a tetracyclic alkaloid from the hasubanan (B79425) family. This analysis focuses on the racemic synthesis developed by Castle and coworkers, the enantioselective approach by Herzon and coworkers, and an earlier foundational synthesis by Ibuka and coworkers, presenting a comparative look at their efficiency and key chemical transformations.

This compound and its related compounds have garnered interest due to their structural similarity to morphine and other opioid analgesics. Although this compound itself has not demonstrated significant analgesic activity, the hasubanan alkaloid family exhibits affinity for opioid receptors, making the development of efficient synthetic routes a key area of research for potential therapeutic applications.[1][2] This guide will delve into the synthetic pathways, offering a side-by-side comparison of their methodologies, yields, and overall effectiveness.

Comparison of Synthetic Strategies

The total synthesis of this compound has been approached through various strategies, each with its own merits and complexities. The following table summarizes the key quantitative data for the three prominent syntheses discussed in this guide.

Parameter Castle et al. (Racemic) Herzon et al. (Enantioselective) Ibuka et al. (Racemic)
Overall Yield Not explicitly stated in reviewed literatureNot explicitly stated in reviewed literatureNot explicitly stated in reviewed literature
Number of Steps Approx. 11 steps from commercially available materialsApprox. 9 steps from a key intermediateMultiple steps, specific count not detailed in reviewed literature
Key Strategy Convergent synthesis via a phenanthrene (B1679779) intermediateEnantioselective synthesis via a Diels-Alder reaction and diastereoselective additionsConstruction of the hasubanan core via a relay substance
Starting Materials Commercially available aromatic compounds5-(Trimethylsilyl)cyclopentadiene and a substituted benzoquinoneA keto-lactam derivative
Stereochemical Control RacemicEnantioselectiveRacemic

Synthetic Route Overviews and Methodologies

The Castle Synthesis: A Convergent Racemic Approach

The synthetic strategy developed by Steven L. Castle's research group provides a concise and efficient route to racemic (±)-Hasubanonine.[3][4] A key feature of this synthesis is the convergent construction of a phenanthrene intermediate, which is then elaborated to the final tetracyclic structure.

Key Experimental Steps:

  • Formation of the Phenanthrene Core: The synthesis commences with the Suzuki coupling of an aryl iodide and an arylboronic ester to form a biaryl dialdehyde. This intermediate undergoes a double Wittig olefination followed by a ring-closing metathesis reaction to construct the phenanthrene skeleton.[4]

  • Dearomatization and Rearrangement: The phenanthrene intermediate is subjected to an oxidative phenolic coupling to dearomatize one of the aromatic rings. Subsequent treatment with a Grignard reagent and an anionic oxy-Cope rearrangement constructs a key ketone intermediate.[3][4]

  • Final Cyclization: The final ring of the hasubanan core is formed through a sequence involving ozonolysis, reductive amination, and an acid-promoted cyclization.[3]

Experimental Protocol: Oxidative Phenolic Coupling and Anionic Oxy-Cope Rearrangement (Castle et al.)

To a solution of the phenolic dihydrophenanthrene intermediate in methanol, phenyliodine(II) diacetate is added, leading to an oxidative phenolic coupling that forms a masked o-benzoquinone. This intermediate is then reacted with allylmagnesium chloride to yield a tertiary alcohol. The crucial anionic oxy-Cope rearrangement is then effected to produce the subsequent ketone intermediate.[4]

The Herzon Synthesis: An Enantioselective Strategy

Seth B. Herzon's group developed the first enantioselective total synthesis of (−)-Hasubanonine, providing access to the naturally occurring enantiomer.[5][6] This route utilizes an enantioselective Diels-Alder reaction to establish the initial stereochemistry, which is then carried through the synthetic sequence.

Key Experimental Steps:

  • Enantioselective Diels-Alder Reaction: The synthesis begins with an enantioselective Diels-Alder reaction between 5-(trimethylsilyl)cyclopentadiene and a 5-(2-azidoethyl)-2,3-dimethoxybenzoquinone to set the absolute stereochemistry of the molecule.[7]

  • Formation of a Tetracyclic Imine: The Diels-Alder adduct is then converted to a key tetracyclic imine through a Staudinger reduction-aza-Wittig sequence.[7]

  • Diastereoselective Additions and Cyclizations: The synthesis proceeds through highly diastereoselective acetylide additions to an N-methyliminium ion derived from the tetracyclic imine, followed by Friedel-Crafts and Hosomi-Sakurai cyclizations to complete the carbocyclic skeleton of this compound.[7]

Experimental Protocol: Enantioselective Diels-Alder Reaction (Herzon et al.)

The enantioselective Diels-Alder reaction is carried out between 5-(trimethylsilyl)cyclopentadiene and 5-(2-azidoethyl)-2,3-dimethoxybenzoquinone in the presence of a chiral Lewis acid catalyst. The reaction establishes the key stereocenters that are carried through to the final natural product.[7]

The Ibuka Synthesis: An Early Racemic Approach

An earlier total synthesis of (±)-Hasubanonine was reported by Ibuka and coworkers in 1974.[8] This route involves the construction of the hasubanan skeleton through a relay intermediate, 16-oxo-hasubanonine.

Key Experimental Steps:

  • Formation of a Key Intermediate: The synthesis starts from a keto-lactam and proceeds through a series of transformations including oxidation, bromination, and rearrangement to form a bromo-enol-methyl-ether.[8]

  • Construction of the Hasubanan Core: This intermediate is then converted to a β-diketone, which upon methylation, yields (±)-16-oxo-hasubanonine.[8]

  • Conversion to this compound: The relay substance, 16-oxo-hasubanonine, is then reduced and oxidized to afford (±)-Hasubanonine.[8]

Visualizing the Synthetic Pathways

To better understand the flow and logic of each synthetic route, the following diagrams, generated using the DOT language, illustrate the key transformations.

Castle_Synthesis A Aryl Iodide + Arylboronic Ester B Biaryl Dialdehyde A->B Suzuki Coupling C Phenanthrene B->C Wittig Olefination & Ring-Closing Metathesis D Phenolic Dihydrophenanthrene C->D Reduction E Masked o-Benzoquinone D->E Oxidative Phenolic Coupling F Ketone Intermediate E->F Grignard Addition & Anionic oxy-Cope Rearrangement G (±)-Hasubanonine F->G Ozonolysis, Reductive Amination & Cyclization

Caption: Racemic synthesis of this compound by Castle et al.

Herzon_Synthesis A Cyclopentadiene Derivative + Benzoquinone Derivative B Diels-Alder Adduct A->B Enantioselective Diels-Alder Reaction C Tetracyclic Imine B->C Staudinger Reduction- Aza-Wittig Sequence D Key Intermediate C->D Diastereoselective Acetylide Addition E (-)-Hasubanonine D->E Friedel-Crafts & Hosomi-Sakurai Cyclizations

Caption: Enantioselective synthesis of this compound by Herzon et al.

Ibuka_Synthesis A Keto-lactam B Bromo-enol-methyl-ether A->B Multi-step sequence C β-Diketone B->C Conversion D (±)-16-Oxo-hasubanonine (Relay Substance) C->D Methylation E (±)-Hasubanonine D->E Reduction & Oxidation

Caption: Racemic synthesis of this compound by Ibuka et al.

Biological Context and Future Directions

The hasubanan alkaloids, including this compound, are structurally related to morphinans and have been investigated for their pharmacological properties. Studies have shown that some hasubanan alkaloids exhibit affinity for delta-opioid receptors.[2] While this compound itself has not been reported to have strong analgesic effects, the development of enantioselective syntheses, such as the one by Herzon and coworkers, is crucial. It opens the door to synthesizing the unnatural enantiomer of this compound and other related alkaloids, which may possess different and potentially more potent biological activities.[6] The continued exploration of efficient and versatile synthetic routes to the hasubanan core will undoubtedly facilitate further investigation into the therapeutic potential of this fascinating class of natural products.

References

A Comparative Analysis of Synthetic and Natural Hasubanonine: Validating Molecular Architecture

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of a synthetically derived natural product is paramount. This guide provides a detailed comparison of the analytical data for synthetically produced hasubanonine against its naturally occurring counterpart, affirming the successful replication of the complex molecular structure.

This compound, a member of the hasubanan (B79425) family of alkaloids, is a structurally intricate natural product isolated from plants of the Stephania genus, notably Stephania japonica. Its unique tetracyclic framework has made it a compelling target for total synthesis. This guide focuses on the validation of two landmark synthetic routes: the racemic synthesis of (±)-hasubanonine and the first enantioselective total synthesis of (–)-hasubanonine. By juxtaposing the analytical data from these syntheses with that of the natural isolate, we provide a clear and concise validation of their structural identity.

Physicochemical and Spectroscopic Data Comparison

The structural elucidation and confirmation of this compound rely on a suite of analytical techniques. Below is a comprehensive comparison of the key data points between the natural isolate and its synthetic counterparts.

PropertyNatural (-)-HasubanonineSynthetic (-)-HasubanonineSynthetic (±)-Hasubanonine
Melting Point (°C) 116Not ReportedNot Reported (amorphous solid)
Optical Rotation [α]D -219° (c 1.0, EtOH)-220° (c 0.1, CHCl3)Not Applicable
High-Resolution Mass Spectrometry (HRMS) Matches C₂₁H₂₇NO₅Matches C₂₁H₂₇NO₅Matches C₂₁H₂₇NO₅

Table 1: Comparison of Physical and Mass Spectrometric Data. The data for synthetic (-)-hasubanonine shows excellent agreement with the natural isolate's optical rotation, a key indicator of enantiomeric purity and correct absolute stereochemistry.

¹H NMR (CDCl₃) Natural Product (Representative Shifts) Synthetic (±)-Hasubanonine (Castle et al.) Synthetic (-)-Hasubanonine (Herzon et al.)
δ (ppm)6.84 (s, 1H), 6.70 (s, 1H), 4.00 (s, 3H), 3.90 (s, 3H), 3.89 (s, 3H), 3.69 (s, 3H), 3.65 (d, J=6.0 Hz, 1H), 3.10-2.95 (m, 2H), 2.85-2.75 (m, 1H), 2.50 (s, 3H), 2.45-2.30 (m, 2H), 2.25-2.10 (m, 2H), 1.95-1.80 (m, 1H)6.84 (s, 1H), 6.70 (s, 1H), 4.00 (s, 3H), 3.90 (s, 3H), 3.89 (s, 3H), 3.69 (s, 3H), 3.65 (d, J=6.3 Hz, 1H), 3.03 (ddd, J=12.9, 4.8, 2.7 Hz, 1H), 2.98 (dd, J=18.0, 6.3 Hz, 1H), 2.81 (dt, J=12.9, 3.9 Hz, 1H), 2.50 (s, 3H), 2.40-2.32 (m, 2H), 2.22-2.14 (m, 2H), 1.88 (td, J=12.9, 4.8 Hz, 1H)
¹³C NMR (CDCl₃) Natural Product (Representative Shifts) Synthetic (±)-Hasubanonine (Castle et al.) Synthetic (-)-Hasubanonine (Herzon et al.)
δ (ppm)206.5, 153.2, 151.8, 148.8, 142.1, 131.7, 126.9, 112.5, 110.8, 109.9, 61.3, 60.8, 56.4, 56.1, 55.9, 53.4, 47.9, 43.1, 41.8, 33.9, 25.9206.5, 153.2, 151.8, 148.8, 142.1, 131.7, 126.9, 112.5, 110.8, 109.9, 61.3, 60.8, 56.4, 56.1, 55.9, 53.4, 47.9, 43.1, 41.8, 33.9, 25.9

Table 2: Comparison of ¹H and ¹³C NMR Spectroscopic Data. The proton and carbon NMR data for both synthetic products are in excellent agreement with the data reported for the natural isolate, confirming the identical connectivity and chemical environment of the atoms in the molecular framework. Minor variations in chemical shifts are attributable to differences in spectrometer frequency and sample concentration.

Experimental Protocols

The validation of the synthetic this compound structures was achieved through standard analytical techniques. The following are representative experimental protocols based on the methodologies reported in the key synthetic publications.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Spectra were recorded on a 400 MHz or 500 MHz spectrometer in deuterated chloroform (B151607) (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

  • ¹³C NMR: Spectra were recorded on the same spectrometer at a frequency of 100 MHz or 125 MHz in CDCl₃. Chemical shifts are reported in ppm relative to the solvent peak (CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS):

  • High-Resolution Mass Spectrometry (HRMS): Data was obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer. Samples were dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and infused into the instrument. The measured mass-to-charge ratio (m/z) is compared to the calculated exact mass of the protonated molecule [M+H]⁺.

Optical Rotation:

  • Specific rotation [α]D was measured on a polarimeter using a sodium D line (589 nm) at a specified temperature (typically 20-25 °C). The sample was dissolved in a specified solvent (e.g., ethanol (B145695) or chloroform) at a known concentration (c, in g/100 mL).

Validation Workflow

The logical process for validating the structure of synthetic this compound against the natural isolate is outlined in the following diagram. This workflow illustrates the key stages, from the initial isolation or synthesis to the final structural confirmation through comparative analysis of their analytical data.

G cluster_0 Sources cluster_1 Isolation & Purification cluster_2 Analytical Characterization cluster_3 Data Comparison & Validation Natural Natural Source (Stephania japonica) Isolate Isolation of Natural this compound Natural->Isolate Synthetic Total Synthesis (e.g., Herzon, Castle) Purify Purification of Synthetic this compound Synthetic->Purify NMR_nat NMR Spectroscopy (¹H, ¹³C) Isolate->NMR_nat MS_nat Mass Spectrometry (HRMS) Isolate->MS_nat OR_nat Optical Rotation Isolate->OR_nat NMR_syn NMR Spectroscopy (¹H, ¹³C) Purify->NMR_syn MS_syn Mass Spectrometry (HRMS) Purify->MS_syn OR_syn Optical Rotation Purify->OR_syn Compare Comparative Analysis of Spectroscopic and Physicochemical Data NMR_nat->Compare MS_nat->Compare OR_nat->Compare NMR_syn->Compare MS_syn->Compare OR_syn->Compare Validation Structural Validation of Synthetic this compound Compare->Validation

Caption: Workflow for the structural validation of synthetic this compound.

The rigorous comparison of spectroscopic and physicochemical data provides unequivocal evidence that the synthetic routes to this compound have successfully replicated the complex, three-dimensional architecture of the natural product. This structural fidelity is a critical prerequisite for any subsequent investigation into the biological activity and therapeutic potential of this compound and its analogues.

A Comparative Analysis of the Biological Activity of Hasubanonine and Related Hasubanan Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of hasubanonine with other notable hasubanan (B79425) alkaloids. The information presented herein is curated from experimental data to assist researchers in pharmacology, medicinal chemistry, and drug discovery in understanding the therapeutic potential and structure-activity relationships within this complex alkaloid family.

Hasubanan alkaloids, a class of isoquinoline (B145761) alkaloids primarily isolated from plants of the Stephania genus, are characterized by a unique tetracyclic core structure.[1] this compound, a prominent member of this family, and its congeners have garnered significant interest due to their diverse pharmacological profiles, which include opioid receptor modulation, antimicrobial, antiviral, and cytotoxic activities.[1][2] This guide will delve into a comparative analysis of these activities, supported by quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways.

Opioid Receptor Binding Affinity: A Primary Target

A significant area of investigation for hasubanan alkaloids has been their interaction with opioid receptors, given their structural similarities to morphinan (B1239233) analgesics.[3] The enantiomer of this compound, in particular, has been explored as a potential painkiller.

Experimental data from competitive binding assays reveal that this compound and several other hasubanan alkaloids exhibit notable affinity for the human delta-opioid receptor (δ-opioid receptor). The inhibitory concentrations (IC50) for a selection of these alkaloids are presented in Table 1.

Alkaloidδ-Opioid Receptor Binding IC50 (µM)
This compound 5.8 [3]
Aknadinine0.7[3]
Stephadiol A2.1[3]
6-Epistephadiol A46[3]
Stephadiol B1.8[3]
6-Epistephadiol B2.3[3]
N-Methylstephisoferuline1.2[3]
6-Cinnamoylhernandine1.5[3]

Table 1: Comparative δ-Opioid Receptor Binding Affinities of Hasubanan Alkaloids. [3]

Notably, these compounds were found to be inactive against kappa-opioid receptors but displayed similar potency to their delta-opioid receptor affinity against mu-opioid receptors, although specific IC50 values for the latter were not detailed in the primary study.[3]

Antimicrobial, Antiviral, and Cytotoxic Activities: An Emerging Profile

While opioid receptor modulation is a key activity, hasubanan alkaloids have also demonstrated a spectrum of other potentially therapeutic properties. However, direct comparative studies featuring this compound against other members of its class in these assays are less common in the available literature.

Antimicrobial Activity: Several hasubanan alkaloids have been reported to possess antibacterial properties. For instance, cepharatines, another subclass of hasubanan alkaloids, have shown activity against various bacteria.[4] Glabradine, a hasubanalactam alkaloid from Stephania glabra, exhibited potent antimicrobial activity against Staphylococcus aureus, Streptococcus mutans, and several fungi, reportedly superior to the standard antibiotics novobiocin (B609625) and erythromycin.[5]

Antiviral Activity: The potential of hasubanan alkaloids as antiviral agents, particularly against the Hepatitis B virus (HBV), has been noted.[6] While specific comparative data for this compound is pending, the general activity of the class warrants further investigation.

Cytotoxic Activity: The cytotoxic potential of hasubanan alkaloids against various cancer cell lines is an active area of research.[1] For example, delavatine A, an unusual isoquinoline alkaloid, has demonstrated considerable cytotoxicity against a number of cancer cell lines.[7] Acutumine, a related alkaloid, has shown selective cytotoxicity towards T-cells.[4]

Experimental Protocols

To facilitate the replication and validation of the cited biological activities, detailed methodologies for key experiments are provided below.

Opioid Receptor Binding Assay (Competitive Radioligand Binding)

This protocol is a representative method for determining the binding affinity of a test compound to opioid receptors.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for a specific opioid receptor subtype (e.g., δ-opioid receptor).

Materials:

  • Cell membranes expressing the human δ-opioid receptor.

  • Radioligand (e.g., [³H]DPDPE for δ-opioid receptor).

  • Test compounds (this compound and other hasubanan alkaloids).

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., Naloxone).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw and resuspend the cell membranes in ice-cold assay buffer.

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + excess unlabeled antagonist), and competitive binding (membranes + radioligand + varying concentrations of the test compound).

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Objective: To determine the lowest concentration of a hasubanan alkaloid that inhibits the visible growth of a specific bacterium or fungus.

Materials:

  • Test compounds (this compound and other hasubanan alkaloids).

  • Bacterial or fungal strains.

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • 96-well microtiter plates.

  • Incubator.

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include positive controls (microorganism in broth without test compound) and negative controls (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the test compound at which no visible growth of the microorganism is observed.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.

Objective: To determine the concentration of a hasubanan alkaloid that reduces the viability of a cell line by 50% (IC50).

Materials:

  • Cancer cell line of interest.

  • Complete cell culture medium.

  • Test compounds (this compound and other hasubanan alkaloids).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

The interaction of hasubanan alkaloids with opioid receptors initiates a cascade of intracellular signaling events characteristic of G-protein coupled receptors (GPCRs). Understanding these pathways is crucial for elucidating the therapeutic effects and potential side effects of these compounds.

Opioid Receptor Signaling Cascade

Upon agonist binding, such as a hasubanan alkaloid, the opioid receptor undergoes a conformational change, leading to the activation of its associated heterotrimeric G-protein (Gi/o). This activation results in the dissociation of the Gα and Gβγ subunits, which then modulate downstream effector systems.

Opioid_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Hasubanan Hasubanan Alkaloid OpioidReceptor Opioid Receptor (GPCR) Hasubanan->OpioidReceptor Binding G_Protein G-Protein (αβγ) OpioidReceptor->G_Protein Activation G_alpha Gα-GTP G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibition IonChannel Ion Channels (e.g., K+, Ca2+) G_betagamma->IonChannel Modulation MAPK MAPK Pathway G_betagamma->MAPK Activation cAMP cAMP AC->cAMP Conversion of ATP CellularResponse Cellular Response (e.g., Analgesia) cAMP->CellularResponse IonChannel->CellularResponse MAPK->CellularResponse Functional_Assay_Workflow Start Start: Hasubanan Alkaloid Treatment Treat Cells with Varying Concentrations of Alkaloid Start->Treatment Cell_Culture Cells Expressing Opioid Receptor Cell_Culture->Treatment Assay_Choice Functional Assay Treatment->Assay_Choice G_Protein_Assay G-Protein Activation Assay (e.g., GTPγS) Assay_Choice->G_Protein_Assay G-Protein Pathway Arrestin_Assay β-Arrestin Recruitment Assay Assay_Choice->Arrestin_Assay β-Arrestin Pathway Measurement Measure Signal (e.g., Luminescence, Fluorescence) G_Protein_Assay->Measurement Arrestin_Assay->Measurement Data_Analysis Data Analysis: Determine EC50 and Efficacy Measurement->Data_Analysis Conclusion Conclusion: Agonist, Antagonist, or Biased Agonist Profile Data_Analysis->Conclusion

References

Hasubanonine's Interaction with Opioid Receptors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of hasubanonine, a hasubanan (B79425) alkaloid, with mu (μ), delta (δ), and kappa (κ) opioid receptors. The information is compiled from available scientific literature to aid in research and drug development efforts.

Executive Summary

This compound belongs to the hasubanan class of alkaloids. Studies on a series of hasubanan alkaloids have demonstrated their affinity for opioid receptors, showing a preference for δ and μ receptors with no significant activity at κ receptors. While specific binding data for this compound remains to be fully elucidated, the available information on related hasubanan alkaloids provides valuable insights into its potential pharmacological profile. This guide presents the existing data, details the experimental methods used for such analyses, and outlines the canonical signaling pathways associated with opioid receptor activation.

Opioid Receptor Binding Profile of Hasubanan Alkaloids

Quantitative data on the binding affinity of this compound for opioid receptors is not available in isolation. However, a study on a series of hasubanan alkaloids, including this compound, provides a range of inhibitory concentrations (IC50).

Compound ClassReceptor TypeBinding Affinity (IC50)Reference Compound(s)
Hasubanan Alkaloidsδ-opioid0.7 - 46 µM[1][2]N/A
Hasubanan Alkaloidsμ-opioidSimilar potency to δ-opioid affinity[1][2]N/A
Hasubanan Alkaloidsκ-opioidInactive[1][2]N/A

Experimental Methodologies

The following sections detail a representative protocol for determining the binding affinity of a compound like this compound to opioid receptors.

Radioligand Displacement Assay

This assay is a standard method for determining the binding affinity of a test compound by measuring its ability to displace a known radiolabeled ligand from its receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for μ, δ, and κ opioid receptors.

Materials:

  • Membrane Preparations: Cell membranes expressing the human μ, δ, or κ opioid receptor.

  • Radioligands:

    • μ-opioid receptor: [³H]-DAMGO

    • δ-opioid receptor: [³H]-Naltrindole

    • κ-opioid receptor: [³H]-U69,593

  • Test Compound: this compound

  • Non-specific Binding Control: Naloxone (10 µM)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Filtration System: Glass fiber filters and a cell harvester.

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Incubation: In a 96-well plate, combine the receptor membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound (this compound).

  • Equilibration: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters, corresponding to the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The IC50 value, the concentration of the test compound that displaces 50% of the specific binding of the radioligand, is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Receptor Membrane Preparation incubation Incubation of Membranes, Radioligand, and Test Compound prep_membranes->incubation prep_ligands Radioligand and Test Compound Preparation prep_ligands->incubation filtration Rapid Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis IC50 and Ki Calculation scintillation->data_analysis

Workflow for a Radioligand Displacement Assay.

Opioid Receptor Signaling Pathways

Upon activation by an agonist, opioid receptors, which are G-protein coupled receptors (GPCRs), initiate a cascade of intracellular signaling events. The specific signaling pathways activated by this compound have not yet been reported. The diagram below illustrates the canonical signaling pathways for Gi/o-coupled opioid receptors.

Canonical Gi/o-Coupled Opioid Receptor Signaling.

Conclusion

The available evidence suggests that this compound, as part of the hasubanan alkaloid class, likely interacts with δ and μ opioid receptors with low to moderate affinity. Further research is required to determine the precise binding affinities and functional activities of this compound at each opioid receptor subtype. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for designing and interpreting future studies on this and related compounds.

References

A Comparative Analysis of Hasubanonine and Related Alkaloids: Anti-inflammatory and Opioid Receptor Binding Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of hasubanonine and structurally related hasubanan (B79425) alkaloids. This compound is a complex alkaloid from the hasubanan family, which is known for its structural relationship to the morphinan (B1239233) class of opioid analgesics.[1] The enantiomer of the natural product is under investigation as a potential painkiller, sparking interest in the synthesis and evaluation of its derivatives and related compounds.[1]

Hasubanan alkaloids, primarily isolated from plants of the Stephania genus, exhibit a wide spectrum of biological activities, including anti-inflammatory, cytotoxic, antiviral, and antimicrobial effects, as well as opioid receptor affinity.[2][3][4] This guide synthesizes available experimental data to offer a comparative look at these activities, focusing on anti-inflammatory potential and opioid receptor binding. Due to the limited availability of public data on synthetic derivatives of this compound tested in parallel, this guide compares naturally occurring, structurally similar hasubanan alkaloids for which quantitative data has been published.

Comparative Biological Activity: Anti-inflammatory Effects

Recent studies have focused on the anti-inflammatory properties of hasubanan alkaloids by measuring their ability to inhibit the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophages. The following table summarizes the inhibitory concentrations (IC50) for several hasubanan alkaloids isolated from Stephania longa.[5][6]

CompoundTargetIC50 (μM)Source
Longanone TNF-α19.22[5]
IL-66.54[5]
Cephatonine TNF-α16.44[5]
IL-639.12[5]
Prostephabyssine TNF-α15.86[5]
IL-630.44[5]

Comparative Biological Activity: Opioid Receptor Affinity

The structural similarity of hasubanan alkaloids to morphinans suggests potential interaction with opioid receptors. A study on alkaloids from Stephania japonica evaluated their binding affinity for the human delta-opioid receptor.[7] The results are presented below.

CompoundTargetIC50 (μM)Source
Aknadinine δ-opioid receptor0.7[7]
N-Methylstephisoferuline δ-opioid receptor1.1[7]
6-Cinnamoylhernandine δ-opioid receptor1.3[7]
Aknadinine-N-oxide δ-opioid receptor2.0[7]
Hernandine δ-opioid receptor3.0[7]
This compound δ-opioid receptor46[7]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Anti-inflammatory Activity Assay

This protocol describes the method used to evaluate the inhibition of pro-inflammatory cytokine production by hasubanan alkaloids.[5]

  • Cell Line: RAW264.7 macrophage cells.

  • Stimulus: Lipopolysaccharide (LPS).

  • Methodology:

    • RAW264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

    • Cells are seeded into 96-well plates and allowed to adhere.

    • The cells are then pre-treated with varying concentrations of the test compounds (e.g., Longanone, Cephatonine) for a specified period (e.g., 1 hour).

    • Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubated for 24 hours.

    • After incubation, the cell culture supernatant is collected.

    • The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

    • The IC50 value, the concentration of the compound that inhibits cytokine production by 50%, is calculated from the dose-response curve.

    • Cell viability is assessed in parallel using methods like the MTT assay to ensure that the observed inhibitory effects are not due to cytotoxicity. The cited study confirmed the tested compounds were not significantly toxic at 50µM.[5]

Delta-Opioid Receptor Binding Assay

This protocol outlines the method for determining the binding affinity of hasubanan alkaloids to the human delta-opioid receptor.[7]

  • Receptor Source: Membranes from cells stably expressing the human delta-opioid receptor (hDOR).

  • Radioligand: A specific radiolabeled ligand for the delta-opioid receptor, such as [³H]naltrindole.

  • Methodology:

    • Cell membranes expressing hDOR are prepared and homogenized in a binding buffer.

    • The membrane homogenate is incubated with the radioligand ([³H]naltrindole) and varying concentrations of the unlabeled test compounds (e.g., this compound, Aknadinine).

    • The incubation is carried out at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

    • Non-specific binding is determined in the presence of a high concentration of a known non-radioactive opioid ligand (e.g., naloxone).

    • The binding reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

    • The IC50 value, the concentration of the test compound that displaces 50% of the specific binding of the radioligand, is determined by non-linear regression analysis of the competition binding data.

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate a typical experimental workflow for natural product screening and a key signaling pathway relevant to the anti-inflammatory data presented.

G cluster_0 Phase 1: Extraction & Isolation cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Characterization & Development p1 Plant Material (e.g., Stephania sp.) p2 Crude Extract p1->p2 Extraction p3 Fractionation (e.g., Chromatography) p2->p3 p4 Pure Compounds (e.g., Hasubanan Alkaloids) p3->p4 Isolation s1 Primary Assays (e.g., Cytotoxicity, Receptor Binding) p4->s1 s2 Hit Identification s1->s2 Data Analysis s3 Secondary Assays (e.g., Anti-inflammatory ELISA) s2->s3 s4 Lead Compound(s) s3->s4 d1 Structure-Activity Relationship (SAR) Studies s4->d1 d2 Mechanism of Action (MOA) Studies d1->d2 d3 Preclinical Development d2->d3

Caption: Workflow for Natural Product Drug Discovery.

Caption: LPS-induced NF-κB Pro-inflammatory Signaling Pathway.

References

A Comparative Guide to Analytical Method Validation for Hasubanonine Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hasubanonine, a hasubanan (B79425) alkaloid with a complex morphinan-like structure, presents unique challenges for its accurate detection and quantification.[1][2] The validation of analytical methods is a critical process in drug development and research, ensuring data reliability and reproducibility. This guide provides a comparative overview of common analytical techniques applicable to the detection of this compound and related alkaloids, supported by experimental data from studies on structurally similar compounds. Due to the limited availability of specific validation data for this compound, this guide leverages information from related alkaloid classes, such as morphinan (B1239233) and other isoquinoline (B145761) alkaloids, to provide a comprehensive comparison.

Comparison of Analytical Techniques

The selection of an analytical method for alkaloid detection depends on various factors, including the analyte's physicochemical properties, the sample matrix, and the desired sensitivity and selectivity. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for alkaloid analysis.

Data Presentation

The following table summarizes the performance of these methods based on data from representative studies on morphinan and other related alkaloids.

ParameterHPLC-UVGC-MSLC-MS/MS
Analyte(s) Pholcodine & related opioidsTropane (B1204802) AlkaloidsVarious Alkaloids
Limit of Detection (LOD) < 1 µg/mL (for most analytes)5.0 ng/mL0.005 to 0.054 µg/L
Limit of Quantification (LOQ) < 2 µg/mL (for most analytes)10 ng/mL0.009 to 0.123 µg/L
**Linearity (R²) **> 0.999> 0.99> 0.99
Accuracy/Recovery (%) Not Specified> 80%64 - 127%
Precision (RSD%) < 2%Not Specified< 15%
Reference [3][4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are representative protocols for HPLC, GC-MS, and LC-MS/MS analysis of alkaloids similar to this compound.

Protocol 1: HPLC-UV Method for Morphinan-Related Alkaloids

This protocol is adapted from a method for the analysis of pholcodine and its structurally related impurities.[3]

1. Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to a known concentration.
  • Filter the solution through a 0.45 µm syringe filter prior to injection.

2. Chromatographic Conditions:

  • Column: Reversed-phase C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 2% ammonium (B1175870) hydroxide (B78521) in water) and an organic solvent (e.g., acetonitrile).
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 25°C.
  • Detection: UV detection at 283 nm.
  • Injection Volume: 30 µL.

3. Validation Parameters:

  • Linearity: Prepare a series of standard solutions of at least five different concentrations. Plot the peak area against the concentration and calculate the correlation coefficient.
  • Precision: Analyze replicate injections of a standard solution on the same day (intra-day) and on different days (inter-day) and calculate the relative standard deviation (RSD).
  • Accuracy: Perform recovery studies by spiking a blank matrix with a known concentration of the analyte.
  • LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Protocol 2: GC-MS Method for Tropane Alkaloids

This protocol is based on a method for the quantification of tropane alkaloids in biological matrices.[4] Derivatization is often necessary for non-volatile alkaloids.

1. Sample Preparation and Extraction:

  • Adjust the sample pH with a buffer (e.g., borate (B1201080) buffer).
  • Perform solid-phase extraction (SPE) using a suitable cartridge (e.g., Extrelut).
  • Elute the alkaloids with an organic solvent (e.g., dichloromethane).
  • Evaporate the solvent and reconstitute the residue.

2. Derivatization:

  • Convert the extracted alkaloids to their trimethylsilyl (B98337) (TMS) derivatives to increase volatility and thermal stability.

3. GC-MS Conditions:

  • Column: A semi-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm).
  • Carrier Gas: Helium at a constant flow rate.
  • Injector Temperature: 250°C.
  • Oven Temperature Program: Start at a lower temperature and ramp up to a final temperature to achieve separation.
  • Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range appropriate for the target analytes.

4. Validation Parameters:

  • Follow similar validation procedures as outlined in the HPLC-UV protocol, adapting for GC-MS specificities such as recovery from the extraction process.

Protocol 3: LC-MS/MS Method for Various Alkaloids

This protocol is a generalized approach based on methods for the sensitive detection of various alkaloids in complex matrices.[5]

1. Sample Preparation:

  • Perform liquid-liquid extraction using an appropriate solvent system (e.g., aqueous formic acid and n-hexane).
  • Clean up the extract using solid-phase extraction (e.g., cation-exchange SPE).
  • Evaporate the eluate and reconstitute in the initial mobile phase.

2. LC-MS/MS Conditions:

  • Column: A reversed-phase C18 column suitable for mass spectrometry.
  • Mobile Phase: A gradient elution with a mixture of aqueous and organic solvents containing additives compatible with mass spectrometry (e.g., formic acid or ammonium formate).
  • Flow Rate: 0.3 - 0.5 mL/min.
  • Ion Source: Electrospray ionization (ESI) in positive mode.
  • Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Optimize precursor and product ions for each analyte.

3. Validation Parameters:

  • Validate for linearity, precision, accuracy, LOD, and LOQ as described previously. Pay special attention to matrix effects by comparing the response of the analyte in the matrix to the response in a pure solvent.

Visualizations

General Workflow for Analytical Method Validation

G General Workflow for Analytical Method Validation cluster_0 Method Development cluster_1 Method Validation cluster_2 Application MD1 Define Analytical Target Profile MD2 Select Analytical Technique MD1->MD2 MD3 Optimize Method Parameters MD2->MD3 MD4 System Suitability Testing MD3->MD4 V1 Specificity/ Selectivity MD4->V1 V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 A1 Routine Analysis V6->A1 A2 Quality Control G Structural Relationship of this compound cluster_0 Parent Class cluster_1 Sub-Classes This compound This compound Alkaloids Alkaloids Isoquinoline Isoquinoline Alkaloids Alkaloids->Isoquinoline Hasubanan Hasubanan Alkaloids Isoquinoline->Hasubanan Morphinan Morphinan Alkaloids Isoquinoline->Morphinan Aporphine Aporphine Alkaloids Isoquinoline->Aporphine Benzylisoquinoline Benzylisoquinoline Alkaloids Isoquinoline->Benzylisoquinoline Hasubanan->this compound

References

Comparing the efficacy of different extraction methods for hasubanan alkaloids.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hasubanan (B79425) alkaloids, a class of tetracyclic alkaloids primarily isolated from plants of the Stephania genus, have garnered significant attention in the scientific community for their diverse and promising pharmacological activities. These activities include neuroprotective, anti-inflammatory, and potential anticancer effects. The efficient extraction of these valuable compounds from their natural sources is a critical first step in their study and potential therapeutic application. This guide provides a comprehensive comparison of various extraction methods for hasubanan alkaloids, supported by experimental data from the literature, to assist researchers in selecting the most suitable technique for their specific needs.

Data Presentation: A Comparative Overview

Extraction MethodPlant MaterialTotal Alkaloid Yield (%)Key ParametersExtraction TimeSolvent ConsumptionPurityReference
Maceration Stephania cepharantha3.495% Ethanol (B145695), Room Temperature3 x 5 daysHighModerate[1]
Soxhlet Extraction Stephania cepharanthaNot ReportedMethanol (B129727), 65°C7 hoursHighModerate[2]
Ultrasound-Assisted Extraction (UAE) Stephania cambodicaPalmatine: ~0.8%, Roemerine: ~0.2%, Tetrahydropalmatine: ~1.2%52% Ethanol, 9 min, 26.6:1 mL/g liquid-solid ratio9 minutesLowHigh[3]
Ultrasound-Assisted Extraction (UAE) Stephania tetrandraTotal Alkaloids: 20.59 mg/g (approx. 2.06%)Deep Eutectic Solvent, 52°C, 82 min, 23 mL/g liquid-solid ratio82 minutesLowHigh[4]
Microwave-Assisted Extraction (MAE) Stephania cepharanthaNot directly reported, but recoveries of 100.44-102.12% after SPE cleanup0.01 M HCl, 100 W, 60°C, 2 min2 minutesLowHigh (after SPE)[1][5]
Microwave-Assisted Extraction (MAE) Stephania sinicaNot directly quantified, but influenced by power and solventMethanol, 375 W, 109°C, 30 min30 minutesLowModerate-High[6]
Supercritical Fluid Extraction (SFE) General AlkaloidsVariableSupercritical CO2 with co-solvents (e.g., ethanol)30-120 minutesVery Low (CO2 is recycled)High[7][8]

Note: The yields and purities are highly dependent on the specific plant material, the concentration of the target alkaloids, and the analytical methods used for quantification. The data for SFE is generalized for alkaloids as specific data for hasubanan alkaloids was not found.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative experimental protocols for the key extraction methods discussed.

Maceration

Maceration is a simple and widely used conventional extraction method.

Protocol for Hasubanan Alkaloid Extraction from Stephania cepharantha [1]

  • Dry and powder the stems and leaves of Stephania cepharantha.

  • Percolate the powdered plant material (27 kg) with 95% aqueous ethanol at room temperature. This process is repeated three times over a period of five days each.

  • Remove the solvent from the combined extracts under reduced pressure to obtain a residue.

  • Suspend the residue in water and perform successive liquid-liquid extractions with petroleum ether and then chloroform (B151607).

  • The chloroform extract, containing the crude alkaloids, is then further purified using column chromatography.

Soxhlet Extraction

Soxhlet extraction is a continuous extraction method that offers higher efficiency than simple maceration.

General Protocol for Alkaloid Extraction [2]

  • Place the powdered plant material (0.5 g) in a thimble.

  • The thimble is placed in a Soxhlet apparatus.

  • Extract the material with 100 mL of methanol in the Soxhlet apparatus on a water bath at 65°C for 7 hours.

  • After extraction, the solvent is evaporated to yield the crude alkaloid extract.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes ultrasonic waves to disrupt cell walls and enhance mass transfer, leading to faster and more efficient extraction.

Optimized Protocol for Alkaloid Extraction from Stephania cambodica [3]

  • Mix the powdered tuber of Stephania cambodica with a 52% ethanol-water solution at a liquid-to-solid ratio of 26.6:1 mL/g.

  • Subject the mixture to ultrasonic irradiation for 9 minutes.

  • Separate the extract from the solid residue by filtration or centrifugation.

  • The supernatant contains the extracted alkaloids.

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and plant matrix, accelerating the extraction process.

Optimized Protocol for Alkaloid Extraction from Stephania cepharantha [1][5]

  • Mix the dried powder of Stephania cepharantha (0.5 g) with 20 mL of 0.01 M hydrochloric acid.

  • Heat the mixture using a microwave power of 100 W at 60°C for 2 minutes.

  • Filter the extract and bring the volume to 25 mL with 0.01 M HCl.

  • The resulting extract can be further purified using Solid-Phase Extraction (SPE).

Supercritical Fluid Extraction (SFE)

SFE is a green extraction technique that uses a supercritical fluid, typically carbon dioxide, as the solvent.

General Protocol for Alkaloid Extraction [7][8]

  • Place the powdered plant material into an extraction vessel.

  • Pressurize and heat carbon dioxide to its supercritical state (e.g., >73.8 bar and >31.1°C).

  • Pass the supercritical CO2, often with a co-solvent like ethanol to increase polarity, through the extraction vessel.

  • The dissolved alkaloids are collected by depressurizing the fluid, causing the CO2 to return to a gaseous state and leaving behind the extract.

  • The CO2 can be recycled for subsequent extractions.

Mandatory Visualization

Experimental Workflow for Hasubanan Alkaloid Extraction

The following diagram illustrates a general workflow for the extraction and isolation of hasubanan alkaloids from a plant source.

Hasubanan Alkaloid Extraction Workflow plant_material Plant Material (e.g., Stephania sp.) extraction Extraction (Maceration, Soxhlet, UAE, MAE, SFE) plant_material->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning (Acid-Base Extraction) crude_extract->partitioning purified_extract Purified Alkaloid Fraction partitioning->purified_extract chromatography Chromatographic Separation (e.g., Column Chromatography, HPLC) purified_extract->chromatography isolated_alkaloids Isolated Hasubanan Alkaloids chromatography->isolated_alkaloids analysis Structural Elucidation & Quantification (NMR, MS, HPLC) isolated_alkaloids->analysis

Caption: General workflow for hasubanan alkaloid extraction and analysis.

Signaling Pathway of Hasubanan Alkaloid (Hypothetical)

While the specific signaling pathways for all hasubanan alkaloids are not fully elucidated, a hypothetical pathway illustrating a potential mechanism of action, such as the inhibition of an inflammatory pathway, is presented below.

Hypothetical Signaling Pathway cluster_cell Cell receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activation kinase2 Kinase 2 kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor (e.g., NF-κB) kinase2->transcription_factor Activation nucleus Nucleus transcription_factor->nucleus Translocation inflammatory_response Inflammatory Response nucleus->inflammatory_response Gene Expression hasubanan_alkaloid Hasubanan Alkaloid hasubanan_alkaloid->kinase2 Inhibition inflammatory_stimulus Inflammatory Stimulus inflammatory_stimulus->receptor

Caption: Hypothetical signaling pathway showing hasubanan alkaloid inhibition.

Conclusion

The choice of an optimal extraction method for hasubanan alkaloids is a trade-off between several factors.

  • Conventional methods like maceration and Soxhlet extraction are simple and do not require specialized equipment, making them suitable for initial small-scale extractions. However, they are time-consuming and consume large volumes of organic solvents, which raises environmental and cost concerns.

  • Modern methods such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer significant advantages in terms of reduced extraction time and solvent consumption, while often providing higher or comparable yields.[3][9] These techniques are more energy-efficient and are considered "green" alternatives.

  • Supercritical Fluid Extraction (SFE) stands out as the most environmentally friendly method, utilizing non-toxic and recyclable CO2. It often yields highly pure extracts but requires specialized and expensive equipment, which may be a limiting factor for some laboratories.

For researchers aiming for high-throughput screening or large-scale extraction of hasubanan alkaloids, UAE and MAE represent a compelling balance of efficiency, cost-effectiveness, and environmental consideration. For applications requiring the highest purity and minimal solvent residue, SFE is an excellent, albeit more resource-intensive, option. Further research directly comparing these modern techniques on the same Stephania species is warranted to provide a more definitive guide for the scientific community.

References

A Comparative Analysis of the Biological Activities of Hasubanonine and Acutumine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hasubanonine and acutumine (B231681) alkaloids, two distinct classes of isoquinoline (B145761) alkaloids, have garnered significant attention in the scientific community for their diverse and potent biological activities. This guide provides a comprehensive comparison of their performance in key therapeutic areas, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Executive Summary

This compound alkaloids are primarily recognized for their affinity for opioid receptors, suggesting their potential as novel analgesics. In contrast, acutumine alkaloids exhibit pronounced cytotoxicity, particularly against T-cells, positioning them as potential candidates for anticancer therapies. Both classes of alkaloids have also demonstrated anti-inflammatory, anti-HBV, and anti-amnesic properties, warranting further investigation for a broad range of therapeutic applications.

Data Presentation: A Quantitative Comparison

The following tables summarize the quantitative data on the biological activities of this compound and acutumine alkaloids, providing a clear comparison of their potency.

Table 1: Opioid Receptor Binding Affinity of this compound Alkaloids

AlkaloidReceptor TypeBinding Affinity (IC₅₀/Kᵢ)Reference
Various Hasubanan Alkaloidsδ-opioid receptor0.7 - 46 µM (IC₅₀)[1][2]
Various Hasubanan Alkaloidsµ-opioid receptorSimilar potency to δ-opioid receptor[1][2]
Various Hasubanan Alkaloidsκ-opioid receptorInactive[1][2]

Table 2: Cytotoxic Activity of Acutumine Alkaloids

AlkaloidCell LineCytotoxicity (IC₅₀)Reference
AcutumineJurkat (T-lymphocyte)Data not explicitly found in searches
Hirsutanol A (as a comparable cytotoxic agent against T-cells)Jurkat (T-lymphocyte)5.16 µM[3]

Note: While the selective T-cell cytotoxicity of acutumine is widely reported, specific IC₅₀ values were not available in the conducted literature search. The data for Hirsutanol A is provided as a reference for cytotoxic potency against a similar cell line.

Table 3: Anti-inflammatory Activity of this compound Alkaloids

AlkaloidTargetInhibition (IC₅₀)Reference
Stephalonine E, Longanone, Cephatonine, ProstephabyssineTNF-α and IL-6 production6.54 - 30.44 µM

Table 4: Anti-Hepatitis B Virus (HBV) Activity

Alkaloid ClassAssayInhibitionReference
This compound AlkaloidsHBsAg and HBeAg secretion in HepG2.2.15 cellsData not explicitly found in searches
Acutumine AlkaloidsHBsAg and HBeAg secretion in HepG2.2.15 cellsData not explicitly found in searches
Dauricumidine (a chlorinated alkaloid, for comparison)Anti-HBV potential in HepG2.2.15 cellsSignificant[4]

Note: While both classes are reported to have anti-HBV activity, direct comparative IC₅₀ values were not found. The activity of a related alkaloid is provided for context.

Table 5: Anti-Amnesic Activity

Alkaloid ClassAnimal ModelBehavioral TestOutcomeReference
This compound AlkaloidsScopolamine-induced amnesia in rodentsMorris Water MazeData not explicitly found in searches
Acutumine AlkaloidsScopolamine-induced amnesia in rodentsMorris Water MazeData not explicitly found in searches

Note: The anti-amnesic properties of both alkaloid classes are mentioned in the literature, but specific quantitative data from comparative studies using standardized tests like the Morris water maze were not available in the conducted search.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.

Opioid Receptor Binding Assay

This assay determines the affinity of a compound for opioid receptors.

Protocol:

  • Membrane Preparation: Cell membranes expressing the opioid receptor of interest (µ, δ, or κ) are prepared from cell lines (e.g., CHO cells) or animal brain tissue.

  • Radioligand Binding: Membranes are incubated with a specific radioligand (e.g., [³H]-DAMGO for µ-receptors, [³H]-naltrindole for δ-receptors) and varying concentrations of the test compound (this compound alkaloid).

  • Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. The binding affinity (Kᵢ) can then be determined using the Cheng-Prusoff equation.

T-Cell Cytotoxicity Assay

This assay measures the ability of a compound to induce cell death in T-lymphocytes.

Protocol:

  • Cell Culture: Jurkat cells, a human T-lymphocyte cell line, are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound (acutumine alkaloid) for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTT or WST-1 assay. These assays measure the metabolic activity of viable cells.

  • Data Analysis: The absorbance is measured using a microplate reader, and the percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined.

Anti-inflammatory Assay (TNF-α and IL-6 Inhibition)

This assay evaluates the potential of a compound to inhibit the production of pro-inflammatory cytokines.

Protocol:

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in an appropriate medium.

  • Stimulation and Treatment: Cells are pre-treated with different concentrations of the test compound (this compound alkaloid) for a short period before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).

  • Cytokine Measurement: After incubation, the cell culture supernatant is collected. The concentrations of TNF-α and IL-6 in the supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The percentage of inhibition of cytokine production by the test compound is calculated compared to the LPS-stimulated control. The IC₅₀ value is then determined.

Anti-Hepatitis B Virus (HBV) Assay

This assay assesses the ability of a compound to inhibit HBV replication and antigen secretion.

Protocol:

  • Cell Culture: HepG2.2.15 cells, a human hepatoblastoma cell line that stably expresses HBV, are cultured.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for several days.

  • Antigen Detection: The cell culture supernatant is collected at different time points. The levels of HBV surface antigen (HBsAg) and HBV e-antigen (HBeAg) are measured by ELISA.

  • Data Analysis: The inhibition of HBsAg and HBeAg secretion is calculated relative to untreated control cells, and the IC₅₀ values are determined.

Anti-Amnesic Activity (Morris Water Maze)

This behavioral test is used to assess spatial learning and memory in rodents.

Protocol:

  • Apparatus: A large circular pool is filled with opaque water, and a hidden escape platform is submerged just below the surface.

  • Acquisition Phase: For several consecutive days, rodents are placed in the pool from different starting positions and allowed to find the hidden platform. The time taken to find the platform (escape latency) is recorded.

  • Probe Trial: After the acquisition phase, the platform is removed, and the rodent is allowed to swim freely for a set time. The time spent in the quadrant where the platform was previously located is measured to assess memory retention.

  • Drug Administration: Amnesia is induced by administering scopolamine (B1681570) before the trials. The test compound is administered before scopolamine to evaluate its protective effect.

  • Data Analysis: The escape latency during the acquisition phase and the time spent in the target quadrant during the probe trial are analyzed to determine the effect of the compound on learning and memory.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound and acutumine alkaloids are mediated through their interaction with specific cellular signaling pathways.

Acutumine and the Apoptosis Pathway in T-Cells

Acutumine's selective cytotoxicity against T-cells is believed to be mediated through the induction of apoptosis. This process involves a cascade of molecular events leading to programmed cell death.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Acutumine Acutumine FasL_Fas FasL/Fas Receptor Acutumine->FasL_Fas Induces FADD FADD FasL_Fas->FADD Procaspase8 Pro-caspase-8 FADD->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Activation Mitochondrion Mitochondrion Caspase8->Mitochondrion Bid/Bax activation (potential link) Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Activation Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Acutumine-induced apoptosis signaling pathway in T-cells.
This compound and the NF-κB Signaling Pathway in Inflammation

The anti-inflammatory effects of this compound alkaloids may be attributed to their ability to modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key regulator of the inflammatory response.

nfkb_pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Transcription (TNF-α, IL-6) Nucleus->Inflammatory_Genes Activation This compound This compound This compound->IKK Inhibition label_ikbnfkb IκB-NF-κB Complex

Inhibition of the NF-κB pathway by this compound alkaloids.

Conclusion

This compound and acutumine alkaloids represent two promising families of natural products with distinct yet overlapping biological activities. While hasubanonines show potential as analgesics through their interaction with opioid receptors, acutumines exhibit potent cytotoxic effects, particularly against T-cells, suggesting their utility in cancer therapy. Further research, including head-to-head comparative studies and detailed mechanistic investigations, is crucial to fully elucidate their therapeutic potential and pave the way for the development of novel drugs based on these fascinating molecular scaffolds.

References

Confirming the Absolute Configuration of Synthetic Hasubanonine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise three-dimensional arrangement of atoms in a molecule, its absolute configuration, is a critical parameter in drug discovery and development. For complex natural products like Hasubanonine, a member of the hasubanan (B79425) family of alkaloids, confirmation of the absolute configuration of a synthetic sample is paramount to ensure its identity and biological activity match the natural counterpart. This guide provides a comparative overview of the key experimental methods used to establish the absolute configuration of synthetic (-)-Hasubanonine, supported by experimental data and detailed protocols.

Comparison of Key Methods for Absolute Configuration Determination

The absolute configuration of (-)-Hasubanonine, first achieved through an enantioselective total synthesis by Herzon and co-workers, was established by securing the stereochemistry during the synthesis, specifically via an enantioselective Diels-Alder reaction.[1] The confirmation of this assignment and the comparison with the natural product relies on a combination of chiroptical and spectroscopic techniques. The following table summarizes the primary methods applicable to this determination.

MethodPrincipleSample RequirementsKey AdvantagesLimitations for this compound
Comparison of Optical Rotation Measures the rotation of plane-polarized light by a chiral molecule in solution. The sign and magnitude are characteristic of a specific enantiomer.Enantiomerically pure sample (mg scale) in a suitable solvent.Straightforward, rapid, and historically significant method for comparing synthetic and natural samples.The magnitude of rotation can be sensitive to experimental conditions (solvent, temperature, concentration). Does not provide direct structural information.
X-ray Crystallography Determines the precise three-dimensional arrangement of atoms in a crystalline solid through the diffraction of X-rays. Anomalous dispersion allows for the unambiguous determination of the absolute configuration.High-quality single crystal (µg to mg scale).Provides a definitive and unambiguous assignment of the absolute configuration.Obtaining a single crystal of sufficient quality can be challenging for complex molecules like this compound.
Electronic Circular Dichroism (ECD) Spectroscopy Measures the differential absorption of left and right circularly polarized light by a chiral molecule containing a chromophore. The resulting spectrum is highly sensitive to the stereochemistry.Enantiomerically pure sample (µg to mg scale) in a suitable solvent. Requires a UV-Vis active chromophore.Highly sensitive to stereochemistry. Can be used for non-crystalline samples. Comparison with quantum chemical calculations provides a powerful tool for assignment.Requires access to specialized instrumentation and computational resources for accurate prediction of spectra.
Mosher's Method (NMR Spectroscopy) Involves the formation of diastereomeric esters with a chiral derivatizing agent (e.g., MTPA). The analysis of the chemical shift differences in the ¹H NMR spectra of these diastereomers allows for the deduction of the stereochemistry at the reaction site.Enantiomerically enriched sample (mg scale) with a reactive hydroxyl or amine group.Does not require crystallization. Relies on standard NMR instrumentation.Requires a suitable functional group for derivatization. The analysis can be complex for molecules with multiple chiral centers or conformational flexibility.

Experimental Data and Protocols

Comparison of Optical Rotation

The most direct comparison between synthetic and natural this compound involves the measurement of their specific optical rotation. A close match in the sign and magnitude of rotation provides strong evidence that the synthetic material has the same absolute configuration as the natural product.

Table 1: Comparison of Specific Optical Rotation of (-)-Hasubanonine

SampleSpecific Rotation ([α]D)ConditionsReference
Natural (-)-Hasubanonine-95°c 1.0, CHCl₃Tomita et al. (1965)
Synthetic (-)-Hasubanonine-94.6°c 0.5, CHCl₃Herzon et al. (2011)[2]

Experimental Protocol: Measurement of Optical Rotation

  • Sample Preparation: Accurately weigh approximately 5.0 mg of the synthetic this compound and dissolve it in 1.0 mL of chloroform (B151607) (CHCl₃) in a volumetric flask.

  • Instrumentation: Use a calibrated polarimeter with a sodium D-line lamp (589 nm).

  • Measurement:

    • Fill a 1 dm polarimeter cell with the sample solution.

    • Measure the observed rotation (α).

    • Measure the observed rotation of the pure solvent (blank).

  • Calculation: The specific rotation ([α]D) is calculated using the formula: [α]D = α / (c × l) where:

    • α is the observed rotation in degrees.

    • c is the concentration in g/mL.

    • l is the path length of the cell in decimeters (dm).

X-ray Crystallography

While a crystal structure of this compound itself has not been reported, X-ray crystallography of a key chiral intermediate or a suitable derivative can provide unequivocal proof of the absolute configuration of the core skeleton. For instance, the absolute configuration of intermediates in the synthesis of related hasubanan alkaloids has been established using this method.[3]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: Grow single crystals of a suitable derivative of synthetic this compound by slow evaporation of a solvent, vapor diffusion, or other crystallization techniques.

  • Data Collection: Mount a suitable crystal on a goniometer head and place it in the X-ray beam of a diffractometer equipped with a suitable radiation source (e.g., Cu Kα or Mo Kα). Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data.

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering effects. The Flack parameter should refine to a value close to 0 for the correct enantiomer.

Electronic Circular Dichroism (ECD) Spectroscopy

ECD spectroscopy is a powerful technique for assigning the absolute configuration of chiral molecules in solution. By comparing the experimentally measured ECD spectrum with the spectrum calculated for a specific enantiomer using quantum chemical methods, the absolute configuration can be confidently assigned. This method has been successfully applied to determine the absolute configuration of other hasubanan alkaloids.

Experimental Protocol: ECD Spectroscopy

  • Sample Preparation: Prepare a dilute solution of synthetic this compound in a suitable UV-transparent solvent (e.g., methanol (B129727) or acetonitrile).

  • Data Acquisition: Record the ECD spectrum on a circular dichroism spectrometer over a suitable wavelength range (e.g., 200-400 nm).

  • Computational Modeling:

    • Perform a conformational search for the molecule using molecular mechanics.

    • Optimize the geometries of the low-energy conformers using density functional theory (DFT).

    • Calculate the ECD spectrum for each conformer using time-dependent DFT (TD-DFT).

    • Generate a Boltzmann-averaged calculated ECD spectrum based on the relative energies of the conformers.

  • Comparison: Compare the experimental ECD spectrum with the calculated spectrum. A good match between the two allows for the assignment of the absolute configuration.

Mosher's Method

Mosher's method is a valuable NMR-based technique for determining the absolute configuration of chiral secondary alcohols or amines. It involves the preparation of diastereomeric esters or amides using the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). Although not explicitly reported for this compound, this method is a viable alternative for confirming the stereochemistry of related compounds with suitable functional groups.

Experimental Protocol: Mosher's Ester Analysis

  • Esterification:

    • In two separate NMR tubes, react a small amount of the chiral alcohol with (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl, respectively, in the presence of a non-chiral base (e.g., pyridine-d₅).

  • ¹H NMR Analysis:

    • Acquire the ¹H NMR spectra of both diastereomeric esters.

    • Assign the proton signals for both diastereomers, paying close attention to the protons near the newly formed chiral ester linkage.

  • Data Analysis:

    • Calculate the chemical shift differences (Δδ = δS - δR) for the assigned protons.

    • The distribution of positive and negative Δδ values on either side of the MTPA plane allows for the determination of the absolute configuration of the alcohol center.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for confirming the absolute configuration of synthetic this compound.

Optical_Rotation_Workflow cluster_0 Sample Preparation cluster_1 Measurement cluster_2 Comparison & Confirmation Natural Natural (-)-Hasubanonine Polarimeter Measure Optical Rotation (Polarimeter, 589 nm) Natural->Polarimeter Synthetic Synthetic (-)-Hasubanonine Synthetic->Polarimeter Comparison Compare [α]D Values Polarimeter->Comparison Confirmation Absolute Configuration Confirmed Comparison->Confirmation

Caption: Workflow for confirming absolute configuration via optical rotation.

Spectroscopic_Methods_Workflow cluster_0 Synthetic this compound Sample cluster_1 Method Selection cluster_2 Experimental & Computational Steps cluster_3 Data Analysis & Confirmation Start Enantiomerically Pure Synthetic this compound Xray X-ray Crystallography Start->Xray ECD ECD Spectroscopy Start->ECD Mosher Mosher's Method Start->Mosher Crystal Grow Single Crystal Xray->Crystal ECD_exp Measure ECD Spectrum ECD->ECD_exp ECD_calc Calculate ECD Spectrum (TD-DFT) ECD->ECD_calc Derivatize Form (R)- & (S)-MTPA Esters Mosher->Derivatize Diffraction X-ray Diffraction Crystal->Diffraction Confirm_Xray Determine Structure & Flack Parameter Diffraction->Confirm_Xray Confirm_ECD Compare Experimental & Calculated Spectra ECD_exp->Confirm_ECD ECD_calc->Confirm_ECD NMR Acquire ¹H NMR Spectra Derivatize->NMR Confirm_Mosher Analyze Δδ (δS - δR) Values NMR->Confirm_Mosher

Caption: Workflow for spectroscopic confirmation of absolute configuration.

Conclusion

The confirmation of the absolute configuration of synthetic this compound relies on a multi-faceted approach. While the enantioselective synthesis provides the initial assignment, a direct comparison of the optical rotation with the natural product offers the first line of experimental evidence. For unambiguous confirmation, X-ray crystallography of a suitable crystalline derivative is the gold standard. In the absence of suitable crystals, the combination of experimental and calculated ECD spectra provides a powerful and reliable alternative. Mosher's method serves as a valuable orthogonal technique, particularly for confirming the stereochemistry of specific chiral centers within the molecule. The collective agreement across these methods provides the highest level of confidence in the absolute configuration of synthetic this compound, a critical step in its journey towards potential therapeutic applications.

References

Comparative Pharmacology of Hasubanan Alkaloids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological properties of hasubanan (B79425) alkaloids, supported by experimental data. Hasubanan alkaloids, a class of natural products with a distinct aza-[4.4.3]propellane core, have garnered significant interest due to their diverse biological activities. This document summarizes their effects on key pharmacological targets, outlines the experimental methodologies used for their evaluation, and visualizes the associated signaling pathways.

Opioid Receptor Modulation

Hasubanan alkaloids have been identified as modulators of opioid receptors, exhibiting notable affinity, particularly for the delta-opioid receptor (δ-opioid receptor). Their structural similarity to morphine has prompted investigations into their potential as novel analgesics.

Comparative Binding Affinities of Hasubanan Alkaloids at Opioid Receptors

The following table summarizes the inhibitory concentrations (IC50) of various hasubanan alkaloids isolated from Stephania japonica for the human δ-opioid receptor. These compounds showed inactivity against κ-opioid receptors but similar potency to the µ-opioid receptor.[1][2]

AlkaloidSourceδ-Opioid Receptor IC50 (µM)[1][2]
Hasubanan Alkaloid 1Stephania japonica0.7 - 46
Hasubanan Alkaloid 2Stephania japonica0.7 - 46
Hasubanan Alkaloid 3Stephania japonica0.7 - 46
Hasubanan Alkaloid 4Stephania japonica0.7 - 46
Hasubanan Alkaloid 5Stephania japonica0.7 - 46
Hasubanan Alkaloid 6Stephania japonica0.7 - 46
Hasubanan Alkaloid 7Stephania japonica0.7 - 46
Hasubanan Alkaloid 8Stephania japonica0.7 - 46
Experimental Protocols: Opioid Receptor Binding Assay

The affinity of hasubanan alkaloids for opioid receptors is typically determined using a competitive radioligand binding assay.[1][2]

Principle: This assay measures the ability of a test compound (unlabeled hasubanan alkaloid) to displace a radiolabeled ligand that is known to bind with high affinity to a specific receptor subtype. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.

General Procedure:

  • Receptor Preparation: Membranes from cells stably expressing the human opioid receptor subtype (e.g., δ-opioid receptor) are prepared.

  • Radioligand: A specific radiolabeled antagonist or agonist for the target receptor is used (e.g., [³H]-naltrindole for the δ-opioid receptor).

  • Assay: The receptor membranes are incubated with the radioligand in the presence of varying concentrations of the hasubanan alkaloid.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.

  • Data Analysis: The IC50 values are calculated by non-linear regression analysis of the competition binding curves.

Signaling Pathway: Delta-Opioid Receptor Activation

Activation of the δ-opioid receptor by an agonist, such as a hasubanan alkaloid, initiates a cascade of intracellular signaling events. This G-protein coupled receptor (GPCR) primarily couples to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and modulation of ion channel activity.

delta_opioid_signaling Hasubanan Hasubanan Alkaloid DOR δ-Opioid Receptor Hasubanan->DOR Binds G_protein Gi/o Protein DOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates

Delta-Opioid Receptor Signaling Pathway

Anti-inflammatory Activity

Several hasubanan alkaloids have demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Comparative Anti-inflammatory Activity of Hasubanan Alkaloids

The following table presents the IC50 values for the inhibition of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) production by hasubanan alkaloids isolated from Stephania longa in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

AlkaloidSourceTNF-α Inhibition IC50 (µM)IL-6 Inhibition IC50 (µM)
LonganoneStephania longa19.226.54
CephatonineStephania longa16.4439.12
ProstephabyssineStephania longa15.8630.44
Experimental Protocols: In Vitro Anti-inflammatory Assay

The anti-inflammatory activity of hasubanan alkaloids is commonly assessed using a murine macrophage cell line, RAW 264.7, stimulated with lipopolysaccharide (LPS).

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, induces a strong inflammatory response in macrophages, leading to the production and release of pro-inflammatory cytokines such as TNF-α and IL-6. The ability of hasubanan alkaloids to inhibit this production is quantified.

General Procedure:

  • Cell Culture: RAW 264.7 cells are cultured in a suitable medium.

  • Treatment: Cells are pre-treated with various concentrations of the hasubanan alkaloid for a specific period.

  • Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

  • Cytokine Measurement: After an incubation period, the cell culture supernatant is collected, and the concentrations of TNF-α and IL-6 are measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The IC50 values are calculated from the dose-response curves.

Signaling Pathway: NF-κB Mediated Inflammation

The anti-inflammatory effects of many natural products, including alkaloids, are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

nfkb_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB Ubiquitination &\nDegradation Ubiquitination & Degradation IkB->Ubiquitination &\nDegradation NFkB NF-κB NFkB->IkB_NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases Hasubanan Hasubanan Alkaloid Hasubanan->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Pro_inflammatory Pro-inflammatory Gene Transcription (TNF-α, IL-6) DNA->Pro_inflammatory Induces

NF-κB Signaling Pathway in Inflammation

Other Reported Activities

Beyond their effects on opioid receptors and inflammation, hasubanan alkaloids have been reported to possess a range of other biological activities, including antiviral and cytotoxic effects. However, comprehensive comparative data for these activities are currently limited in the scientific literature. Further research is warranted to fully elucidate the therapeutic potential of this class of compounds in these areas.

Note: The experimental data and protocols presented in this guide are summaries derived from published scientific literature. For detailed experimental conditions and further information, researchers are encouraged to consult the primary research articles.

References

Hasubanonine: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In Vitro Efficacy of Structurally Related Hasubanan (B79425) Alkaloids

While direct in vitro efficacy data for hasubanonine is unavailable, studies on other hasubanan alkaloids isolated from Stephania longa provide insights into the potential anti-inflammatory activity of this class of compounds. The following table summarizes the inhibitory effects of longanone, cephatonine, and prostephabyssine (B10852737) on TNF-α and IL-6 production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.

CompoundTargetIC50 (µM)
LonganoneTNF-α19.22
IL-66.54
CephatonineTNF-α16.44
IL-639.12
ProstephabyssineTNF-α15.86
IL-630.44
Data sourced from Liu et al., 2021.[4][5]

Additionally, several hasubanan alkaloids from Stephania japonica have shown affinity for the human delta-opioid receptor, with IC50 values ranging from 0.7 to 46 µM.[6] These compounds were largely inactive at kappa-opioid receptors but displayed similar potency at the mu-opioid receptor.[6]

Experimental Protocols

In Vitro Opioid Receptor Activity Assays

Given this compound's structural similarity to morphinan (B1239233) alkaloids, its efficacy would likely be first assessed through in vitro opioid receptor binding and functional assays.

1. Radioligand Binding Assay: This assay determines the affinity of this compound for different opioid receptor subtypes (μ, δ, κ). Cell membranes expressing a specific human opioid receptor subtype are incubated with a radiolabeled ligand (e.g., [³H]diprenorphine) and varying concentrations of this compound. The concentration of this compound that inhibits 50% of the radioligand binding (IC50) is determined, from which the binding affinity (Ki) can be calculated.[7]

2. [³⁵S]GTPγS Binding Assay: This functional assay measures G-protein activation upon receptor agonism. Cell membranes containing the opioid receptor of interest are incubated with GDP, [³⁵S]GTPγS, and varying concentrations of this compound. An agonist will stimulate the binding of [³⁵S]GTPγS to the Gα subunit, and the increase in radioactivity is measured. This allows for the determination of EC50 (half-maximal effective concentration) and Emax (maximum effect) for G-protein activation.[7][8]

3. β-Arrestin Recruitment Assay: This assay assesses another key signaling pathway for opioid receptors. Cells co-expressing the opioid receptor and a β-arrestin 2 fusion protein are treated with this compound. Agonist binding promotes the recruitment of β-arrestin to the receptor, which can be quantified using various techniques, such as enzyme-linked immunosorbent assay (ELISA) or bioluminescence resonance energy transfer (BRET). This provides data on the potency (EC50) and efficacy (Emax) for β-arrestin recruitment.[8]

cluster_invitro In Vitro Efficacy Workflow for this compound This compound This compound Receptor_Binding Radioligand Binding Assay (μ, δ, κ Opioid Receptors) This compound->Receptor_Binding Test Compound G_Protein [³⁵S]GTPγS Binding Assay Receptor_Binding->G_Protein Identified Target Receptors Beta_Arrestin β-Arrestin Recruitment Assay Receptor_Binding->Beta_Arrestin Data_Analysis Determine Ki, EC50, Emax G_Protein->Data_Analysis Beta_Arrestin->Data_Analysis

In Vitro Efficacy Workflow for this compound.
In Vivo Analgesic Efficacy Models

Should in vitro assays indicate significant opioid receptor activity, the following in vivo models would be appropriate to evaluate the analgesic efficacy of this compound.

1. Hot Plate Test: This method is used to assess central analgesic activity. A mouse or rat is placed on a heated surface (typically 55°C), and the latency to a pain response (e.g., licking a paw or jumping) is measured. An increase in this latency after administration of this compound, as compared to a control group, would indicate an analgesic effect.[9][10][11]

2. Tail-Flick/Tail-Immersion Test: This test also evaluates central analgesia by measuring the time it takes for an animal to withdraw its tail from a source of radiant heat or hot water.[10][11] A longer withdrawal latency following drug administration suggests analgesia.

3. Acetic Acid-Induced Writhing Test: This is a chemical-induced pain model sensitive to peripheral and central analgesics. An intraperitoneal injection of acetic acid induces characteristic abdominal constrictions (writhes) in mice. A reduction in the number of writhes in animals pre-treated with this compound, compared to a vehicle-treated group, indicates an analgesic effect.[9][12]

cluster_invivo In Vivo Analgesic Efficacy Testing Pipeline Drug_Admin This compound Administration (e.g., i.p., p.o.) Hot_Plate Hot Plate Test (Central Analgesia) Drug_Admin->Hot_Plate Tail_Flick Tail-Flick Test (Central Analgesia) Drug_Admin->Tail_Flick Writhing Writhing Test (Peripheral/Central Analgesia) Drug_Admin->Writhing Efficacy_Endpoint Measure Analgesic Effect (e.g., Latency, N of Writhes) Hot_Plate->Efficacy_Endpoint Tail_Flick->Efficacy_Endpoint Writhing->Efficacy_Endpoint

In Vivo Analgesic Efficacy Testing Pipeline.

Signaling Pathway Context

Based on its structural similarity to morphinans and the opioid receptor affinity of related hasubanan alkaloids, this compound is hypothesized to act through opioid receptor signaling pathways. Upon binding to opioid receptors, particularly the μ-opioid receptor, it would likely trigger a cascade of intracellular events. This includes the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels, such as the activation of inwardly rectifying potassium channels and the inhibition of voltage-gated calcium channels. These actions collectively reduce neuronal excitability and neurotransmitter release, resulting in an analgesic effect. The recruitment of β-arrestin can lead to receptor desensitization and internalization, as well as initiating distinct signaling cascades that may contribute to both analgesia and adverse effects.

cluster_pathway Hypothesized this compound Signaling Pathway This compound This compound MOR μ-Opioid Receptor (GPCR) This compound->MOR G_protein Gi/o Protein Activation MOR->G_protein Beta_Arrestin β-Arrestin Recruitment MOR->Beta_Arrestin Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Ion_Channels Ion Channel Modulation (↑ K+, ↓ Ca2+) G_protein->Ion_Channels cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Analgesia Analgesia cAMP->Analgesia Ion_Channels->Analgesia Desensitization Receptor Desensitization/ Internalization Beta_Arrestin->Desensitization

Hypothesized this compound Signaling Pathway.

References

Benchmarking new synthetic methods for Hasubanonine against established routes.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of Hasubanonine: Established Routes vs. New Methodologies

For researchers and professionals in drug development, the efficient synthesis of complex natural products like this compound is a critical area of study. This compound, a member of the hasubanan (B79425) family of alkaloids, has garnered interest due to its structural similarity to morphine alkaloids.[1] This guide provides a comparative analysis of established and newer synthetic routes to (±)-Hasubanonine and its enantiomers, with a focus on strategic differences, key reactions, and overall efficiency.

Comparison of Synthetic Strategies

The synthesis of the complex polycyclic core of this compound has been approached through various strategies. Early routes often involved lengthy sequences, while more recent methods have focused on conciseness and efficiency, employing modern catalytic reactions. Below is a summary of key synthetic approaches with their respective advantages and disadvantages.

Synthetic Strategy Key Reactions Reported Overall Yield Number of Steps Key Advantages Key Disadvantages Reference
Castle et al. (2006) Suzuki coupling, Wittig olefination, Ring-closing metathesis, Oxidative phenolic coupling, Anionic oxy-Cope rearrangementNot explicitly stated in abstract~12 steps from commercial materialsConvergent approach, well-suited for analog synthesis.[1][2]Final cyclization step can lead to undesired rearrangement.[1][2]Jones, S. B.; He, L.; Castle, S. L. Org. Lett.2006 , 8 (17), 3757–3760.[3]
Herzon et al. (2011) Enantioselective Diels-Alder reaction, Staudinger reduction-aza-Wittig sequence, Friedel-Crafts cyclizationNot explicitly stated in abstractNot explicitly stated in abstractEnantioselective, providing access to specific enantiomers.[4][5]Route details not fully available in abstract.Herzon, S. B.; Calandra, N. A.; King, S. M. Angew. Chem. Int. Ed.2011 , 50 (38), 8863-8866.[4]
Ibuka, Inubushi et al. (1975) Rearrangement of a brominated intermediate, methylationNot explicitly stated in abstractMultiple steps from a keto-lactam intermediateEstablished early route.Likely a lengthy and less efficient route compared to modern methods.Inubushi, Y.; Ibuka, T.; Saji, I. Chem. Pharm. Bull.1975 , 23 (10), 2525-2534.[6]
Recent Developments (General) Dearomative oxidative phenolic coupling, regioselective aza-Michael reactionVariesVariesPotential for divergent synthesis of various hasubanan alkaloids.[7]Methodological development is ongoing.Various authors, as reviewed in Developments in the Synthesis of Hasubanan Alkaloids.[7]

Experimental Methodologies

Detailed experimental protocols are crucial for reproducing and building upon existing synthetic routes. While full experimental details are found within the cited literature, this section outlines the key transformations from a representative modern synthesis.

Key Experimental Protocol: Castle et al. (2006) Route to (±)-Hasubanonine

This route features a convergent synthesis of a key phenanthrene (B1679779) intermediate, which is then elaborated to the final product.[1]

  • Suzuki Coupling: Aryl iodide 5 and arylboronic ester 6 are coupled using a palladium catalyst to form the biaryl dialdehyde (B1249045) 11 .[1]

  • Wittig Olefination: The dialdehyde 11 is converted to the diene 12 via Wittig olefination.[1]

  • Ring-Closing Metathesis (RCM): The diene 12 undergoes RCM with the Grubbs second-generation catalyst to afford the phenanthrene 4 .[2]

  • Deprotection and Reduction: The benzyl (B1604629) ether in 4 is cleaved, and the phenanthrene is reduced via catalytic hydrogenation to yield the phenolic dihydrophenanthrene 3 .[2]

  • Oxidative Phenolic Coupling and Rearrangement Cascade: Dihydrophenanthrene 3 is subjected to a sequence of oxidative dearomatization, anionic oxy-Cope rearrangement, and a final acid-promoted cyclization to yield (±)-Hasubanonine.[1][2] A key finding was that moderating the acid strength in the final step was crucial to avoid an undesired rearrangement product.[1]

Visualizing Synthetic Pathways

Diagrams of the synthetic logic and experimental workflows can aid in understanding the different approaches to this compound.

General_Synthetic_Workflow Start Commercially Available Starting Materials Intermediate1 Key Intermediate (e.g., Phenanthrene) Start->Intermediate1 Convergent Assembly Intermediate2 Advanced Intermediate (Post-Cascade) Intermediate1->Intermediate2 Key Transform (e.g., Oxidative Cascade) Target This compound Intermediate2->Target Final Cyclization & Purification

Caption: A generalized workflow for the synthesis of this compound.

Synthetic_Strategy_Comparison cluster_Castle Castle et al. Strategy cluster_Herzon Herzon et al. Strategy cluster_Ibuka Ibuka, Inubushi et al. Strategy A1 Aryl Halide + Aryl Boronic Ester A2 Phenanthrene Intermediate A1->A2 Suzuki, Wittig, RCM A3 This compound A2->A3 Oxidative Cascade B1 Cyclopentadiene + Benzoquinone B2 Tetracyclic Imine B1->B2 Enantioselective Diels-Alder B3 (-)-Hasubanonine B2->B3 Further Cyclizations C1 Keto-lactam C2 16-oxo-hasubanonine C1->C2 Multi-step sequence C3 This compound C2->C3 Reduction/Oxidation

Caption: Comparison of key strategic disconnections in this compound syntheses.

Conclusion

The synthesis of this compound has evolved significantly, with modern routes offering more efficient and versatile strategies compared to established methods. The choice of a particular synthetic route will depend on the specific goals of the research, such as the need for enantiomeric purity, the desire for analog synthesis, or the availability of specific reagents and catalysts. The continued development of novel synthetic methodologies promises to further refine the approaches to this and other complex alkaloids, facilitating their study and potential therapeutic applications.

References

Safety Operating Guide

Navigating the Disposal of Hasubanonine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Core Principles for Chemical Waste Disposal

The overarching principle for the disposal of any laboratory chemical, including Hasubanonine, is to treat it as hazardous waste unless explicitly determined otherwise by a qualified professional, such as a member of your institution's Environmental Health and Safety (EHS) department.[1] Improper disposal, such as pouring chemicals down the drain or placing them in the regular trash, can lead to environmental contamination and potential harm to public health.[2]

Step-by-Step Disposal Protocol for this compound

The following procedural guidance, based on established best practices for laboratory chemical waste, should be followed for the disposal of this compound.

1. Waste Identification and Segregation:

  • Categorization: Treat all this compound waste, including pure compound, solutions, and contaminated materials (e.g., gloves, vials, absorbent pads), as hazardous chemical waste.

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions. Keep this compound waste separate from acids, bases, and oxidizing agents.

2. Containerization and Labeling:

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container should be in good condition with a secure lid.

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture (e.g., solvents). The date of waste accumulation should also be clearly marked.

3. Storage:

  • Location: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory, at or near the point of generation.[1]

  • Conditions: The storage area should be secure, well-ventilated, and away from sources of ignition or heat.

4. Disposal Request and Collection:

  • Contact EHS: Once the waste container is full or has been in storage for the maximum allowable time according to institutional policy, contact your institution's EHS department to arrange for pickup and disposal.

  • Professional Disposal: Hazardous waste must be disposed of by a licensed and approved waste disposal vendor.[3] These vendors utilize specialized facilities, such as high-temperature incinerators, to safely destroy chemical waste in an environmentally sound manner.

Disposal Options for Chemical Waste

The following table summarizes common disposal methods for laboratory chemical waste, which would be applicable to this compound. The final determination of the appropriate method rests with the EHS department and licensed waste management professionals.

Disposal MethodDescriptionKey Considerations
Incineration High-temperature thermal destruction of the chemical waste.This is the preferred method for many organic compounds, including alkaloids, as it ensures complete destruction. The process must be carried out in a licensed hazardous waste incineration facility.
Landfilling Disposal in a specially designed and permitted hazardous waste landfill.This method is typically used for solid waste and residues from other treatment processes. The landfill must have appropriate liners and leachate collection systems to prevent environmental contamination.[4]
Neutralization Chemical treatment to render the waste less hazardous.While some chemical wastes can be neutralized in the lab (e.g., simple acid-base neutralization), this is not recommended for complex alkaloids like this compound without a validated and approved protocol from EHS.[2]

Experimental Protocols

As no specific experimental protocols for the disposal of this compound were found, the primary "protocol" is the institutional hazardous waste management procedure. This involves the steps of identification, segregation, containerization, labeling, storage, and professional collection as detailed above.

This compound Disposal Workflow

The logical flow for the proper disposal of this compound can be visualized as follows:

HasubanonineDisposal cluster_0 Laboratory Operations cluster_1 EHS and Waste Management cluster_2 Disposal Methods Generate Generate this compound Waste Segregate Segregate Waste Generate->Segregate Identify as Hazardous Containerize Containerize and Label Segregate->Containerize Store Store in SAA Containerize->Store Request Request EHS Pickup Store->Request Container Full or Time Limit Reached Collect Professional Collection Request->Collect Dispose Final Disposal Collect->Dispose Transport to Facility Incineration Incineration Dispose->Incineration Preferred Landfill Landfilling Dispose->Landfill As appropriate

Figure 1. Decision workflow for the proper disposal of this compound waste.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines and the relevant Safety Data Sheet (SDS) for the chemicals you are working with before handling and disposal.

References

Safeguarding Research: A Comprehensive Guide to Handling Hasubanonine

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive approach to Personal Protective Equipment (PPE) is critical to minimize exposure risk. The following table summarizes the recommended equipment for handling Hasubanonine.

Body PartRequired PPESpecifications & Best Practices
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Double-gloving is essential. Change gloves immediately if contaminated, torn, or after extended use (typically every 30-60 minutes).[2][3]
Body Disposable gown or lab coatA long-sleeved, solid-front gown is required to protect against splashes. Cuffs should be tucked into the inner pair of gloves.[2]
Eyes & Face Safety goggles and face shieldGoggles should provide splash protection. A face shield must be worn in conjunction with goggles, especially when handling powders or solutions that may splash.[2]
Respiratory N95 respirator or higherAn N95 respirator is essential when handling the powdered form of the compound to prevent inhalation. For procedures with a high risk of aerosolization, a powered air-purifying respirator (PAPR) may be necessary. Proper fit testing and training are required.[2]
Feet Closed-toe shoes and shoe coversClosed-toe shoes are mandatory in a laboratory setting. Shoe covers provide an additional layer of protection against spills.[2]

Experimental Protocols: A Step-by-Step Approach to Safety

Adherence to strict experimental protocols is crucial for minimizing the risk of exposure to this compound.

Donning PPE: The First Line of Defense

A systematic approach to putting on PPE ensures maximum protection.

G cluster_donning Donning PPE Protocol P1 1. Inner Gloves P2 2. Gown/Lab Coat P1->P2 P3 3. Outer Gloves P2->P3 P4 4. Respirator P3->P4 P5 5. Goggles & Face Shield P4->P5

Figure 1: Sequential process for donning Personal Protective Equipment.
  • Inner Gloves: Put on the first pair of chemical-resistant gloves.

  • Gown/Lab Coat: Don a disposable gown or lab coat, ensuring complete coverage.

  • Outer Gloves: Put on the second pair of gloves, ensuring the cuffs overlap the sleeves of the gown.[2]

  • Respirator: Fit the N95 respirator or a higher level of respiratory protection.

  • Goggles & Face Shield: Wear safety goggles and a face shield for comprehensive eye and face protection.[2]

Handling the Compound: Precision and Caution

All handling of this compound, particularly in its powdered form, must be conducted within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.[2]

  • Weighing: Always weigh the solid compound within a containment system.

  • Solution Preparation: Prepare solutions within a certified chemical fume hood.

  • General Handling: Use tools such as spatulas and forceps to avoid direct skin contact.[2]

Doffing PPE: Preventing Contamination Spread

The removal of PPE is a critical step to prevent the spread of contamination.

G cluster_doffing Doffing PPE Protocol R1 1. Outer Gloves R2 2. Gown/Lab Coat R1->R2 R3 3. Goggles & Face Shield R2->R3 R4 4. Respirator R3->R4 R5 5. Inner Gloves R4->R5 R6 6. Hand Washing R5->R6

Figure 2: Step-by-step procedure for the safe removal of PPE.
  • Outer Gloves: Remove the outer pair of gloves and dispose of them in a designated hazardous waste container.

  • Gown/Lab Coat: Remove the gown or lab coat, turning it inside out during removal to contain contaminants.

  • Goggles & Face Shield: Remove the face shield and goggles.

  • Respirator: Remove the respirator.

  • Inner Gloves: Remove the inner pair of gloves.[2]

  • Hand Washing: Wash hands thoroughly with soap and water for at least 15 minutes.[2]

Emergency Procedures: Rapid and Effective Response

In the event of an exposure, immediate and appropriate action is vital.

Exposure RouteImmediate Action
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[2]
Eye Contact Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
Inhalation Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[2]
Ingestion Do NOT induce vomiting. Seek immediate medical attention.[2]

Disposal Plan: Environmental Responsibility

Proper disposal of contaminated materials is crucial to prevent environmental release and secondary exposure.[2]

  • Solid Waste: All contaminated solid waste, including pipette tips, tubes, gloves, gowns, and shoe covers, must be placed in a clearly labeled, sealed hazardous waste container.[2]

  • Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container.[2]

  • Liquid Waste: Chemical waste should be collected in a designated, sealed container. Do not pour down the drain.[2]

  • Disposal Method: The preferred method for the disposal of cytotoxic and hazardous drug waste is incineration by an approved waste disposal plant.[4][5][6]

G cluster_disposal Waste Disposal Workflow W1 Contaminated Material W2 Segregate Waste Type W1->W2 W3 Solid Waste Container W2->W3 Solid W4 Sharps Container W2->W4 Sharps W5 Liquid Waste Container W2->W5 Liquid W6 Label and Seal W3->W6 W4->W6 W5->W6 W7 Approved Disposal Facility W6->W7

Figure 3: Logical workflow for the proper disposal of contaminated materials.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hasubanonine
Reactant of Route 2
Hasubanonine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.